molecular formula C31H57NO13 B10779143 Lactosylceramide (porcine RBC)

Lactosylceramide (porcine RBC)

Katalognummer: B10779143
Molekulargewicht: 651.8 g/mol
InChI-Schlüssel: JPMUNGQOSMISCJ-XEOLMMBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lactosylceramide (porcine RBC) is a useful research compound. Its molecular formula is C31H57NO13 and its molecular weight is 651.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactosylceramide (porcine RBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosylceramide (porcine RBC) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H57NO13

Molekulargewicht

651.8 g/mol

IUPAC-Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide

InChI

InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1

InChI-Schlüssel

JPMUNGQOSMISCJ-XEOLMMBHSA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O

Kanonische SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Lactosylceramide Signaling Pathways in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membrane of mammalian cells, has emerged as a critical signaling molecule in the intricate network of immune cell communication and function. Initially recognized for its role as a precursor for more complex glycosphingolipids, LacCer is now understood to be a key player in orchestrating diverse cellular responses, including inflammation, phagocytosis, and chemotaxis. This technical guide provides a comprehensive overview of the core lactosylceramide signaling pathways in various immune cells, with a particular focus on neutrophils, macrophages, and lymphocytes. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies, and quantitative data underpinning LacCer-mediated immune regulation.

Core Signaling Pathways of Lactosylceramide in Immune Cells

Lactosylceramide signaling is primarily initiated through its organization within specialized membrane microdomains known as lipid rafts. Within these rafts, LacCer, in conjunction with cholesterol and sphingomyelin, forms a platform for the recruitment and activation of various signaling proteins. The engagement of LacCer by endogenous ligands or pathogen-associated molecular patterns triggers a cascade of intracellular events that are cell-type specific.

Neutrophil Signaling Pathways

Neutrophils, as first responders of the innate immune system, exhibit robust responses to lactosylceramide stimulation. The primary outcomes of LacCer signaling in neutrophils are the generation of reactive oxygen species (ROS) for microbial killing, upregulation of adhesion molecules for endothelial transmigration, and enhancement of phagocytosis and chemotaxis.

Two main signaling cascades have been elucidated in neutrophils:

  • Superoxide (B77818) Generation Pathway: This pathway is critical for the bactericidal activity of neutrophils. Ligation of LacCer, for instance by antibodies like T5A7, initiates a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide anions.[1][2] This process is dependent on the Src family kinase Lyn, which is physically associated with LacCer in the lipid rafts.[1][2] Downstream of Lyn, the pathway involves Phosphoinositide 3-kinase (PI3K), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Protein Kinase C (PKC).[1][2]

  • Mac-1 Upregulation and Adhesion Pathway: Lactosylceramide stimulation also leads to the upregulation of the β2-integrin Mac-1 (CD11b/CD18) on the neutrophil surface, a crucial step for adhesion to the endothelium and subsequent extravasation to sites of inflammation.[3][4] This pathway is notably independent of ROS generation but is critically dependent on the activation of Phospholipase A2 (PLA2).[3][4]

Lactosylceramide_Neutrophil_Signaling cluster_Superoxide Superoxide Generation cluster_Adhesion Mac-1 Upregulation & Adhesion LacCer_S Lactosylceramide Lyn_S Lyn PI3K_S PI3K p38_MAPK_S p38 MAPK PKC_S PKC NADPH_Oxidase_S NADPH Oxidase Superoxide Superoxide (O2-) LacCer_A Lactosylceramide PLA2 PLA2 Mac-1 Mac-1 Upregulation Adhesion Adhesion to Endothelium

Macrophage and Monocyte Signaling Pathways

Lactosylceramide signaling also plays a significant role in the function of monocytes and macrophages. In these cells, LacCer has been implicated in inflammatory responses, phagocytosis, and the regulation of cell adhesion. The signaling pathways in macrophages are less well-defined than in neutrophils but appear to converge on the activation of the transcription factor NF-κB.

In human monocytes, LacCer has been shown to activate Protein Kinase C (PKC) isoforms α and ε, leading to the activation of calcium-independent PLA2 and cytosolic PLA2 (cPLA2).[1] This cascade ultimately results in the activation of NF-κB, a key regulator of inflammatory gene expression. Blocking NF-κB activation mediated by LacCer has been shown to reduce the recruitment of lymphocytes and macrophages in inflammatory models.[5] Furthermore, LacCer-enriched lipid rafts on macrophages can act as pattern recognition receptors for pathogens like Mycobacteria, facilitating phagocytosis.[6]

Lactosylceramide_Macrophage_Signaling LacCer Lactosylceramide PKC PKC (α, ε) LacCer->PKC Activation Phagocytosis Phagocytosis LacCer->Phagocytosis via Lipid Rafts PLA2 cPLA2 / Ca2+-independent PLA2 PKC->PLA2 Activation NFkB NF-κB Activation PLA2->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Lymphocyte Signaling Pathways

The role of lactosylceramide and its analogs in lymphocyte signaling is an area of active investigation. A significant body of research has focused on α-lactosylceramide (α-LacCer), a stereoisomer of the more common β-LacCer, in the context of Natural Killer T (NKT) cells. NKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells.

α-LacCer has been identified as a novel CD1d ligand that can stimulate NKT cells to proliferate and release a biased profile of cytokines, favoring Th2-type cytokines over Th1-type. This selective cytokine release profile has therapeutic implications for autoimmune diseases and cancer. The interaction between α-LacCer, CD1d, and the NKT cell receptor (TCR) initiates a signaling cascade within the NKT cell, leading to cytokine production.

It is important to note that glucosylceramide and lactosylceramide are major glycosphingolipids in thymocytes and splenic T lymphocytes, and their levels can change with age and differentiation, suggesting a role in T cell development and function.

aLacCer_NKT_Cell_Interaction cluster_APC Antigen Presenting Cell cluster_NKT NKT Cell CD1d CD1d TCR TCR CD1d->TCR Presentation & Recognition aLacCer α-Lactosylceramide aLacCer->CD1d Binding Signaling_Cascade Intracellular Signaling TCR->Signaling_Cascade Cytokine_Release Cytokine Release (e.g., IL-4) Signaling_Cascade->Cytokine_Release

Data Presentation

Quantitative Data on Lactosylceramide-Induced Neutrophil Responses
Response Stimulus Concentration Effect Key Signaling Molecules Reference
Superoxide Generation Anti-LacCer Ab (T5A7)Not specifiedInduction of superoxide generationLyn, PI3K, p38 MAPK, PKC[1][2]
Mac-1 Upregulation Lactosylceramide100 nmol/LMaximum stimulation of Mac-1 expressionPLA2[3]
Adhesion to Endothelium Lactosylceramide-stimulated PMNsNot specifiedIncreased adhesion to endothelial cellsMac-1, PLA2[3][4]
Effects of Inhibitors on Lactosylceramide-Induced Neutrophil Superoxide Generation
Inhibitor Target Effect on Superoxide Generation Reference
PP1 Src kinase (Lyn)Blocked[1][2]
Wortmannin PI3KBlocked[1][2]
SB203580 p38 MAPKBlocked[1][2]
H7 Protein Kinase CBlocked[1][2]

Experimental Protocols

Key Experiment: Stimulation of Neutrophils with Lactosylceramide

Objective: To investigate the effect of lactosylceramide on neutrophil activation, specifically superoxide generation and Mac-1 upregulation.

Materials:

  • Human polymorphonuclear leukocytes (hPMNs) isolated from fresh human blood.

  • Lactosylceramide (LacCer)

  • Lucigenin (B191737) (for chemiluminescence-based superoxide detection)

  • Fluorescently-labeled anti-CD11b antibody (for Mac-1 detection by flow cytometry)

  • Inhibitors (e.g., PP1, wortmannin, SB203580, H7, PLA2 inhibitors)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

  • Luminometer

Methodology:

  • Neutrophil Isolation: Isolate hPMNs from heparinized venous blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Culture and Stimulation:

    • Resuspend isolated neutrophils in HBSS supplemented with 0.1% FBS.

    • For superoxide measurement, pre-incubate neutrophils with lucigenin (e.g., 200 µM) for 15 minutes at 37°C.

    • For inhibitor studies, pre-incubate neutrophils with the desired inhibitor at its effective concentration for 30 minutes at 37°C before adding LacCer.

    • Stimulate neutrophils with varying concentrations of LacCer (e.g., 10-200 µM) for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Measurement of Superoxide Generation:

    • Immediately after stimulation, measure chemiluminescence using a luminometer. The light emission is proportional to the amount of superoxide produced.

  • Measurement of Mac-1 Upregulation:

    • After stimulation, wash the neutrophils with cold PBS.

    • Incubate the cells with a fluorescently-labeled anti-CD11b antibody for 30 minutes on ice in the dark.

    • Wash the cells again to remove unbound antibody.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of Mac-1 expression on the cell surface.

Key Experiment: Macrophage Stimulation and NF-κB Activation

Objective: To determine if lactosylceramide induces NF-κB activation in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.

  • Lactosylceramide (LacCer)

  • NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB responsive promoter).

  • Transfection reagent.

  • Luciferase assay system.

  • Luminometer.

  • Cell lysis buffer.

Methodology:

  • Cell Culture and Transfection:

    • Culture macrophages in appropriate medium.

    • Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for reporter gene expression (typically 24-48 hours).

  • Cell Stimulation:

    • Stimulate the transfected macrophages with varying concentrations of LacCer for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for NF-κB activation (e.g., LPS).

  • Luciferase Assay:

    • After stimulation, wash the cells with PBS and lyse them using a cell lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

    • Normalize the luciferase activity to the protein concentration of the cell lysate to account for variations in cell number. An increase in luciferase activity indicates activation of the NF-κB pathway.

Conclusion and Future Directions

Lactosylceramide has unequivocally been established as a pivotal signaling lipid in the orchestration of immune responses. In neutrophils, it triggers potent pro-inflammatory and microbicidal functions through distinct, well-characterized signaling pathways. In macrophages, LacCer signaling appears to be a key driver of inflammatory gene expression via the NF-κB pathway. The role of LacCer and its analogs in lymphocyte biology, particularly in the context of NKT cell activation, opens up exciting avenues for immunomodulatory therapies.

For drug development professionals, the enzymes involved in LacCer synthesis and the downstream signaling molecules represent promising targets for the development of novel anti-inflammatory and immunomodulatory agents. Further research is warranted to fully elucidate the LacCer-mediated signaling networks in different immune cell subsets, identify the endogenous ligands that engage LacCer, and explore the therapeutic potential of targeting these pathways in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for advancing our understanding of this critical area of immunology.

References

The Structural and Compositional Landscape of Porcine Red Blood Cell Lactosylceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, composition, and analysis of lactosylceramide (B164483) derived from porcine red blood cells (RBCs). Lactosylceramide (LacCer), a key glycosphingolipid (GSL), plays a significant role in various cellular processes and is an important intermediate in the biosynthesis of more complex GSLs.[1][2] Understanding its molecular architecture in a readily available source like porcine RBCs is crucial for its application in research and drug development.

Molecular Structure of Lactosylceramide

Lactosylceramide is an amphipathic molecule consisting of a hydrophobic ceramide anchor and a hydrophilic disaccharide headgroup.[1][2] The ceramide portion is composed of a long-chain sphingoid base, such as sphingenine, linked to a fatty acid via an amide bond. The hydrophilic moiety is lactose (B1674315) (a disaccharide of galactose and glucose) attached to the primary hydroxyl group of the ceramide. The variability in the fatty acid chain length and hydroxylation, as well as the sphingoid base, gives rise to a population of different LacCer molecular species.[1]

cluster_Ceramide Ceramide (Hydrophobic Tail) cluster_Lactose Lactose (Hydrophilic Head) Fatty Acid Fatty Acid (Variable Chain Length, e.g., C16-C24) Sphingoid Base Sphingoid Base (e.g., Sphingenine) Fatty Acid->Sphingoid Base Amide Bond Gal Galactose Glc Glucose Gal->Glc β-1,4-Glycosidic Bond Glc->Sphingoid Base β-Glycosidic Bond

Caption: General molecular structure of Lactosylceramide (LacCer).

Composition of Porcine RBC Glycosphingolipids

While lactosylceramide is a known component of porcine erythrocyte membranes, detailed quantitative data on the composition of the total LacCer pool is sparse in publicly available literature.[3] However, studies on related, more complex lactoseries glycosphingolipids from porcine RBCs provide valuable insights into the types of fatty acids and sphingoid bases that can be expected.

For instance, an analysis of a human blood group A-antigenic glycolipid (a complex lactoseries GSL) isolated from porcine erythrocytes revealed the following composition.[4] It is important to note that these data represent a specific, more complex GSL and may not be fully representative of the entire, simpler lactosylceramide pool.

Table 1: Illustrative Composition of a Porcine RBC Lactoseries Glycosphingolipid

Component Category Sub-type Percentage (%)
Fatty Acids Normal Fatty Acids 75
2-Hydroxy Fatty Acids 25
Long-Chain Base Sphingenine 95

Data derived from a study on A-antigenic glycolipids from porcine erythrocytes and presented as an example.[4]

Experimental Protocols for Analysis

The characterization of porcine RBC lactosylceramide involves a multi-step process encompassing extraction, purification, and structural analysis. The general workflow is outlined below, followed by detailed descriptions of the key methodologies.

cluster_purification Purification cluster_analysis Analysis A Porcine RBC Collection & Lysis B Lipid Extraction (e.g., Folch Method) A->B C Purification of GSLs B->C Crude Lipid Extract D Separation of LacCer C->D Total GSLs E Structural Characterization D->E Purified LacCer F Fatty Acid & Sphingoid Base Analysis E->F

Caption: Experimental workflow for the analysis of porcine RBC lactosylceramide.

Extraction of Total Lipids

The initial step involves the extraction of total lipids from porcine erythrocyte membranes (stroma). The most common methods are the Folch or Bligh and Dyer procedures, which use a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase, effectively separating them from proteins and other hydrophilic molecules.[5][6]

  • Protocol:

    • Homogenize packed porcine red blood cell stroma.

    • Add a mixture of chloroform and methanol (typically 2:1, v/v) to the homogenate and agitate thoroughly.[7]

    • Introduce water or a saline solution to induce phase separation.

    • Centrifuge the mixture to clarify the layers.

    • Carefully collect the lower organic phase containing the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

Purification and Isolation

The crude lipid extract contains a complex mixture of phospholipids, neutral lipids, and glycosphingolipids. Purification is necessary to isolate the GSL fraction, including lactosylceramide.

  • Protocol:

    • Alkaline Methanolysis: The dried lipid extract is often treated with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) to saponify and remove interfering glycerophospholipids.[7][8] This step must be carefully controlled as harsh conditions can damage GSLs.

    • Chromatography:

      • DEAE (Diethylaminoethyl) Chromatography: This ion-exchange chromatography step is used to separate GSLs into neutral (like LacCer) and acidic (like gangliosides) fractions.[8]

      • Silica (B1680970) Gel Column Chromatography: The neutral GSL fraction is further fractionated on a silica gel column, eluting with solvents of increasing polarity (e.g., chloroform/methanol gradients) to isolate lactosylceramide from other neutral GSLs like glucosylceramide and globosides.[6][8]

Structural Characterization

Once purified, the structure of lactosylceramide is confirmed and its composition analyzed using a combination of chromatographic and spectrometric techniques.

  • Thin-Layer Chromatography (TLC): TLC is a rapid method to assess the purity of the isolated LacCer fraction and compare its migration with a known standard. GSLs are visualized using specific stains like orcinol-sulfuric acid, which reacts with the carbohydrate moiety.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution for separating different molecular species of LacCer.[5] Normal-phase HPLC is particularly effective for separating GSLs based on their glycan headgroups.[9]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of intact LacCer species and for detailed structural elucidation.[6][10]

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the analytical capabilities of tandem MS. It allows for the identification and quantification of individual LacCer species, revealing the specific fatty acid and sphingoid base composition of each.[7][9] Fragmentation patterns in MS/MS can confirm the identity of the sugar units and the ceramide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the molecule.[4][10]

References

Lactosylceramide in Neuroinflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid (GSL), is a critical intermediate in the biosynthesis of a wide array of complex GSLs, including gangliosides.[1][2][3] Beyond its structural role as a component of lipid rafts in cellular membranes, LacCer has emerged as a potent lipid second messenger, actively participating in signal transduction.[1][3][4] There is a growing body of evidence implicating LacCer in the pathophysiology of various neuroinflammatory and neurodegenerative diseases, such as Multiple Sclerosis (MS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and spinal cord injury.[1][5] In these conditions, elevated LacCer levels are associated with the activation of glial cells (astrocytes and microglia), the production of pro-inflammatory mediators, and subsequent neurodegeneration.[1][2][6] This guide provides a comprehensive technical overview of the role of LacCer in key neuroinflammatory disease models, detailing the underlying signaling pathways, summarizing quantitative findings, and outlining relevant experimental protocols.

The Central Role of LacCer Synthesis in Neuroinflammation

LacCer is synthesized from glucosylceramide (GlcCer) by the action of LacCer synthase, a β-1,4-galactosyltransferase.[3][7] In the central nervous system (CNS), β-1,4-galactosyltransferase 6 (B4GALT6) is the key enzyme responsible for LacCer synthesis in astrocytes.[6] Various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), interferon-gamma (IFNγ), and tumor necrosis factor-alpha (TNF-α), can upregulate the activity of LacCer synthase.[4][8][9] This leads to an accumulation of LacCer, which then triggers downstream inflammatory cascades.[1][8] The inhibition of LacCer synthesis, often using the pharmacological inhibitor D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has been shown to mitigate these inflammatory responses, highlighting LacCer synthase as a potential therapeutic target.[7][8][9]

Signaling Pathways of Lactosylceramide in Neuroinflammation

LacCer accumulation in glial cells initiates a cascade of signaling events that promote a pro-inflammatory environment. Key pathways identified include the activation of NF-κB, Ras/ERK1/2, and STATs, leading to the expression of inflammatory genes.

NF-κB and Ras/ERK Pathway Activation

Pro-inflammatory stimuli like LPS and IFN-γ increase intracellular LacCer levels in astrocytes.[9] This accumulation activates the Ras-MEK-ERK1/2 and IκB/NF-κB signaling pathways.[1][2] Activation of these pathways is crucial for the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.[4][9] The antioxidant N-acetyl cysteine (NAC) can attenuate LacCer-mediated Ras activation, suggesting a redox-sensitive mechanism.[9]

G cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cellular Response cluster_nucleus Nuclear Transcription LPS LPS / IFN-γ LacCerS LacCer Synthase (B4GALT6) LPS->LacCerS Activates LacCer Lactosylceramide (LacCer) Accumulation LacCerS->LacCer Synthesizes Ras Ras LacCer->Ras Activates IkB IκB Phosphorylation LacCer->IkB ERK MEK-ERK1/2 Ras->ERK NFkB NF-κB Activation ERK->NFkB Activates IkB->NFkB Releases iNOS iNOS NFkB->iNOS Induces Gene Expression Cytokines TNF-α, IL-1β NFkB->Cytokines Induces Gene Expression PDMP D-PDMP (Inhibitor) PDMP->LacCerS

Caption: LacCer-mediated activation of Ras/ERK and NF-κB pathways.
Adhesion Molecule Expression via Transcription Factors

In astrocytes stimulated by TNF-α and IFNγ, LacCer mediates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] This process is dependent on the activation of multiple transcription factors, including NF-κB, Activator protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins STAT-1 and STAT-3.[10] Pharmacological or genetic inhibition of LacCer synthase reduces the activation of these transcription factors and subsequent adhesion molecule expression, a key step in the recruitment of peripheral immune cells to the CNS.[2][10]

G cluster_stimuli Cytokine Stimuli cluster_pathway Intracellular Signaling cluster_output Gene Expression CM TNF-α / IFN-γ LacCer Lactosylceramide CM->LacCer Induces branch LacCer->branch NFkB NF-κB ICAM ICAM-1 NFkB->ICAM VCAM VCAM-1 NFkB->VCAM AP1 AP-1 AP1->ICAM AP1->VCAM STAT1 STAT-1 STAT1->ICAM STAT3 STAT-3 STAT3->VCAM branch->NFkB Activates branch->AP1 Activates branch->STAT1 Activates branch->STAT3 Activates

Caption: LacCer-dependent regulation of adhesion molecule expression.

Quantitative Data from Neuroinflammatory Disease Models

The following tables summarize key quantitative findings on the role of LacCer and the effects of its inhibition in various preclinical models.

Table 1: Lactosylceramide in a Rat Spinal Cord Injury (SCI) Model

Parameter Measured Condition Result Reference
iNOS, TNF-α, IL-1β Expression SCI + Vehicle Increased expression post-injury [9]
iNOS, TNF-α, IL-1β Expression SCI + D-PDMP Inhibition of expression [9]
Neuronal Apoptosis SCI + Vehicle Increased apoptosis [9]
Neuronal Apoptosis SCI + D-PDMP Decreased apoptosis [9]

| Functional Outcome (BBB Score) | SCI + D-PDMP | Improved functional outcome |[9] |

Table 2: Lactosylceramide in Experimental Autoimmune Encephalomyelitis (EAE) Model of MS

Parameter Measured Condition Result Reference
LacCer Levels in CNS Chronic EAE Upregulated [6]
B4GALT6 Expression in Astrocytes Chronic EAE Upregulated [6]
Chemokine (CCL2) Expression EAE Upregulated by LacCer in astrocytes [2]

| Disease Severity | EAE with NF-κB blockade | Significantly reduced |[1] |

Table 3: Lactosylceramide in Parkinson's Disease (PD) Models and Patients

Parameter Measured Cohort / Model Result Reference
Plasma LacCer Levels PD Patients vs. Controls Higher in PD patients [1][11][12]
Plasma LacCer Levels PD with Cognitive Impairment Highest levels observed [1][11][12]
Glucosylceramide Levels GbaD409V/D409V Mouse Model Reduced with GCS inhibitor GZ667161 [13]

| α-synuclein Aggregates | GbaD409V/D409V Mouse Model | Reduced with GCS inhibitor GZ667161 |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols.

Induction of EAE and Treatment

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.

  • Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Inhibitor Treatment: A LacCer synthase inhibitor, such as D-PDMP, can be administered (e.g., via intraperitoneal injection or oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset) to assess its effect on disease progression.

  • Tissue Analysis: At the endpoint, spinal cords and brains are harvested for histological analysis (e.g., H&E, Luxol Fast Blue for demyelination), immunohistochemistry (for immune cell infiltration, glial activation), and biochemical analysis (e.g., LC-MS/MS for LacCer levels).

G start Select EAE-susceptible mouse strain (e.g., C57BL/6) immunize Immunize with MOG/CFA + Pertussis Toxin start->immunize treatment Administer Vehicle or LacCer Synthase Inhibitor (e.g., D-PDMP) immunize->treatment monitor Daily Clinical Scoring (Scale 0-5) treatment->monitor endpoint Endpoint Reached monitor->endpoint Disease Progression harvest Harvest Brain and Spinal Cord endpoint->harvest analysis Histology, IHC, and Biochemical Analysis (e.g., LC-MS/MS for LacCer) harvest->analysis

Caption: General workflow for an EAE study investigating LacCer.
Astrocyte Culture and Inflammatory Stimulation

Primary astrocyte cultures are essential for dissecting molecular mechanisms in vitro.

  • Culture Preparation: Primary astrocytes are isolated from the cortices of neonatal rat or mouse pups (P1-P3). Tissues are dissociated, and cells are plated. After several days, flasks are shaken to remove microglia and oligodendrocytes, yielding a highly enriched astrocyte culture.

  • Stimulation: Astrocytes are treated with pro-inflammatory agents like LPS (e.g., 100 ng/mL) and IFNγ (e.g., 10 U/mL) or TNF-α to induce an inflammatory response.

  • Inhibition Studies: To test the role of LacCer, cells can be pre-treated with D-PDMP (e.g., 10-20 µM) for 1-2 hours before adding the inflammatory stimuli.

  • Rescue Experiments: To confirm the specific role of LacCer, its synthesis is first inhibited with D-PDMP, and then exogenous LacCer is added to the culture medium to see if the inflammatory phenotype is restored.[4][9] Other lipids like GlcCer or gangliosides are used as negative controls.[4]

  • Analysis: After stimulation, cell lysates can be analyzed for protein expression and phosphorylation (Western Blot), and gene expression (RT-qPCR). The culture supernatant can be analyzed for secreted cytokines (ELISA) and nitric oxide (Griess Assay).

Measurement of Lactosylceramide in Brain Tissue

Accurate quantification of LacCer is critical and is typically achieved using mass spectrometry.[1][14]

  • Lipid Extraction: Brain tissue is homogenized, and total lipids are extracted using a solvent system, commonly a chloroform/methanol mixture (e.g., 2:1, v/v).

  • Chromatographic Separation: The lipid extract is then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate different lipid species. Hydrophilic Interaction Chromatography (HILIC) is often used to separate isomeric glycolipids.[15]

  • Mass Spectrometry (MS) Detection: The separated lipids are ionized (e.g., using electrospray ionization, ESI) and detected by a tandem mass spectrometer (MS/MS).[1][14] Specific precursor-to-product ion transitions are monitored for LacCer and an internal standard (e.g., a deuterated LacCer analog) for accurate quantification.[14] This LC-MS/MS method is highly sensitive and specific, allowing for the measurement of different LacCer molecular species based on their fatty acyl chain length.[1]

G start Homogenize Brain Tissue Sample extract Total Lipid Extraction (e.g., Chloroform/Methanol) start->extract separate HPLC / UHPLC Separation (e.g., HILIC column) extract->separate detect Tandem Mass Spectrometry (ESI-MS/MS) separate->detect quantify Quantify LacCer Species (using internal standards) detect->quantify

Caption: Workflow for quantification of LacCer in brain tissue via LC-MS/MS.

Conclusion and Future Directions

Lactosylceramide is a key bioactive lipid that actively promotes neuroinflammation across multiple disease models. Its synthesis in astrocytes is upregulated by inflammatory cues, leading to the activation of downstream signaling pathways like NF-κB and Ras/ERK, which drive the expression of pro-inflammatory mediators and adhesion molecules. Pharmacological inhibition of LacCer synthase has shown therapeutic potential in preclinical models of SCI and EAE, reducing inflammation and improving functional outcomes. These findings firmly establish the LacCer-centric signaling pathway as a promising target for the development of novel therapeutics for neuroinflammatory disorders.

Future research should focus on developing more specific and potent inhibitors for B4GALT6, the primary LacCer synthase in the CNS. Furthermore, a deeper investigation into the role of specific LacCer molecular species in different disease contexts could lead to more refined therapeutic strategies. Finally, the translation of these findings into clinical settings will require the development of robust biomarkers to monitor LacCer metabolism in patients and to stratify those most likely to benefit from therapies targeting this pathway.

References

The Role of Lactosylceramide in Atherosclerosis Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide. Emerging evidence has implicated the glycosphingolipid lactosylceramide (B164483) (LacCer) as a critical bioactive lipid mediator in the pathogenesis of this complex disease. This technical guide provides a comprehensive overview of the multifaceted role of LacCer in atherosclerosis development, detailing its signaling pathways, impact on inflammation and lipid metabolism, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate a deeper understanding and guide future research and drug development efforts in this critical area.

Introduction

Lactosylceramide (CD17/CDw17) is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase).[1] Situated at a crucial juncture in sphingolipid metabolism, LacCer serves as a precursor for the synthesis of more complex glycosphingolipids.[1] Beyond its structural role, LacCer has emerged as a potent signaling molecule, accumulating in atherosclerotic plaques and actively participating in the inflammatory and proliferative processes that drive lesion development.[2][3] Various pro-atherogenic stimuli, including oxidized low-density lipoprotein (ox-LDL), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF), have been shown to activate LacCer synthase, leading to an accumulation of LacCer and the subsequent initiation of downstream pathological signaling cascades.[4][1] This guide will delve into the intricate mechanisms by which LacCer contributes to atherosclerosis, providing a robust resource for researchers in the field.

Quantitative Data on Lactosylceramide in Atherosclerosis

The following tables summarize key quantitative findings from in vitro and in vivo studies, highlighting the pathological accumulation of LacCer and its functional consequences in the context of atherosclerosis.

ParameterFindingModel SystemReference
LacCer Levels in Atherosclerotic Plaques Appreciable amounts detected in intimal plaques.Human aortic tissue
Completely absent in unaffected intima.Human aortic tissue
3-fold increase in LacCer levels.Rabbits fed a Western diet[2]
LacCer Synthase Activity ~10-fold increase in activity.ApoE-/- mice fed a Western diet[3]
Cellular Proliferation 5-fold stimulation of proliferation.Aortic smooth muscle cells[5]
Oxidative Stress 7-fold increase in superoxide (B77818) production.Human aortic smooth muscle cells (treated with 10 µM LacCer)[6]
Inflammatory Gene Expression Specific stimulation of ICAM-1 expression.Human umbilical vein endothelial cells (treated with 5 µM LacCer)[2]
Cardiomyocyte Hypertrophy Induction of hypertrophy.Cardiomyocytes (treated with 50-100 µM LacCer)[7]

Table 1: Lactosylceramide's Impact in Atherosclerosis Models

CompoundEffectModel SystemReference
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) Markedly prevented cell proliferation.Aortic smooth muscle cells[5]
Dose-dependently decreased atherosclerotic markers.ApoE-/- mice[8]
Abrogated TNF-α-induced ICAM-1 expression.Human umbilical vein endothelial cells[2]
Mitigated VEGF-induced angiogenesis.Human endothelial cells and nude mice[9]
Ameliorates atherosclerosis and vascular stiffness.ApoE-/- mice[10]

Table 2: Effects of the Lactosylceramide Synthase Inhibitor D-PDMP

Signaling Pathways of Lactosylceramide in Atherosclerosis

LacCer exerts its pro-atherogenic effects through the activation of multiple interconnected signaling pathways, primarily revolving around the induction of oxidative stress and inflammation.

Oxidative Stress and Smooth Muscle Cell Proliferation

A central mechanism of LacCer-mediated pathology is the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[4][1] This surge in ROS creates a state of oxidative stress, which in turn initiates a signaling cascade that promotes the proliferation of vascular smooth muscle cells (VSMCs), a hallmark of atherosclerotic lesion progression.

LacCer_Oxidative_Stress_Pathway oxLDL Oxidized LDL (ox-LDL) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT) oxLDL->LacCer_Synthase Activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces p21ras p21ras ROS->p21ras Activates Raf1 Raf-1 p21ras->Raf1 MEK2 MEK2 Raf1->MEK2 p44MAPK p44 MAPK MEK2->p44MAPK cFos c-Fos p44MAPK->cFos Induces Proliferation Smooth Muscle Cell Proliferation cFos->Proliferation Promotes

Caption: LacCer-induced oxidative stress pathway leading to VSMC proliferation.

Inflammatory Signaling

LacCer is a potent pro-inflammatory mediator, contributing to the recruitment and adhesion of immune cells to the vascular endothelium, a critical early event in atherogenesis.

LacCer activates cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from membrane phospholipids.[4][1] Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which amplify the inflammatory response within the vessel wall.

LacCer_Inflammatory_Pathway_cPLA2 LacCer Lactosylceramide (LacCer) cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 Activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized to Inflammation Inflammation Eicosanoids->Inflammation Promote

Caption: LacCer-mediated activation of the cPLA2 pathway and inflammation.

LacCer plays a crucial role in mediating the expression of adhesion molecules on the surface of endothelial cells, facilitating the recruitment of leukocytes. Specifically, LacCer has been shown to mediate the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) through a redox-sensitive pathway involving the transcription factor NF-κB.

LacCer_Adhesion_Molecule_Pathway TNFa TNF-α LacCer_Synthase Lactosylceramide Synthase TNFa->LacCer_Synthase Activates LacCer Lactosylceramide LacCer_Synthase->LacCer Synthesizes ROS ROS LacCer->ROS Induces NFkB NF-κB ROS->NFkB Activates ICAM1 ICAM-1 Expression NFkB->ICAM1 Upregulates Leukocyte_Adhesion Leukocyte Adhesion ICAM1->Leukocyte_Adhesion Promotes

Caption: LacCer's role in TNF-α-induced ICAM-1 expression and leukocyte adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of lactosylceramide in atherosclerosis.

Quantification of Lactosylceramide in Aortic Tissue by Mass Spectrometry

This protocol outlines the extraction and quantification of LacCer from aortic tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Aortic tissue (fresh or frozen)

  • Homogenizer

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standard (e.g., C12-LacCer)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 20-50 mg of aortic tissue.

    • Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction:

    • Add the internal standard to the homogenate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify LacCer using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for LacCer and the internal standard.

In Vitro Model of Lactosylceramide-Induced Endothelial Dysfunction

This protocol describes how to induce and assess endothelial dysfunction in human coronary artery endothelial cells (HCAECs) using LacCer.

Materials:

  • Human Coronary Artery Endothelial Cells (HCAECs)

  • Endothelial cell growth medium

  • Lactosylceramide

  • Vehicle control (e.g., DMSO)

  • Assay kits for nitric oxide (NO) production and reactive oxygen species (ROS) generation

  • Monocyte cell line (e.g., U937)

  • Fluorescent label for monocytes (e.g., Calcein-AM)

Procedure:

  • Cell Culture and Treatment:

    • Culture HCAECs to confluence in a 96-well plate.

    • Treat the cells with varying concentrations of LacCer (e.g., 1-10 µM) or vehicle control for 24 hours.

  • Assessment of Endothelial Dysfunction:

    • NO Production: Measure the levels of nitrite (B80452) in the cell culture supernatant using a Griess reagent-based assay as an indicator of NO production.

    • ROS Generation: Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) and measure the fluorescence intensity.

    • Monocyte Adhesion Assay:

      • Label U937 monocytes with Calcein-AM.

      • Add the labeled monocytes to the LacCer-treated HCAEC monolayer and incubate for 30 minutes.

      • Wash away non-adherent monocytes.

      • Quantify the number of adherent monocytes by measuring the fluorescence.

Animal Model of Atherosclerosis: ApoE-/- Mice and D-PDMP Treatment

This protocol details the use of Apolipoprotein E-deficient (ApoE-/-) mice to study the effect of the LacCer synthase inhibitor D-PDMP on atherosclerosis development.

Materials:

  • ApoE-/- mice

  • High-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol)

  • D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)

  • Vehicle for D-PDMP (e.g., corn oil)

  • Tools for animal handling, gavage, and tissue collection

  • Oil Red O stain

Procedure:

  • Animal Husbandry and Diet:

    • House ApoE-/- mice under standard conditions.

    • At 8 weeks of age, switch the mice to a high-fat Western diet to induce atherosclerosis.

  • D-PDMP Treatment:

    • Divide the mice into a control group receiving the vehicle and a treatment group receiving D-PDMP (e.g., 10 mg/kg/day) by oral gavage.

    • Continue the diet and treatment for 12-16 weeks.

  • Assessment of Atherosclerosis:

    • At the end of the study, euthanize the mice and perfuse the vasculature with saline followed by formalin.

    • Dissect the aorta and fix it in formalin.

    • Perform en face analysis by staining the entire aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

    • For histological analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages, smooth muscle cells).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a pivotal role for lactosylceramide in the pathogenesis of atherosclerosis. Its involvement in key pathological processes, including oxidative stress, inflammation, and vascular smooth muscle cell proliferation, makes it and its synthesizing enzyme, lactosylceramide synthase, attractive therapeutic targets. The development of specific and potent inhibitors of LacCer synthase, such as D-PDMP, holds promise for novel therapeutic strategies to combat atherosclerotic cardiovascular disease.

Future research should focus on further elucidating the upstream regulators and downstream effectors of LacCer signaling in different vascular cell types. Investigating the potential of LacCer as a biomarker for atherosclerotic plaque vulnerability and clinical outcomes is also a promising avenue. Moreover, the development of more specific and clinically applicable inhibitors of LacCer synthase will be crucial for translating these basic science findings into tangible benefits for patients with or at risk of atherosclerosis. This comprehensive guide provides a solid foundation for researchers to advance our understanding of LacCer's role in cardiovascular disease and to accelerate the development of innovative therapies.

References

Endogenous Lactosylceramide: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous lactosylceramide (B164483) (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, has emerged as a critical bioactive molecule orchestrating a multitude of cellular processes. Historically viewed as a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a pivotal second messenger in its own right.[1][2] Situated within plasma membrane microdomains, or lipid rafts, it functions as a signaling hub, transducing extracellular stimuli into intracellular responses.[2] Dysregulation of LacCer metabolism is implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core aspects of endogenous LacCer, focusing on its biosynthesis, signaling pathways, and its role in health and disease. Detailed experimental protocols for studying LacCer and quantitative data on its cellular effects are presented to facilitate further research in this dynamic field.

Introduction to Lactosylceramide

Lactosylceramide (LacCer), also known as CD17, is a fundamental glycosphingolipid that serves as a precursor for the synthesis of a vast array of more complex glycosphingolipids, such as gangliosides and globosides.[1][5] Its biosynthesis primarily occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[1][5] Beyond its structural role, LacCer is an active participant in signal transduction.[6] It is enriched in lipid rafts, specialized membrane microdomains that compartmentalize signaling molecules, thereby facilitating efficient signal propagation.[2] A variety of external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL), can trigger the activation of lactosylceramide synthase, leading to the rapid generation of LacCer and the initiation of downstream signaling cascades.[2][3]

Biosynthesis and Metabolism of Lactosylceramide

The synthesis of LacCer is a multi-step enzymatic process that begins with the formation of ceramide. The key enzyme in LacCer synthesis is lactosylceramide synthase (β-1,4-galactosyltransferase), which exists in two main isoforms, β-1,4GalT-V and β-1,4GalT-VI.[1] This enzyme facilitates the addition of a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[1][2]

The metabolic fate of LacCer is twofold: it can be further glycosylated to form more complex glycosphingolipids, or it can be catabolized. The breakdown of LacCer involves the cleavage of the glycosidic bond, releasing lactose and ceramide.

Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer Glucosylceramide Synthase LacCer LacCer GlcCer->LacCer Lactosylceramide Synthase (β-1,4GalT-V/VI) Complex_GSLs Complex_GSLs LacCer->Complex_GSLs Glycosyltransferases

Figure 1: Simplified overview of lactosylceramide biosynthesis.

Key Signaling Pathways Involving Lactosylceramide

Endogenous LacCer mediates its diverse biological effects by activating several key signaling pathways, primarily centered around the generation of reactive oxygen species (ROS) and the induction of inflammatory responses.[1][2]

The Oxidative Stress Pathway

A central mechanism of LacCer signaling is the activation of NADPH oxidase , a membrane-bound enzyme complex that produces superoxide (B77818) anions (O₂⁻).[2][7] This leads to a state of oxidative stress, which in turn triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][3] This pathway is crucial in mediating LacCer-induced cell proliferation and migration.[3]

The Inflammatory Pathway

LacCer is a potent pro-inflammatory molecule. It activates cytosolic phospholipase A2 (cPLA2) , an enzyme that releases arachidonic acid from membrane phospholipids.[1][2] Arachidonic acid is then metabolized to produce various eicosanoids, including prostaglandins, which are key mediators of inflammation.[1][2] This pathway contributes to the recruitment of immune cells and the expression of adhesion molecules, such as ICAM-1 and VCAM-1.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer LacCer NADPH_Oxidase NADPH_Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS ROS (O₂⁻) NADPH_Oxidase->ROS produces Arachidonic_Acid Arachidonic_Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins metabolized to Inflammation Inflammation Prostaglandins->Inflammation ERK1_2 ERK1/2 ROS->ERK1_2 activates Cell_Proliferation Cell_Proliferation ERK1_2->Cell_Proliferation Cell_Migration Cell_Migration ERK1_2->Cell_Migration Extracellular_Stimuli Extracellular Stimuli (ox-LDL, TNF-α, etc.) LacCer_Synthase Lactosylceramide Synthase Extracellular_Stimuli->LacCer_Synthase LacCer_Synthase->LacCer

Figure 2: Major signaling pathways activated by endogenous lactosylceramide.

Role of Lactosylceramide in Disease

The aberrant accumulation and signaling of LacCer are implicated in a wide range of pathological conditions.

  • Cardiovascular Disease: Elevated levels of LacCer are found in atherosclerotic plaques.[8] LacCer promotes the proliferation and migration of aortic smooth muscle cells, key events in the development of atherosclerosis.[3][9] It also contributes to endothelial dysfunction.

  • Cancer: LacCer signaling has been shown to promote the proliferation of various cancer cells, including colorectal cancer.[1] The enzyme responsible for its synthesis, β-1,4-GalT-V, is considered a potential therapeutic target in cancer.[1]

  • Inflammatory and Autoimmune Diseases: As a pro-inflammatory mediator, LacCer is involved in inflammatory conditions such as inflammatory bowel disease.[10]

  • Neurodegenerative Diseases: Emerging evidence suggests a role for LacCer in neuroinflammation associated with neurodegenerative disorders.[11]

Quantitative Data on Lactosylceramide's Effects

The following tables summarize quantitative data on the effects of LacCer on key cellular processes in human aortic smooth muscle cells (AoSMCs), as reported by Chai et al. (2009).[3]

Table 1: Effect of Lactosylceramide on AoSMC Migration and Proliferation

TreatmentConcentration (µM)Cell Migration (Fold Increase)Cell Proliferation (Fold Increase)
Control01.01.0
LacCer11.51.4
LacCer52.21.8
LacCer102.82.1

Table 2: Effect of Lactosylceramide (10 µM) on Gene Expression in AoSMCs

GenemRNA Expression (Fold Increase)Protein Expression (Fold Increase)
PDGFR-β2.52.1
Integrin αv2.21.9
Integrin β32.82.3
MMP-13.12.6
MMP-22.72.2

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of endogenous lactosylceramide.

Quantification of Lactosylceramide

6.1.1. Lipid Extraction from Tissues or Cells

  • Homogenize tissue or cell pellets in a chloroform (B151607)/methanol mixture (1:2, v/v).

  • Add chloroform and water to achieve a final ratio of chloroform/methanol/water of 2:2:1.8 (v/v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

6.1.2. High-Performance Liquid Chromatography (HPLC)

A common method for LacCer quantification involves derivatization of the sugar moiety followed by HPLC with UV or fluorescence detection.[3]

  • Derivatization: The extracted lipids are deacylated, and the liberated amino group is derivatized with o-phthaldialdehyde (OPA).

  • Chromatographic Separation: The derivatized samples are injected onto a C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase of methanol/water (e.g., 88:12, v/v) is used.

  • Detection: The OPA-derivatized LacCer is detected by a fluorescence detector with excitation at 340 nm and emission at 435 nm.

6.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of different LacCer species.[12]

  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for different LacCer species.

Lactosylceramide Synthase Activity Assay

This assay measures the activity of the enzyme responsible for LacCer synthesis.

  • Substrate Preparation: Use a fluorescently labeled acceptor substrate, such as C6-NBD-glucosylceramide.[4]

  • Enzyme Reaction: Incubate cell or tissue lysates with the fluorescent substrate and UDP-galactose.

  • Separation and Detection: Separate the fluorescent product (C6-NBD-lactosylceramide) from the substrate using normal-phase HPLC.[4]

  • Quantification: Quantify the product using a fluorescence detector.

Cell Migration Assay (Modified Boyden Chamber)
  • Chamber Setup: Use a modified Boyden chamber with a porous polycarbonate membrane (e.g., 8 µm pore size for smooth muscle cells).

  • Cell Seeding: Seed serum-starved cells (e.g., 5 x 10⁴ cells/well) in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing LacCer at various concentrations to the lower chamber.

  • Incubation: Incubate the chambers for a specified time (e.g., 4-6 hours) at 37°C.

  • Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of LacCer.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Superoxide Production Assay (Dihydroethidium Staining)
  • Cell Treatment: Treat cells with LacCer for the desired time.

  • DHE Staining: Incubate the cells with dihydroethidium (B1670597) (DHE) at a final concentration of 2-10 µM for 30 minutes at 37°C in the dark.[2]

  • Analysis: Analyze the fluorescence intensity of the oxidized DHE product by flow cytometry or fluorescence microscopy.

cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_activity_assay Activity Assay cluster_functional_assays Functional Assays Start Cells or Tissue Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Start->Lipid_Extraction Enzyme_Assay Lactosylceramide Synthase Activity Assay (Fluorescent Substrate, HPLC) Start->Enzyme_Assay Migration Cell Migration (Boyden Chamber) Start->Migration Proliferation Cell Proliferation (MTS Assay) Start->Proliferation ROS_Production Superoxide Production (DHE Staining) Start->ROS_Production HPLC HPLC (Derivatization, C18 column, Fluorescence Detection) Lipid_Extraction->HPLC LC_MS_MS LC-MS/MS (HILIC, MRM) Lipid_Extraction->LC_MS_MS

References

The Role of Lactosylceramide in Phagocyte Plasma Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membrane of phagocytic immune cells, is increasingly recognized not merely as a structural component but as a critical modulator of innate immunity. Localized within specialized membrane microdomains, often referred to as lipid rafts, LacCer acts as a pattern recognition receptor and a key signaling hub. Its engagement triggers a cascade of downstream events essential for host defense, including chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the expression, function, and analysis of lactosylceramide on phagocyte plasma membranes, with a focus on neutrophils. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways orchestrated by this versatile lipid.

Expression and Distribution of Lactosylceramide on Phagocytes

Lactosylceramide is prominently expressed on the plasma membranes of human phagocytes, particularly neutrophils, where it can constitute over 70% of the total glycosphingolipids.[1] Its expression is significantly lower in murine neutrophils, a critical consideration for translational research.[1][2]

Quantitative Expression Data

The concentration of Lactosylceramide can vary significantly between cell types and species. The following table summarizes comparative data on LacCer expression.

Phagocyte TypeSpeciesRelative LacCer Content in Plasma MembraneKey FindingsReference
NeutrophilsHumanHighConstitutes the majority of neutral glycosphingolipids.[3][4][5][3][4][5]
NeutrophilsMouse~20-fold lower than human neutrophilsDespite lower content, still involved in migration and phagocytosis.[1][2][1][2]
Macrophages (RAW 264.7)MouseDetectableAccumulation induced by cigarette smoke extract.[6][6]
Differentiated HL-60 cellsHumanExpressedUsed as a model for human neutrophils.[7][7]
Subcellular Localization: The Lactosylceramide-Enriched Microdomain

LacCer is not uniformly distributed across the plasma membrane. Instead, it clusters with cholesterol and sphingomyelin (B164518) to form functional microdomains or lipid rafts.[3][4][5] These rafts serve as platforms for the assembly of signaling complexes. Key proteins, such as the Src family kinase Lyn, are physically associated with these LacCer-enriched microdomains, poising the cell for rapid response to extracellular stimuli.[4]

Functional Roles of Lactosylceramide in Phagocytes

Lactosylceramide is a pivotal player in multiple aspects of phagocyte function, acting as a direct receptor for pathogen-associated molecular patterns (PAMPs) and initiating downstream signaling.

Pathogen Recognition

LacCer functions as a pattern recognition receptor (PRR) by directly binding to various microbial surface molecules through carbohydrate-carbohydrate interactions.[3] This interaction is a key mechanism for non-opsonic phagocytosis.

  • Candida albicans : Binds to β-glucans on the fungal cell wall.[3]

  • Mycobacterium tuberculosis : Interacts with mannose-capped lipoarabinomannan (ManLAM).[3][5]

  • Other pathogens: Also reported to bind to molecules from Bordetella pertussis and Helicobacter pylori.[4]

Modulation of Phagocyte Functions

Engagement of LacCer on the phagocyte surface triggers a variety of cellular responses:

  • Phagocytosis : LacCer-enriched microdomains are crucial for the phagocytosis of non-opsonized pathogens.[2][3][4] This process often involves collaboration with other receptors like the integrin CD11b/CD18 (Mac-1).[4][8]

  • Chemotaxis : Ligation of LacCer can induce neutrophil migration, a process dependent on Src-family kinases and PI-3 kinases.[1][2]

  • Superoxide (B77818) Generation : LacCer signaling is linked to the activation of the NADPH oxidase complex, leading to the production of superoxide and other reactive oxygen species (ROS) essential for killing pathogens.[3][4][9][10][11]

  • Adhesion : LacCer stimulation upregulates the expression of adhesion molecules like Mac-1 on neutrophils, promoting their adhesion to endothelial cells.[9][12]

Lactosylceramide-Mediated Signaling Pathways

The binding of a ligand to LacCer initiates a cascade of intracellular signaling events, primarily orchestrated within the lipid raft microenvironment.

The Lyn Kinase Pathway

A central signaling pathway initiated by LacCer involves the Src family kinase, Lyn.

LacCer_Signaling PAMP Pathogen-Associated Molecular Pattern (PAMP) LacCer Lactosylceramide (in Lipid Raft) PAMP->LacCer Binds Lyn Lyn (Src Family Kinase) LacCer->Lyn Activates PLA2 Phospholipase A2 LacCer->PLA2 Activates PI3K PI-3 Kinase Lyn->PI3K NADPH_Oxidase NADPH Oxidase Lyn->NADPH_Oxidase Cellular_Response Phagocytosis, Chemotaxis PI3K->Cellular_Response Adhesion Mac-1 Upregulation, Endothelial Adhesion PLA2->Adhesion Arachidonic_Acid Arachidonic Acid Metabolism PLA2->Arachidonic_Acid ROS Superoxide (ROS) Generation NADPH_Oxidase->ROS LCMS_Workflow Start Phagocyte Cell Pellet Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer method) Start->Lipid_Extraction LC_Separation Liquid Chromatography (LC Separation) Lipid_Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry (MS Analysis) Ionization->MS_Analysis Data_Analysis Data Analysis: Identification & Quantification MS_Analysis->Data_Analysis End LacCer Profile Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Inducing Inflammatory Response with Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical bioactive lipid second messenger in the initiation and propagation of inflammatory responses.[1][2][3] Understanding the mechanisms by which LacCer triggers inflammation is paramount for the development of novel therapeutics targeting a range of inflammatory diseases, including atherosclerosis, neuroinflammatory conditions, and skin disorders.[4][5][6] These application notes provide detailed protocols for inducing and assessing inflammatory responses mediated by lactosylceramide in both in vitro and in vivo models, along with methods for dissecting the underlying signaling pathways.

Lactosylceramide exerts its pro-inflammatory effects primarily through two interconnected signaling cascades. Firstly, it activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS), which creates a state of oxidative stress.[4][7] Secondly, LacCer activates cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid, a precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1][8] These initial events trigger downstream signaling pathways, including the Ras/ERK1/2 and NF-κB pathways, culminating in the expression of adhesion molecules, production of pro-inflammatory cytokines, and recruitment of immune cells.[9][10]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the inflammatory effects of lactosylceramide. These tables are intended to provide a reference for expected outcomes when utilizing the described protocols.

Table 1: In Vitro Lactosylceramide-Induced Inflammatory Responses

Cell TypeLactosylceramide ConcentrationIncubation TimeInflammatory MarkerFold Change (vs. Control)Reference
Human Aortic Smooth Muscle Cells10 µM10 minSuperoxide (B77818) Anion Production~2.5[11]
CHO-W11A Cells30 µM30 minArachidonic Acid Release~2.5[1]
H9c2 Cardiomyocytes10 µM10 minROS LevelsSignificant Increase[12]
H9c2 Cardiomyocytes50-100 µM48 hoursANP and BNP mRNA expressionConcentration-dependent increase[13]
Human Neutrophils100 nM20 minSuperoxide GenerationDose-dependent increase[14]

Table 2: In Vivo Inflammatory Models Amenable to Lactosylceramide Investigation

Animal ModelInflammatory ReadoutPotential Lactosylceramide ApplicationExpected Outcome with LacCerReference
Carrageenan-Induced Paw Edema (Mouse/Rat)Paw Volume/ThicknessCo-injection with carrageenan or systemic administration prior to inductionExacerbation of paw edema[15][16]
Carrageenan-Induced Air Pouch (Mouse/Rat)Exudate Volume, Cell Infiltration, Cytokine LevelsInjection into the air pouchIncreased exudate, neutrophil infiltration, and pro-inflammatory cytokine levels[11][17]

Experimental Protocols

In Vitro Induction of Inflammation with Lactosylceramide

Objective: To induce an inflammatory response in cultured cells using lactosylceramide.

Materials:

  • Cell line of interest (e.g., RAW 264.7 murine macrophages, Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Lactosylceramide (Matreya LLC or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting, etc.)

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Lactosylceramide Preparation: Prepare a stock solution of lactosylceramide in DMSO. For example, a 10 mM stock can be prepared. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 100 nM to 100 µM). It is crucial to have a vehicle control (medium with the same concentration of DMSO used for the highest lactosylceramide concentration).

  • Cell Treatment:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared lactosylceramide-containing medium or vehicle control medium to the respective wells.

    • Incubate the cells for the desired time period (e.g., 30 minutes for acute signaling events, 6-24 hours for cytokine production).

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant for the analysis of secreted inflammatory mediators such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of signaling proteins (e.g., phosphorylated ERK, NF-κB) or for measuring intracellular inflammatory markers.

In Vivo Induction of Inflammation with Lactosylceramide (Air Pouch Model)

Objective: To induce a localized inflammatory response in vivo using lactosylceramide in a murine air pouch model.[17]

Materials:

  • Mice (e.g., C57BL/6)

  • Sterile air

  • Sterile 0.9% saline

  • Lactosylceramide

  • Vehicle control (e.g., saline with a low percentage of a suitable solvent for LacCer)

  • Anesthetic

  • Syringes and needles

Protocol:

  • Air Pouch Formation:

    • Anesthetize the mice.

    • Inject 3 ml of sterile air subcutaneously into the dorsal region to create an air pouch.

    • On day 3, inject another 2 ml of sterile air into the pouch to maintain its structure.

  • Induction of Inflammation:

    • On day 6, inject 1 ml of lactosylceramide solution (e.g., 10-100 µg in sterile saline) directly into the air pouch.

    • Inject a separate group of mice with the vehicle control.

  • Assessment of Inflammation:

    • After a specified time (e.g., 6, 24, or 48 hours), euthanize the mice.

    • Carefully dissect the air pouch and collect the exudate by washing the pouch with a known volume of sterile saline.

    • Exudate Analysis:

      • Measure the total volume of the exudate.

      • Determine the total and differential leukocyte counts using a hemocytometer and cytological staining.

      • Centrifuge the exudate and collect the supernatant for cytokine analysis by ELISA.

Key Experimental Assays

Measurement of Reactive Oxygen Species (ROS)

Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): [9][14]

  • Culture cells in a 96-well black, clear-bottom plate.

  • After treatment with lactosylceramide, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Cytosolic Phospholipase A2 (cPLA2) Activity

Protocol based on Arachidonic Acid Release: [1]

  • Label cells overnight with [3H]-arachidonic acid in complete culture medium.

  • Wash the cells extensively with medium containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated radiolabel.

  • Treat the cells with lactosylceramide or vehicle control for the desired time.

  • Collect the supernatant and lyse the cells.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of arachidonic acid release as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.

Analysis of NF-κB Nuclear Translocation

Immunofluorescence Protocol: [1][18]

  • Grow cells on glass coverslips.

  • After treatment with lactosylceramide, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Increased nuclear localization of the p65 subunit indicates NF-κB activation.

Visualizations

Lactosylceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus LacCer Lactosylceramide NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Ras Ras ROS->Ras IKK IKK ROS->IKK Gene_Expression Pro-inflammatory Gene Expression Arachidonic_Acid->Gene_Expression Eicosanoids ERK ERK1/2 Ras->ERK ERK->Gene_Expression IkB IκB IKK->IkB P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB degradation NFkB_active->Gene_Expression

Caption: Lactosylceramide Signaling Pathways in Inflammation.

In_Vitro_Workflow Start Seed Cells Prepare_LacCer Prepare Lactosylceramide and Vehicle Control Start->Prepare_LacCer Treat_Cells Treat Cells Prepare_LacCer->Treat_Cells Incubate Incubate (e.g., 30 min - 24 hr) Treat_Cells->Incubate Collect_Samples Collect Supernatant and/or Cell Lysate Incubate->Collect_Samples Analyze Analyze Inflammatory Markers (ELISA, Western Blot, etc.) Collect_Samples->Analyze

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow Start Form Air Pouch (Day 0 & 3) Inject_LacCer Inject Lactosylceramide or Vehicle into Pouch (Day 6) Start->Inject_LacCer Incubate Incubate (e.g., 6 - 48 hr) Inject_LacCer->Incubate Collect_Exudate Collect Pouch Exudate Incubate->Collect_Exudate Analyze_Exudate Analyze Exudate: - Volume - Cell Counts - Cytokines (ELISA) Collect_Exudate->Analyze_Exudate

Caption: In Vivo Air Pouch Model Workflow.

References

Application Notes and Protocols for Studying Lipid Rafts with Lactosylceramide (from Porcine Red Blood Cells)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lactosylceramide (B164483) and Lipid Rafts

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, is a critical component of lipid rafts.[1] These specialized membrane microdomains are enriched in cholesterol and sphingolipids, functioning as dynamic platforms for signal transduction.[2][3] LacCer's presence within these rafts is not merely structural; it actively participates in signaling cascades that regulate a multitude of cellular processes, including inflammation, oxidative stress, and apoptosis.[1][3] Dysregulation of LacCer-mediated signaling within lipid rafts has been implicated in the pathophysiology of numerous diseases, such as atherosclerosis, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[1][3]

Porcine red blood cell (RBC)-derived lactosylceramide is a frequently utilized tool in the study of lipid rafts. The preference for this source is due to its biochemical properties and commercial availability. Porcine RBC membranes have a distinct fatty acid composition, which can be advantageous for mimicking specific cellular membrane environments in vitro.[4] The use of a standardized, commercially available source of LacCer ensures reproducibility across different studies.

Application Notes

Investigating Inflammatory Signaling Pathways

Lactosylceramide is a key player in initiating and propagating inflammatory responses. Upon stimulation by various agonists like TNF-α, the synthesis of LacCer within lipid rafts increases.[1] This accumulation of LacCer can trigger downstream signaling cascades. A primary mechanism involves the activation of NADPH oxidase, a multi-subunit enzyme complex that generates reactive oxygen species (ROS).[1][3] This leads to a state of oxidative stress, which in turn can activate transcription factors like NF-κB, a master regulator of inflammatory gene expression.[5]

Another significant pathway involves the direct interaction of LacCer with and activation of cytosolic phospholipase A2α (cPLA2α).[6] The activation of cPLA2α leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response.

Therapeutic Relevance: Understanding how exogenous lactosylceramide modulates these inflammatory pathways can aid in the development of novel anti-inflammatory drugs that target lipid raft dynamics or specific enzymes within these signaling cascades.

Modeling Oxidative Stress-Related Pathologies

The ability of lactosylceramide to induce ROS production via NADPH oxidase activation makes it a valuable tool for studying diseases associated with oxidative stress, such as atherosclerosis and neurodegenerative diseases.[1][3] Researchers can use porcine RBC lactosylceramide to induce an oxidative stress phenotype in relevant cell models (e.g., endothelial cells, neurons, macrophages) and then investigate the efficacy of potential antioxidant or anti-inflammatory compounds in mitigating these effects.

Drug Development Applications: Screening of compound libraries for inhibitors of LacCer-induced ROS production can identify potential drug candidates for diseases where oxidative stress is a key pathological feature.

Studying Lipid Raft Dynamics and Protein Recruitment

The incorporation of exogenous lactosylceramide into cellular membranes can alter the composition and stability of lipid rafts.[7] This can lead to the recruitment or exclusion of specific proteins from these microdomains, thereby modulating their activity. Techniques such as quantitative proteomics can be employed to identify proteins that are recruited to or displaced from lipid rafts in response to lactosylceramide treatment.[6][8]

Research Applications: This approach allows for the identification of novel protein-lipid interactions within rafts and can uncover new signaling complexes that are assembled in a LacCer-dependent manner.

Quantitative Data

While extensive research has demonstrated the qualitative effects of lactosylceramide on cellular processes, comprehensive and standardized quantitative data in tabular format remains an area of active investigation. The following tables provide an example of how such data could be structured and highlight the types of quantitative measurements that are crucial for advancing our understanding of lactosylceramide's function.

Table 1: Hypothetical Concentration-Dependent Effect of Porcine RBC Lactosylceramide on Inflammatory Cytokine Release from Macrophages

Lactosylceramide Concentration (µg/mL)TNF-α Release (pg/mL) (Mean ± SD)IL-6 Release (pg/mL) (Mean ± SD)
0 (Control)50 ± 830 ± 5
1150 ± 2090 ± 12
5450 ± 55280 ± 35
10800 ± 90550 ± 60
20820 ± 95570 ± 65

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Table 2: Fatty Acid Composition of Porcine Red Blood Cell Membranes

Fatty AcidPercentage (%)
Palmitic acid (16:0)25.5
Stearic acid (18:0)14.2
Oleic acid (18:1)18.3
Linoleic acid (18:2)10.1
Arachidonic acid (20:4)15.8
Other16.1

Source: Data compiled from publicly available information on porcine RBC fatty acid profiles. Specific batches of lactosylceramide may have slight variations.[9][10]

Experimental Protocols

Protocol 1: Isolation of Lipid Rafts (Detergent-Free Method)

This protocol describes the isolation of lipid rafts from cultured cells using a detergent-free sucrose (B13894) gradient centrifugation method.

Materials:

  • Cultured cells (e.g., macrophages, endothelial cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (500 mM sodium carbonate, pH 11.0, 1 mM EDTA, 1x protease inhibitor cocktail)

  • Sucrose solutions (45%, 35%, and 5% w/v in lysis buffer without sodium carbonate)

  • Dounce homogenizer

  • Ultracentrifuge and swing-bucket rotor

Procedure:

  • Grow cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into 2 mL of ice-cold lysis buffer.

  • Homogenize the cells with 10-15 strokes in a Dounce homogenizer on ice.

  • Mix the homogenate (2 mL) with 2 mL of 90% sucrose solution to create a 45% sucrose solution.

  • Place the 4 mL of 45% sucrose-cell homogenate at the bottom of an ultracentrifuge tube.

  • Carefully layer 4 mL of 35% sucrose solution on top of the 45% layer.

  • Carefully layer 4 mL of 5% sucrose solution on top of the 35% layer.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Lipid rafts will be visible as a light-scattering band at the 5%/35% sucrose interface.

  • Carefully collect the lipid raft fraction using a pipette.

Protocol 2: Measurement of NADPH Oxidase Activity

This protocol outlines a lucigenin-based chemiluminescence assay to measure NADPH oxidase activity in isolated lipid rafts or cell lysates.

Materials:

  • Isolated lipid rafts or cell lysate

  • Assay buffer (65 mM sodium phosphate (B84403) buffer, pH 7.0, 1 mM EGTA, 1 mM MgCl2)

  • Lucigenin (B191737) (5 mM stock in water)

  • NADPH (10 mM stock in assay buffer)

  • Luminometer

Procedure:

  • To a well of a white 96-well plate, add 50 µL of isolated lipid raft fraction or cell lysate (10-20 µg of protein).

  • Add 140 µL of assay buffer.

  • Add 5 µL of lucigenin stock solution (final concentration 100 µM).

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 5 µL of NADPH stock solution (final concentration 200 µM).

  • Immediately measure the chemiluminescence in a luminometer at 37°C for 15-30 minutes.

  • Activity is expressed as relative light units (RLU) per µg of protein.

Protocol 3: In Vitro cPLA2α Activity Assay

This protocol describes an in vitro assay to measure the effect of lactosylceramide on cPLA2α activity using radiolabeled phospholipids.

Materials:

  • Recombinant human cPLA2α

  • Assay buffer (80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA)

  • 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine ([¹⁴C]AA-PC)

  • Lactosylceramide (porcine RBC)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare liposomes by mixing [¹⁴C]AA-PC and lactosylceramide at the desired molar ratio in chloroform.

  • Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in assay buffer by vortexing.

  • In a microfuge tube, add 100 µL of the liposome (B1194612) suspension.

  • Add recombinant cPLA2α (e.g., 10-20 ng) to the liposome suspension.

  • Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop the reaction by adding 100 µL of butanol.

  • Vortex vigorously and centrifuge to separate the phases.

  • Take an aliquot of the upper butanol phase (containing the released [¹⁴C]arachidonic acid) and measure the radioactivity using a scintillation counter.

Protocol 4: Quantification of Cytokine Production by ELISA

This protocol provides a general procedure for quantifying the release of inflammatory cytokines (e.g., TNF-α, IL-6) from cultured cells treated with lactosylceramide using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells (e.g., macrophages)

  • Lactosylceramide (porcine RBC)

  • Cell culture medium

  • Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of lactosylceramide (solubilized in an appropriate vehicle) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant and standards to the antibody-coated plate.

    • Incubating to allow cytokine binding.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Visualizations

Lactosylceramide_Signaling_Pathway Agonist Agonist (e.g., TNF-α) LacCer_Synthase Lactosylceramide Synthase Agonist->LacCer_Synthase Activates LacCer Lactosylceramide (in Lipid Raft) LacCer_Synthase->LacCer Synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 cPLA2α LacCer->cPLA2 Activates ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB Inflammation_Genes Inflammatory Gene Expression NFkB->Inflammation_Genes Inflammation Inflammation Inflammation_Genes->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Prostaglandins->Inflammation

Caption: Lactosylceramide-mediated signaling pathways in lipid rafts.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) LacCer_Treatment Lactosylceramide (porcine RBC) Treatment Cell_Culture->LacCer_Treatment Lipid_Raft_Isolation Lipid Raft Isolation (Sucrose Gradient) LacCer_Treatment->Lipid_Raft_Isolation Signaling_Assays Downstream Signaling Assays LacCer_Treatment->Signaling_Assays Data_Analysis Data Analysis and Interpretation Lipid_Raft_Isolation->Data_Analysis NADPH_Assay NADPH Oxidase Activity Signaling_Assays->NADPH_Assay cPLA2_Assay cPLA2α Activity Signaling_Assays->cPLA2_Assay Cytokine_Assay Cytokine Quantification (ELISA) Signaling_Assays->Cytokine_Assay NADPH_Assay->Data_Analysis cPLA2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for studying lactosylceramide effects on lipid rafts.

References

Application of Lactosylceramide in Xenotransplantation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Xenotransplantation, the transplantation of organs and tissues between different species, holds immense promise for addressing the critical shortage of human donor organs. The pig is considered a leading candidate for organ donation to humans due to anatomical and physiological similarities. However, significant immunological hurdles remain, primarily driven by the recipient's immune response to foreign antigens on porcine cells. While genetic engineering to remove the α-Gal epitope has overcome hyperacute rejection, a major obstacle, subsequent antibody- and cell-mediated rejection, persists, implicating a role for non-Gal antigens.[1]

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present on the surface of porcine endothelial cells, is emerging as a molecule of interest in the context of xenograft rejection. While not definitively confirmed as a primary non-Gal xenoantigen, its well-established pro-inflammatory properties and its role in endothelial cell activation position it as a key mediator of the inflammatory cascades that contribute to xenograft damage and failure. These application notes provide an overview of the role of lactosylceramide in xenotransplantation research and protocols to investigate its impact.

Lactosylceramide as a Potential Non-Gal Antigen and Inflammatory Mediator

Following the successful knockout of the α1,3-galactosyltransferase (GalT) gene in pigs, which eliminated the primary target for hyperacute rejection, attention has shifted to other porcine antigens that can elicit an immune response in primates.[2] Lactosylceramide is a candidate for such a non-Gal antigen. Even if not a direct target for a strong elicited antibody response, its role as a signaling lipid that amplifies inflammation is critical.

Binding of xenoreactive antibodies to the surface of porcine aortic endothelial cells (pAECs) can trigger a cascade of events leading to endothelial activation, a key step in rejection.[3] Lactosylceramide is centrally involved in this process. Upon stimulation, LacCer can cluster in lipid rafts and initiate signaling pathways that result in:

  • Increased Oxidative Stress: Lactosylceramide has been shown to increase the production of reactive oxygen species (ROS) in porcine coronary arteries, leading to endothelial dysfunction.[4][5] This is primarily mediated through the activation of NADPH oxidase.[6]

  • Upregulation of Adhesion Molecules: Lactosylceramide signaling promotes the expression of intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells.[7][8] This increased expression facilitates the adhesion of recipient leukocytes, a critical step in the cellular immune response and inflammation.[9][10]

  • Pro-inflammatory Cytokine Production: The signaling cascades initiated by lactosylceramide can lead to the production and release of various pro-inflammatory cytokines, further amplifying the inflammatory response within the xenograft.

Therapeutic Implications

Given its central role in endothelial cell activation and inflammation, lactosylceramide and its synthesizing enzyme, lactosylceramide synthase, represent potential therapeutic targets for preventing or mitigating xenograft rejection. Strategies aimed at inhibiting lactosylceramide synthesis or blocking its downstream signaling pathways could potentially reduce endothelial activation, decrease leukocyte infiltration, and prolong xenograft survival.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of lactosylceramide on endothelial cells.

Table 1: Effect of Lactosylceramide on Superoxide (B77818) Production in Porcine Coronary Arteries

Lactosylceramide Concentration (µM)Mean Increase in Superoxide Production (%)p-valueReference
0.1118<0.05[4]
1.0Not specified-[4]
10.0159<0.05[4]

Table 2: Effect of Lactosylceramide on Gene Expression in Human Coronary Artery Endothelial Cells (HCAECs)

GeneLactosylceramide Concentration (µM)Change in mRNA Levelsp-valueReference
NOX410+61%<0.05[4]
Catalase10-32%<0.05[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Porcine Aortic Endothelial Cells (pAECs)

This protocol describes a method for isolating primary pAECs, which are essential for in vitro studies of xenoreactivity.

Materials:

  • Porcine aorta

  • Washing buffer: 1x PBS with 1% Penicillin/Streptomycin

  • Digestion solution: 0.005% collagenase IV in PBS

  • Stopping buffer: DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Cell scraper

  • Culture medium: Endothelial Cell Growth Medium

Procedure:

  • Under sterile conditions, excise the porcine aorta and place it in a petri dish with a washing buffer.

  • Trim excess connective tissue and fat.

  • Tie off one end of the aorta with a surgical suture.

  • Gently evert the aorta to expose the endothelial surface.

  • Wash the endothelial surface three times with a washing buffer.

  • Place the aorta in a 15 mL tube containing the digestion solution and incubate at 37°C for 15 minutes.

  • Transfer the aorta and digestion solution to a petri dish and add stopping buffer to inactivate the collagenase.

  • Gently scrape the endothelial surface with a cell scraper to detach the pAECs.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in the culture medium and plate onto a culture flask.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Detection of Anti-Glycosphingolipid (including Lactosylceramide) Antibodies in Primate Serum

This protocol outlines a flow cytometry-based assay to detect the binding of primate antibodies to glycosphingolipids on the surface of pAECs.

Materials:

  • Cultured pAECs (from wild-type and/or GalT-KO pigs)

  • Primate serum (pre- and post-xenotransplantation)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • FITC-conjugated anti-primate IgM and IgG antibodies

  • Flow cytometer

Procedure:

  • Harvest cultured pAECs and adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.

  • Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • Add 50 µL of diluted primate serum (e.g., 1:10, 1:100, 1:1000 in FACS buffer) to the respective wells.

  • Incubate for 30 minutes at 4°C.

  • Wash the cells three times with FACS buffer by centrifugation at 200 x g for 3 minutes.

  • Resuspend the cells in 100 µL of FACS buffer containing the FITC-conjugated secondary antibody at the recommended dilution.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells three times with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the mean fluorescence intensity (MFI) to quantify antibody binding.

Protocol 3: In Vitro Assessment of Antibody-Mediated Endothelial Cell Activation

This protocol describes a method to measure the upregulation of ICAM-1 on pAECs following incubation with primate serum.

Materials:

  • Cultured pAECs in a 24-well plate

  • Primate serum

  • Anti-ICAM-1 antibody (primary antibody)

  • Fluorescently-labeled secondary antibody

  • Fluorescence microscope or plate reader

Procedure:

  • Seed pAECs in a 24-well plate and grow to confluence.

  • Treat the cells with different dilutions of primate serum for 6-24 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

  • Incubate the cells with the primary anti-ICAM-1 antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Visualize and quantify the fluorescence using a fluorescence microscope or plate reader.

Mandatory Visualization

Lactosylceramide_Signaling_in_Xenograft_Rejection cluster_primate_immune_system Primate Immune System cluster_porcine_endothelial_cell Porcine Endothelial Cell Xenoreactive\nAntibodies (IgM, IgG) Xenoreactive Antibodies (IgM, IgG) LacCer Lactosylceramide (on cell surface) Xenoreactive\nAntibodies (IgM, IgG)->LacCer Binds to NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces NFkB NF-κB ROS->NFkB Activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins -> Inflammation Inflammation & Endothelial Damage Prostaglandins->Inflammation ICAM1 ICAM-1 Expression NFkB->ICAM1 Upregulates ICAM1->Inflammation Promotes Leukocyte Adhesion

Caption: Proposed signaling pathway of lactosylceramide in xenograft rejection.

Experimental_Workflow_Xenoreactivity cluster_cell_prep Cell Preparation cluster_serum_analysis Serum Analysis Isolate_pAECs Isolate Porcine Aortic Endothelial Cells (pAECs) Culture_pAECs Culture pAECs (WT and/or GalT-KO) Isolate_pAECs->Culture_pAECs Antibody_Binding_Assay Flow Cytometry: Anti-pAEC Antibody Binding Endothelial_Activation Endothelial Cell Activation Assay (e.g., ICAM-1 Expression) Culture_pAECs->Endothelial_Activation Oxidative_Stress Oxidative Stress Measurement (e.g., ROS production) Culture_pAECs->Oxidative_Stress CDC_Assay Complement-Dependent Cytotoxicity (CDC) Assay Culture_pAECs->CDC_Assay Collect_Serum Collect Primate Serum (Pre- & Post-Xenograft) Collect_Serum->Antibody_Binding_Assay Collect_Serum->Endothelial_Activation Collect_Serum->CDC_Assay

Caption: Experimental workflow for assessing xenoreactivity.

References

Application Notes and Protocols for the Detection of Lactosylceramide in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid, serves as a crucial precursor for the synthesis of a majority of higher-order glycosphingolipids, including gangliosides and sulfatides.[1][2][3] It is an integral component of lipid rafts, where it functions to transduce external signals into various cellular responses.[2][3] The synthesis of LacCer is catalyzed by LacCer synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[2][3] Dysregulation of LacCer metabolism has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, atherosclerosis, and neurodegenerative diseases.[1][2][4] Consequently, the accurate and sensitive detection of LacCer in tissue samples is of paramount importance for both basic research and the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the principal methods employed for the detection and quantification of lactosylceramide in tissue samples. These methodologies include mass spectrometry, high-performance thin-layer chromatography, and immunohistochemistry.

Methods for Lactosylceramide Detection

A variety of analytical techniques are available for the detection and quantification of lactosylceramide in biological samples.[5] The choice of method often depends on the specific research question, the required sensitivity and specificity, and the available instrumentation.

Method Principle Advantages Disadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of lipids by liquid chromatography followed by mass-based detection and fragmentation for structural elucidation and quantification.[6][7]High sensitivity and specificity, allows for the identification and quantification of different LacCer molecular species.[8][9]Requires sophisticated and expensive instrumentation, and expertise in data analysis.
High-Performance Thin-Layer Chromatography (HPTLC) Separation of lipids on a silica (B1680970) plate based on their polarity, followed by densitometric or fluorescence-based quantification.[10][11]Relatively low cost, high throughput, and suitable for semi-quantitative analysis.Lower sensitivity and specificity compared to MS-based methods.
Immunohistochemistry (IHC) In situ detection of LacCer in tissue sections using specific anti-LacCer antibodies.[10]Provides spatial distribution of LacCer within the tissue architecture.Semi-quantitative, potential for non-specific antibody binding.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantitative immunoassay using a plate pre-coated with a LacCer antigen to measure the concentration in a sample.[12][13]High throughput, relatively simple to perform.Availability of specific and validated antibodies can be a limitation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the extraction and analysis of lactosylceramide from tissue samples using LC-MS/MS. A deuterated internal standard is recommended for accurate quantification.[6][7][14]

a. Lipid Extraction from Tissue

  • Weigh approximately 50 mg of frozen tissue.

  • Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).

  • Add an appropriate amount of deuterated lactosylceramide (e.g., LacCer-d7) as an internal standard.

  • Vortex the mixture vigorously and incubate at room temperature for 15-20 minutes.

  • Centrifuge at high speed (e.g., 13,400 rpm) for 10 minutes to pellet the tissue debris.[6]

  • Collect the supernatant containing the lipid extract.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis

  • Inject the reconstituted lipid extract into the LC-MS/MS system.[6]

  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the different lipid species. A gradient elution with solvents such as water, methanol, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) is commonly employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for both endogenous LacCer and the deuterated internal standard.

  • Quantification: The concentration of LacCer in the sample is determined by comparing the peak area ratio of the endogenous LacCer to the deuterated internal standard against a standard curve.

LC_MS_Workflow Tissue Tissue Sample (~50mg) Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization IS_Spike Spike with Deuterated Internal Standard Homogenization->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down (Nitrogen) Supernatant->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of lactosylceramide.

High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a method for the semi-quantitative analysis of lactosylceramide in tissue extracts.

a. Lipid Extraction

Follow the same lipid extraction protocol as described for LC-MS/MS (Section 1.a).

b. HPTLC Analysis

  • Spot the lipid extracts and a series of LacCer standards onto a pre-coated HPTLC silica gel plate using an automated applicator.

  • Develop the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:methanol:water).

  • After development, dry the plate.

  • For visualization, spray the plate with a primuline (B81338) solution and view under UV light, or use a charring reagent (e.g., 50% perchloric acid) followed by heating.[11]

  • Densitometric Analysis: Quantify the LacCer bands by densitometry using a TLC scanner. The concentration of LacCer in the samples is determined by comparing the band intensity to the standard curve.[11]

HPTLC_Workflow Lipid_Extract Lipid Extract from Tissue Spotting Spotting on HPTLC Plate Lipid_Extract->Spotting Development Chromatographic Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (e.g., Primuline Spray) Drying->Visualization Densitometry Densitometric Quantification Visualization->Densitometry

Caption: Workflow for HPTLC analysis of lactosylceramide.

Immunohistochemistry (IHC)

This protocol outlines the in situ detection of lactosylceramide in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Immerse in a graded series of ethanol (B145695) (100% 2 x 10 minutes, 95% 5 minutes, 70% 5 minutes, 50% 5 minutes).[15]

    • Rinse with running cold tap water.[15]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.[15][16]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum (e.g., normal goat serum).[16][17]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for lactosylceramide (e.g., anti-LacCer monoclonal antibody, clone MG-2) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP).[17][18]

  • Detection: Add a suitable chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) and mount with an appropriate mounting medium.[16][17]

  • Microscopy: Examine the slides under a light microscope. The intensity and localization of the staining indicate the relative abundance and distribution of lactosylceramide in the tissue.

Lactosylceramide Signaling Pathway

Lactosylceramide is a bioactive lipid that can initiate intracellular signaling cascades. Upon stimulation by various agonists, LacCer synthase is activated, leading to the production of LacCer.[2][3] This newly synthesized LacCer can then activate NADPH oxidase to generate reactive oxygen species (ROS), creating an oxidative stress environment.[2] LacCer also activates cytosolic phospholipase A2 (cPLA2), which leads to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins.[1]

LacCer_Signaling cluster_upstream Upstream Stimuli cluster_downstream Downstream Effects Agonists Agonists (e.g., ox-LDL, TNF-α) LacCer_Synthase Lactosylceramide Synthase (β-1,4 GalT-V/VI) Agonists->LacCer_Synthase activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathway.

References

Application Notes and Protocols for Studying Diabetic Nephropathy with Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the role of lactosylceramide (B164483) (LacCer) in the pathogenesis of diabetic nephropathy (DN). This document includes an overview of the key pathological roles of LacCer, detailed experimental protocols for in vivo and in vitro studies, and a summary of expected quantitative changes in key biomarkers.

Introduction to Lactosylceramide in Diabetic Nephropathy

Lactosylceramide, a glycosphingolipid, has emerged as a critical mediator in the progression of diabetic nephropathy. Elevated levels of LacCer in the kidney have been shown to contribute to several key pathological processes, including inflammation, oxidative stress, mitochondrial dysfunction, and fibrosis. These effects are mediated through the activation of complex signaling cascades, making LacCer and its metabolic pathways promising targets for therapeutic intervention in DN.

Data Presentation: Quantitative Biomarker Changes

The following tables summarize the expected quantitative changes in key biomarkers associated with the study of lactosylceramide in diabetic nephropathy, based on findings from various preclinical and clinical studies.

Table 1: Lactosylceramide Levels in Diabetic Kidney

BiomarkerModel SystemTissue/FluidChange in Diabetic vs. ControlReference
Total Lactosylceramidedb/db miceKidney CortexIncreased[1]
C18:0-, C20:0-, C22:0-, C24:0-LactosylceramideSTZ-induced diabetic miceHeart MitochondriaSignificantly Increased[1]
Lactosylceramide Synthase (GalT-2) ActivityHuman Polycystic Kidney Disease TissueKidney Tissue3-fold increase[2]

Table 2: Inflammatory Markers in Diabetic Nephropathy

BiomarkerModel System/Patient PopulationSample TypeChange in Diabetic Nephropathy vs. Control/Diabetic without NephropathyReference
TNF-αType 2 Diabetes Patients with DNSerum33.05 ± 29.22 pg/mL vs. 17.67 ± 12.33 pg/mL
IL-6Type 2 Diabetes Patients with DNSerum24.92 ± 30.16 pg/mL vs. 6.76 ± 5.82 pg/mL
IL-6 mRNAPatients with DNKidney TissueIncreased[3]
IL-8Microalbuminuric Diabetic PatientsUrineSignificantly Increased[3]

Table 3: Oxidative Stress Markers in Diabetic Nephropathy

BiomarkerModel System/Patient PopulationSample TypeChange in Diabetic Nephropathy vs. ControlReference
Reactive Oxygen Species (ROS)Diabetic KidneyKidney TissueIncreased[4][5]
8-hydroxy-2'-deoxyguanosine (8-OHdG)Type 2 Diabetes PatientsSerum and UrineIncreased[6]
Advanced Oxidation Protein Products (AOPPs)Type 2 Diabetes PatientsPlasmaHigher[6]
Malondialdehyde (MDA) / TBARSType 2 Diabetes PatientsPlasmaIncreased[6]

Table 4: Fibrotic Markers in Diabetic Nephropathy

BiomarkerModel System/Patient PopulationSample TypeChange in Diabetic Nephropathy vs. ControlReference
Collagen I mRNAHigh-Fat Diet Mouse ModelKidney TissueIncreased[7]
Collagen IV mRNAHigh-Fat Diet Mouse ModelKidney TissueIncreased[7]
Fibronectin mRNAHigh-Fat Diet Mouse ModelKidney TissueIncreased[7]
Collagen Type III Degradation (C3M)Type 2 Diabetes with MicroalbuminuriaUrineHigher levels associated with CKD progression[8]
Collagen Type VI Formation (PRO-C6)Type 2 Diabetes with CKDSerumLower levels with dulaglutide treatment

Table 5: Lactosylceramide-Induced Proximal Tubular Cell Proliferation

TreatmentConcentrationEffect on Cell ProliferationReference
Lactosylceramide (from PKD kidney)10 µM4-fold stimulation[2]
Lactosylceramide40 µM10-fold stimulation[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of lactosylceramide in diabetic nephropathy.

Induction of Diabetic Nephropathy in an Animal Model (db/db Mouse)

The db/db mouse is a widely used model of type 2 diabetes that develops progressive diabetic nephropathy.

Materials:

  • db/db mice (mutant leptin receptor) and their non-diabetic db/m littermates (controls).

  • Standard laboratory animal housing and diet.

  • Equipment for blood and urine collection.

  • Glucose meter and strips.

  • Kits for measuring urinary albumin and creatinine (B1669602).

Protocol:

  • House male db/db and db/m mice under standard conditions with ad libitum access to food and water.

  • Monitor body weight and blood glucose levels weekly, starting from 4-6 weeks of age. Non-fasting blood glucose levels above 250 mg/dL confirm diabetes in db/db mice.

  • At desired time points (e.g., 8, 16, and 24 weeks of age), place mice in metabolic cages for 24-hour urine collection.

  • Measure urine volume and quantify urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.

  • At the end of the study period, euthanize the mice and collect blood and kidney tissues for further analysis.

Histological Analysis of Kidney Tissue

Histological analysis is crucial for assessing structural changes in the diabetic kidney, such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

Materials:

  • 10% neutral buffered formalin.

  • Paraffin (B1166041) embedding station.

  • Microtome.

  • Glass slides.

  • Periodic acid-Schiff (PAS) stain kit.

  • Masson's trichrome stain kit.

  • Light microscope with imaging system.

Protocol:

  • Fix freshly harvested kidneys in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 4-µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • For assessment of glomerulosclerosis and mesangial expansion, perform PAS staining according to the manufacturer's instructions.

  • For evaluation of interstitial fibrosis, perform Masson's trichrome staining according to the manufacturer's instructions.

  • Capture images of the stained sections using a light microscope and perform quantitative analysis of glomerular size, mesangial matrix area, and fibrotic areas using image analysis software.

Immunofluorescence Staining for Protein Localization

Immunofluorescence allows for the visualization and localization of specific proteins within the kidney tissue.

Materials:

  • Cryostat or microtome for sectioning.

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180), pH 6.0).

  • Blocking buffer (e.g., 5% goat serum in PBS).

  • Primary antibodies against proteins of interest (e.g., nephrin, podocin, collagen IV, fibronectin).

  • Fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Protocol:

  • Prepare 4-µm thick sections from paraffin-embedded or frozen kidney tissue.

  • Deparaffinize and rehydrate paraffin sections. For frozen sections, fix with cold acetone (B3395972) or methanol.

  • Perform antigen retrieval for paraffin sections by heating in sodium citrate buffer.

  • Permeabilize sections with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash sections three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash sections three times with PBS in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Western Blotting for Protein Expression Analysis

Western blotting is used to quantify the expression levels of specific proteins in kidney tissue lysates.

Materials:

  • Kidney tissue.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Homogenizer.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis system.

  • PVDF or nitrocellulose membranes.

  • Transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against p-p44 MAPK, NADPH oxidase subunits, NF-κB, TGF-β).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Homogenize kidney tissue in ice-cold lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time PCR for Gene Expression Analysis

Real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes.

Materials:

  • Kidney tissue.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Gene-specific primers for target genes (e.g., Tnf, Il6, Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh, Actb).

  • Real-time PCR instrument.

Protocol:

  • Extract total RNA from kidney tissue using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing cDNA, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Quantification of Lactosylceramide by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipid species like lactosylceramide.

Materials:

  • Kidney tissue.

  • Lipid extraction solvents (e.g., chloroform, methanol).

  • Internal standards (e.g., deuterated LacCer).

  • LC-MS/MS system.

Protocol:

  • Homogenize a known amount of kidney tissue.

  • Extract lipids from the homogenate using a method like the Bligh-Dyer or Folch extraction.

  • Add internal standards to the samples before extraction for accurate quantification.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate lipid species using a suitable chromatography column and gradient.

  • Detect and quantify LacCer species using multiple reaction monitoring (MRM) in positive ion mode.

  • Normalize the abundance of endogenous LacCer to the internal standard and the initial tissue weight.

Signaling Pathways and Visualizations

Lactosylceramide-Induced Oxidative Stress and Inflammation

Lactosylceramide accumulation in renal cells triggers a signaling cascade that leads to oxidative stress and inflammation, key drivers of diabetic nephropathy.

LacCer_Signaling cluster_stimuli Diabetic Milieu cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_phenotype Pathological Outcomes High Glucose High Glucose LacCer_Synthase Lactosylceramide Synthase (GalT-2) High Glucose->LacCer_Synthase Activates Advanced Glycation End Products Advanced Glycation End Products Advanced Glycation End Products->LacCer_Synthase Activates LacCer Lactosylceramide LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates p44_MAPK p44 MAPK (ERK1/2) ROS->p44_MAPK Activates PI3K_Akt PI3K/Akt ROS->PI3K_Akt Activates NFkB NF-κB ROS->NFkB Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p44_MAPK->NFkB Cell_Proliferation Cell Proliferation p44_MAPK->Cell_Proliferation PI3K_Akt->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Proinflammatory_Genes Induces Profibrotic_Genes Pro-fibrotic Gene Expression (Collagen, Fibronectin) NFkB->Profibrotic_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation Fibrosis Fibrosis Profibrotic_Genes->Fibrosis

Caption: LacCer-mediated signaling in diabetic nephropathy.

Experimental Workflow for Investigating Lactosylceramide's Role

A logical workflow is essential for systematically studying the effects of lactosylceramide in diabetic nephropathy.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_integration Data Integration and Interpretation Animal_Model Diabetic Animal Model (e.g., db/db mice) Tissue_Collection Kidney Tissue and Urine Collection Animal_Model->Tissue_Collection Histology Histological Analysis (PAS, Masson's Trichrome) Tissue_Collection->Histology Immunofluorescence Immunofluorescence (Protein Localization) Tissue_Collection->Immunofluorescence Biochemical_Analysis Biochemical Analysis (ACR, Blood Glucose) Tissue_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qPCR, Lipidomics) Tissue_Collection->Molecular_Analysis Data_Analysis Quantitative Data Analysis and Statistical Testing Histology->Data_Analysis Immunofluorescence->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Cell_Culture Renal Cell Culture (e.g., Proximal Tubular Cells) Treatment Treatment with High Glucose and/or Lactosylceramide Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on the Role of Lactosylceramide in DN Data_Analysis->Conclusion

Caption: Workflow for studying LacCer in diabetic nephropathy.

References

Troubleshooting & Optimization

Lactosylceramide (Porcine RBC): Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of lactosylceramide (B164483) derived from porcine red blood cells (RBC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lactosylceramide (porcine RBC)?

A1: Lactosylceramide (porcine RBC) is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For other glycosphingolipids like Globotriaosylceramide from porcine RBC, methanol (B129727) (warmed) is also a suitable solvent, which may be considered for lactosylceramide with appropriate validation.[3]

Q2: How should I store lactosylceramide (porcine RBC) and what is its long-term stability?

A2: For long-term storage, lactosylceramide should be kept at -20°C as a solid.[1] Under these conditions, it is stable for at least four years.[1]

Q3: Can I store lactosylceramide in solution?

A3: It is generally recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it is best to store it at -20°C or -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles, which can degrade the lipid and affect its performance in assays. Aliquoting the stock solution is highly recommended.

Q4: My lactosylceramide is difficult to dissolve, even in DMSO. What can I do?

A4: If you are experiencing difficulty dissolving lactosylceramide, consider the following troubleshooting steps:

  • Warming: Gently warm the solution to aid dissolution.

  • Sonication: Use a bath sonicator to break up any aggregates.

  • Vortexing: Vigorous vortexing can also help to solubilize the compound.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.

Troubleshooting Guide

Issue: Variability in Experimental Results

Inconsistent results in cell-based assays can often be traced back to the preparation and handling of lactosylceramide. As a key component of lipid rafts, its aggregation state is critical for its biological activity.[4][5][6]

Possible Cause 1: Aggregation of Lactosylceramide Lactosylceramide can form micelles or aggregates in aqueous solutions, which can affect its availability to cells and interaction with signaling molecules.

  • Solution: Prepare fresh dilutions from a DMSO stock solution for each experiment. When diluting into aqueous buffers or cell culture media, add the lactosylceramide solution dropwise while vortexing to minimize precipitation and aggregation. The use of a carrier protein like bovine serum albumin (BSA) can also help maintain its solubility and bioavailability in cell culture.

Possible Cause 2: Degradation of Lactosylceramide Improper storage or handling can lead to the degradation of the lipid, affecting its biological activity.

  • Solution: Always store the solid compound and stock solutions at -20°C or below.[1] Minimize exposure to light and air. For sensitive experiments, it is advisable to use freshly opened vials of the compound.

Quantitative Data Summary

The following tables summarize the key solubility and stability information for lactosylceramide (porcine RBC).

Table 1: Solubility of Lactosylceramide (porcine RBC)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Table 2: Stability and Storage of Lactosylceramide (porcine RBC)

ConditionFormTemperatureStabilityReference
Long-term StorageSolid-20°C≥ 4 years[1]
ShippingSolidRoom TemperatureVaries by location[1]

Experimental Protocols

Protocol: Preparation of Lactosylceramide for Cell Treatment

This protocol describes a general method for preparing lactosylceramide for treating cells in culture, aiming to ensure its proper dispersion and bioavailability.

Materials:

  • Lactosylceramide (porcine RBC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of solid lactosylceramide to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the lactosylceramide in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Prepare Working Solution:

    • For cell treatment, dilute the DMSO stock solution to the final desired concentration using pre-warmed (37°C) cell culture medium or PBS.

    • To avoid precipitation, add the stock solution dropwise to the medium while gently vortexing. The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Add the final lactosylceramide working solution to your cells and incubate for the desired time period.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

The following diagrams illustrate key concepts and workflows related to lactosylceramide.

Lactosylceramide_Signaling_Pathway cluster_stimuli External Stimuli cluster_synthesis Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer cPLA2 cPLA2 Activation LacCer->cPLA2 ROS ROS Generation LacCer->ROS Inflammation Inflammation cPLA2->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Lactosylceramide signaling pathway.[4][5][7]

Experimental_Workflow start Start: Solid Lactosylceramide dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM stock) start->dissolve vortex Vortex / Sonicate for complete dissolution dissolve->vortex dilute Serially dilute stock in pre-warmed culture medium vortex->dilute treat Add to cells (e.g., final conc. 1-50 µM) dilute->treat incubate Incubate for desired time treat->incubate analyze Analyze cellular response incubate->analyze end End analyze->end

Caption: Experimental workflow for cell treatment.

Troubleshooting_Solubility start Issue: Lactosylceramide Not Dissolving check_solvent Is the DMSO anhydrous and high-purity? start->check_solvent use_new_dmso Action: Use fresh, anhydrous DMSO check_solvent->use_new_dmso No warm_sonicate Have you tried gentle warming or sonication? check_solvent->warm_sonicate Yes apply_heat Action: Warm to 37°C or use a bath sonicator warm_sonicate->apply_heat No check_conc Is the concentration too high? warm_sonicate->check_conc Yes dilute_solution Action: Prepare a more dilute stock solution check_conc->dilute_solution Yes contact_support Problem persists: Contact Technical Support check_conc->contact_support No

Caption: Troubleshooting guide for solubility issues.

References

how to dissolve lactosylceramide for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactosylceramide (B164483) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lactosylceramide to create a stock solution for cell culture experiments?

A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a concentrated stock solution of lactosylceramide.[1] It is also possible to use a mixture of ethanol (B145695) and dodecane (B42187) (98:2, v/v) to disperse lactosylceramide into an aqueous solution for cell-based assays.[2]

Q2: How can I dissolve lactosylceramide for in vitro assays that do not involve live cells, such as enzyme activity assays?

A2: A common method for non-cell-based in vitro assays is to dissolve lactosylceramide in a mixture of chloroform (B151607) and methanol, typically in a 2:1 volume ratio.[3][4] Following dissolution, the solvent is often evaporated using a stream of nitrogen, and the lipid film is then resuspended in the desired assay buffer, which may contain a detergent like Triton X-100 to aid in the formation of mixed micelles or liposomes.[4]

Q3: My lactosylceramide is precipitating out of solution when I add it to my aqueous culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with lipids. Here are a few troubleshooting steps:

  • Use a carrier protein: Complexing the lactosylceramide with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and delivery to cells in culture.

  • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your culture medium is as low as possible, typically well below 1%, to minimize toxicity and precipitation.

  • Sonication: After resuspending the lipid film in buffer, sonication can help to create a more stable and uniform suspension of liposomes.[4]

  • Vortexing: Vigorous vortexing is essential to ensure the complete resuspension of the lipid.[4]

Q4: What is the best way to store my lactosylceramide stock solution?

A4: Lactosylceramide stock solutions, particularly when dissolved in organic solvents, should be stored at -20°C or lower in a tightly sealed container to prevent solvent evaporation and degradation of the lipid.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lactosylceramide is difficult to dissolve initially. The acyl chain structure of the specific lactosylceramide may affect its solubility.[5]Try gentle warming of the solvent/lipid mixture. For stubborn compounds, sonication in a water bath can be effective.
Inconsistent experimental results. The lactosylceramide may not be uniformly dispersed in the aqueous medium, leading to variations in the effective concentration.Ensure thorough mixing by vortexing and/or sonication after adding the lactosylceramide stock to the aqueous buffer or medium.[4] Prepare fresh dilutions for each experiment.
Cell toxicity observed after treatment. The organic solvent used to dissolve the lactosylceramide may be toxic to the cells at the final concentration used.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Keep the final solvent concentration as low as possible.
Low biological activity. The lactosylceramide may be forming aggregates that are not readily available to the cells or enzyme.The use of a detergent (e.g., Triton X-100) or preparing liposomes can improve the presentation of the lipid in an aqueous environment.[4]

Experimental Protocols

Protocol 1: Preparation of Lactosylceramide Stock Solution in DMSO for Cell Culture
  • Weigh the desired amount of lactosylceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the lactosylceramide is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.

Protocol 2: Preparation of Lactosylceramide Liposomes for In Vitro Assays
  • Dissolve the desired amount of lactosylceramide in a 2:1 (v/v) mixture of chloroform:methanol in a glass tube.

  • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the tube to create a thin lipid film on the bottom and sides.

  • Place the tube under a vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired aqueous assay buffer (e.g., HEPES buffer). The buffer may contain a detergent like Triton X-100 (e.g., 0.00125%) to form mixed micelles.[4]

  • Vortex the tube vigorously for 2-5 minutes to disperse the lipid.[4]

  • For a more uniform liposome (B1194612) suspension, sonicate the mixture in a water bath sonicator for 5-10 minutes.[4]

  • The resulting liposome suspension is now ready for use in the in vitro assay.

Signaling Pathway and Experimental Workflow Diagrams

Dissolution_Workflow Experimental Workflow for Lactosylceramide Dissolution cluster_stock Stock Solution Preparation cluster_application Application cluster_cell Cell-Based Assays cluster_invitro In Vitro Assays (Non-cellular) start Weigh Lactosylceramide dissolve Dissolve in Organic Solvent (e.g., DMSO, Chloroform:Methanol) start->dissolve vortex Vortex to Mix dissolve->vortex dilute_cell Dilute in Culture Medium vortex->dilute_cell For Cell Culture dry_lipid Dry Lipid Film (Nitrogen) vortex->dry_lipid For In Vitro Assays add_to_cells Add to Cells dilute_cell->add_to_cells resuspend Resuspend in Assay Buffer (± Detergent) dry_lipid->resuspend sonicate Vortex & Sonicate resuspend->sonicate add_to_assay Add to Assay sonicate->add_to_assay

Caption: Workflow for dissolving lactosylceramide for experiments.

Troubleshooting_Logic Troubleshooting Logic for Lactosylceramide Precipitation start Precipitation Observed in Aqueous Medium? check_solvent Check Final Solvent Concentration start->check_solvent form_liposomes Prepare Liposomes/Micelles start->form_liposomes Alternative is_high Is it >1%? check_solvent->is_high reduce_solvent Reduce Solvent Concentration is_high->reduce_solvent Yes use_carrier Use Carrier Protein (BSA) is_high->use_carrier No reduce_solvent->start sonicate_solution Sonicate Final Solution use_carrier->sonicate_solution form_liposomes->sonicate_solution

Caption: Troubleshooting logic for lactosylceramide precipitation.

References

Technical Support Center: Preventing Lactosylceramide Degradation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively prevent the degradation of lactosylceramide (B164483) (LacCer) in your experimental assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Rapid degradation of exogenous lactosylceramide in cell culture.

  • Question: I've added exogenous lactosylceramide to my cell culture, but I'm observing rapid loss of the compound. What could be the cause, and how can I prevent it?

  • Answer: Rapid degradation of lactosylceramide in cell culture is often due to the activity of endogenous lysosomal enzymes, primarily β-galactosidase and glucosylceramidase (GCase). These enzymes hydrolyze LacCer into glucosylceramide (GlcCer) and galactose, or further down to ceramide. To prevent this, you can use specific inhibitors.

    • Inhibition of β-galactosidase: Galactose can be used as a competitive inhibitor of β-galactosidase. High concentrations of galactose in the culture medium can reduce the enzymatic breakdown of LacCer.

    • Inhibition of Glucosylceramidase (GCase): Conduritol B epoxide (CBE) is an irreversible inhibitor of GCase. Pre-incubating your cells with CBE before adding LacCer can effectively block this degradation pathway.[1][2][3][4][5][6][7]

    • Inhibition of Lactosylceramide Synthase: While not a degradation enzyme, inhibiting the synthesis of endogenous LacCer with D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) can help in studies where you want to isolate the effects of exogenously added LacCer.[8][9][10]

Issue 2: Inconsistent results in lactosylceramide quantification assays.

  • Question: My lactosylceramide measurements are highly variable between experiments. What are the common pitfalls in LacCer quantification?

  • Answer: Inconsistent quantification can stem from several factors, from sample preparation to the analytical method itself.

    • Sample Lysis and Storage: Ensure your cell lysis protocol is optimized to efficiently extract lipids while minimizing enzymatic activity. Lysates should be stored at -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.

    • Extraction Method: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery of LacCer from your samples.

    • Analytical Method: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lactosylceramide.[11][12] If using HPLC with UV or fluorescence detection, be aware of potential co-eluting compounds that can interfere with your measurements.

    • Internal Standards: Always use an appropriate internal standard, such as a deuterated or odd-chain LacCer analog, to account for variations in extraction efficiency and instrument response.

Issue 3: Off-target effects when using inhibitors.

  • Question: I'm concerned about the off-target effects of the inhibitors I'm using to prevent lactosylceramide degradation. How can I mitigate this?

  • Answer: This is a valid concern. Here are some strategies to minimize off-target effects:

    • Titrate Inhibitor Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor that prevents LacCer degradation without causing significant cytotoxicity or other unintended effects.

    • Use Specific Inhibitors: Whenever possible, choose inhibitors with high specificity for your target enzyme. For example, while conduritol B epoxide inhibits GCase, it can also affect other β-glucosidases at higher concentrations.[13]

    • Control Experiments: Include appropriate controls in your experimental design. This includes vehicle-only controls and, if possible, a control where the target enzyme is knocked down using a genetic approach (e.g., shRNA) to confirm the specificity of the inhibitor's effect.

    • Alternative Methods: Consider non-pharmacological approaches such as shRNA-mediated knockdown of the degradative enzymes (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding lactosylceramide stability and experimental design.

  • Question 1: What is the primary pathway for lactosylceramide degradation in cells?

  • Answer: The primary degradation pathway for lactosylceramide occurs in the lysosomes. Lysosomal β-galactosidase cleaves the terminal galactose residue from LacCer to produce glucosylceramide (GlcCer). Subsequently, lysosomal glucosylceramidase (GCase) can hydrolyze GlcCer to ceramide and glucose.

  • Question 2: At what temperature should I store my lactosylceramide standards and samples?

  • Answer: Lactosylceramide standards and lipid extracts should be stored at -80°C in a solvent like chloroform/methanol to prevent degradation. For short-term storage (a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles.

  • Question 3: Can I use a general protease and phosphatase inhibitor cocktail in my lysis buffer?

  • Answer: Yes, it is highly recommended to use a broad-spectrum protease and phosphatase inhibitor cocktail in your cell lysis buffer. While these won't directly inhibit the glycosidases that degrade LacCer, they will help maintain the overall integrity of the cellular proteins, including the enzymes you may be studying in relation to LacCer signaling.

  • Question 4: What are the key differences between D-PDMP and L-PDMP?

  • Answer: D-PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is an inhibitor of glucosylceramide synthase and consequently lactosylceramide synthase. In contrast, its enantiomer, L-PDMP, can stimulate the activity of these enzymes.[8] It is crucial to use the correct isomer for your experimental purpose.

  • Question 5: How can I confirm the knockdown of lactosylceramide-degrading enzymes after using shRNA?

  • Answer: You can confirm the knockdown of the target enzymes at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of the target genes (e.g., GLB1 for β-galactosidase, GBA for GCase). Western blotting can be used to assess the protein levels of the enzymes. Additionally, you can perform an in vitro enzyme activity assay using a specific substrate to confirm a reduction in the functional activity of the target enzyme in cell lysates from knockdown cells compared to control cells.

Quantitative Data Summary

The following tables provide a summary of quantitative data for commonly used inhibitors.

Table 1: Inhibitor Concentrations and IC50 Values

InhibitorTarget EnzymeType of InhibitionIC50 ValueTypical Working Concentration (in vitro/cell culture)Reference
D-PDMP Glucosylceramide Synthase / Lactosylceramide SynthaseMixed Competition~5 µM (Ki = 0.7 µM)5 - 40 µM[9][14]
Conduritol B Epoxide (CBE) Glucocerebrosidase (GCase, GBA)Irreversible4.28 - 9.49 µM50 µM - 1 mM[1][2]
Galactose β-GalactosidaseCompetitiveVaries by enzyme sourceHigh mM concentrations[15]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at preventing lactosylceramide degradation.

Protocol 1: Inhibition of Lactosylceramide Degradation in Cell Culture using Chemical Inhibitors

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and reach approximately 70-80% confluency.

  • Inhibitor Preparation:

    • D-PDMP: Prepare a stock solution of 4 mM D-PDMP in sterile water. Warm to 40°C and sonicate to dissolve. Filter sterilize and store at 4°C.[9]

    • Conduritol B Epoxide (CBE): Prepare a stock solution of 100 mM CBE in sterile DMSO. Store at -20°C.

    • Galactose: Prepare a sterile stock solution of high concentration (e.g., 1 M) D-galactose in water.

  • Inhibitor Treatment:

    • Dilute the inhibitor stock solution in complete cell culture medium to the desired final concentration (refer to Table 1).

    • For CBE, a pre-incubation period of 24-72 hours is recommended to ensure irreversible inhibition.[6]

    • For D-PDMP and galactose, add the inhibitor to the cells concurrently with or shortly before the addition of exogenous lactosylceramide.

  • Lactosylceramide Treatment: Add exogenous lactosylceramide to the culture medium at the desired concentration.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Sample Collection: Wash cells with ice-cold PBS and proceed with cell lysis for subsequent analysis.

Protocol 2: In Vitro Inhibition of Lactosylceramide Degradation in Cell Lysates

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Inhibitor Addition:

    • Add the desired concentration of inhibitor (D-PDMP, CBE, or galactose) to the cell lysate.

    • For CBE, a pre-incubation on ice or at 37°C may be necessary to allow for irreversible binding.

  • Lactosylceramide Incubation: Add lactosylceramide to the lysate and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to initiate lipid extraction.

  • Analysis: Analyze the lipid extract by LC-MS/MS to quantify the remaining lactosylceramide.

Protocol 3: shRNA-Mediated Knockdown of Lactosylceramide Degrading Enzymes

  • shRNA Vector Preparation: Obtain or construct shRNA plasmids targeting the genes for β-galactosidase (GLB1) and/or glucosylceramidase (GBA). Include a non-targeting scramble shRNA control plasmid.

  • Cell Transfection/Transduction:

    • Transfect the shRNA plasmids into your target cells using a suitable transfection reagent.

    • For stable knockdown, use a lentiviral or retroviral system to deliver the shRNA and select for transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).[16][17][18]

  • Selection of Knockdown Cells: After transfection/transduction, select for stable cell lines by culturing in the presence of the appropriate antibiotic.

  • Verification of Knockdown:

    • mRNA Level: Extract RNA from the stable cell lines and perform qRT-PCR to quantify the mRNA levels of the target gene.

    • Protein Level: Prepare cell lysates and perform Western blotting to assess the protein levels of the target enzyme.

    • Functional Assay: Perform an in vitro enzyme activity assay using a specific substrate to confirm the functional knockdown of the enzyme.

  • Experimental Use: Once knockdown is confirmed, these stable cell lines can be used in experiments to study the effects of lactosylceramide without the confounding factor of its degradation.

Visualizations

The following diagrams illustrate key pathways and workflows related to lactosylceramide metabolism and its study.

lactosylceramide_metabolism Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer Glucosylceramide Synthase GlcCer->Ceramide Glucosylceramidase (GCase) LacCer LacCer GlcCer->LacCer Lactosylceramide Synthase (B4GALT5/6) LacCer->GlcCer β-Galactosidase Complex_GSLs Complex Glycosphingolipids LacCer->Complex_GSLs Various Glycosyltransferases

Caption: Metabolic pathway of lactosylceramide synthesis and degradation.

experimental_workflow_inhibition start Start: Cells in Culture add_inhibitor Add Inhibitor (e.g., CBE, D-PDMP) start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_laccer Add Exogenous Lactosylceramide pre_incubate->add_laccer incubate Incubate for Experiment Duration add_laccer->incubate collect Collect Cells/Lysate incubate->collect analyze Analyze LacCer Levels (e.g., LC-MS/MS) collect->analyze

Caption: Experimental workflow for inhibiting lactosylceramide degradation.

troubleshooting_logic problem Problem: Lactosylceramide Degradation cause1 Enzymatic Activity (β-Galactosidase, GCase) problem->cause1 cause2 Suboptimal Sample Handling/Storage problem->cause2 solution1a Use Inhibitors (CBE, Galactose) cause1->solution1a solution1b shRNA Knockdown of Enzymes cause1->solution1b solution2 Optimize Lysis & Store at -80°C cause2->solution2

Caption: Troubleshooting logic for lactosylceramide degradation issues.

References

improving signal-to-noise for lactosylceramide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactosylceramide (B164483) (LacCer) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during lactosylceramide detection experiments.

Issue 1: Low Signal or No Lactosylceramide Peak Detected in Mass Spectrometry

  • Question: I am not detecting a clear lactosylceramide peak, or the signal intensity is very low in my LC-MS/MS analysis. What are the possible causes and solutions?

    Answer: Low or no signal for lactosylceramide can stem from several factors, ranging from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.

    • Sample Preparation and Extraction: Inefficient extraction can lead to significant loss of lactosylceramide. Glycosphingolipids co-exist with more abundant lipids and proteins that can interfere with analysis.[1]

      • Recommendation: Employ a robust lipid extraction method. A common approach is a two-step extraction protocol to separate complex sphingolipids.[2] A simple and rapid method using methanol (B129727) for plasma sphingolipid extraction has also been shown to be effective.[3] Ensure all solvents are of high purity (HPLC or LC-MS grade) to avoid introducing contaminants.[4]

    • Ionization Efficiency: Lactosylceramide may not be ionizing efficiently in the mass spectrometer source.

      • Recommendation: Optimize the ionization source parameters.[5] For electrospray ionization (ESI), ensure the mobile phase composition promotes ion formation. The addition of modifiers like ammonium (B1175870) formate (B1220265) can be beneficial.[6][7] Perform an infusion of a lactosylceramide standard to tune key parameters such as capillary voltage, gas flows, and temperatures to achieve an optimal signal.[7]

    • Mass Spectrometer Parameters: Suboptimal MS settings can lead to poor detection.

      • Recommendation: Optimize parameters such as collision energy for fragmentation, automatic gain control (AGC), and maximum injection time (MIT) to enhance the signal.[8] A systematic optimization of these parameters can significantly improve the number of identified metabolites, including lactosylceramide.[8]

    • Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with interfering compounds, causing ion suppression.

      • Recommendation: Ensure your HPLC method effectively separates lactosylceramide from other lipids. Normal-phase chromatography can be effective for separating glycolipid isomers.[9][10] A well-chosen column and optimized gradient can improve peak shape and reduce matrix effects.[5]

Issue 2: High Background Noise in Mass Spectrometry Data

  • Question: My mass spectrometry data for lactosylceramide analysis shows a high background noise, making it difficult to distinguish the signal. How can I reduce the noise?

    Answer: High background noise can obscure your lactosylceramide signal. Here are several strategies to mitigate this issue:

    • Contamination from Solvents and System: Contaminants in the mobile phase, LC system, or gas supply can contribute to high background.

      • Recommendation: Use high-purity solvents and additives.[4] Regularly flush the LC system to remove contaminants. An overnight "steam cleaning" of the LC/MSD has been shown to be effective in reducing background noise.[6] Check for contamination in the nitrogen gas supply.[6]

    • Matrix Effects: Co-eluting compounds from the sample matrix can elevate the baseline and suppress the analyte signal.[5]

      • Recommendation: Improve sample cleanup and chromatographic separation. Solid-phase extraction (SPE) can be used to remove interfering substances.[11] Optimizing the HPLC gradient can help separate lactosylceramide from matrix components.

    • Suboptimal MS Parameters: Incorrect mass spectrometer settings can increase noise.

      • Recommendation: Tune the mass spectrometer to ensure accurate mass axis calibration.[6] Adjust detector settings to minimize electronic noise.

Issue 3: Poor Peak Shape and Resolution in HPLC

  • Question: I am observing broad or tailing peaks for lactosylceramide in my HPLC analysis. What could be the cause and how can I improve the peak shape?

    Answer: Poor peak shape can compromise quantification and identification. Here are common causes and solutions:

    • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the column and analyte.

      • Recommendation: Ensure the mobile phase components are miscible and properly degassed.[12] If injecting the sample in a solvent different from the mobile phase, ensure it is compatible to avoid peak distortion.[13]

    • Column Issues: The column may be contaminated, degraded, or not suitable for the separation.

      • Recommendation: Flush the column with a strong solvent to remove contaminants.[14] If the problem persists, consider replacing the guard column or the analytical column.[13] Using a column with a different stationary phase (e.g., HILIC for polar compounds) might improve separation.[15]

    • System Leaks or Dead Volume: Leaks in the system or excessive dead volume can lead to peak broadening.

      • Recommendation: Check all fittings for leaks.[12][13] Use tubing with appropriate inner diameter and minimize its length to reduce dead volume.

Issue 4: Low Signal in Fluorescence Microscopy

  • Question: The fluorescent signal from my labeled lactosylceramide is weak in my microscopy experiments. How can I enhance the signal?

    Answer: Weak fluorescence can be due to several factors related to the probe, sample, or imaging setup.

    • Fluorescent Probe Issues: The concentration of the fluorescently labeled lactosylceramide may be too low, or the probe may have degraded.

      • Recommendation: Increase the concentration of the fluorescent probe. Use freshly prepared solutions of fluorescently labeled lactosylceramide, such as BODIPY-LacCer, as they can be sensitive to light and degradation.[16][17]

    • Cellular Uptake and Localization: The cells may not be taking up the probe efficiently, or it may not be localizing to the desired organelle.

      • Recommendation: Optimize the incubation time and concentration of the probe to ensure sufficient cellular uptake. The intracellular distribution of synthetic glycosphingolipids can be monitored in living cells by fluorescence microscopy.[16]

    • Microscope Settings: The microscope settings may not be optimal for detecting the fluorophore.

      • Recommendation: Adjust the excitation and emission wavelengths to match the spectral properties of the fluorophore. Increase the exposure time or laser power, but be mindful of photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for lactosylceramide detection?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of lactosylceramide.[18][19] This technique allows for the separation of lactosylceramide from other lipids and its sensitive detection based on its mass-to-charge ratio and fragmentation pattern.[18][19] Using deuterated glucosylceramide as a substrate for lactosylceramide synthase and detecting the deuterated product by LC-MS/MS has been shown to be a very accurate and sensitive method.[18]

Q2: How can I separate lactosylceramide from its isomers?

A2: The separation of lactosylceramide from its structural isomers, such as galabiosylceramide, is crucial for accurate quantification, especially in the context of diseases like Fabry disease.[9][10] Normal-phase ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used to achieve baseline separation of these isomers.[9][10]

Q3: What are the key considerations for sample preparation when analyzing lactosylceramide?

A3: Proper sample preparation is critical to avoid degradation and ensure accurate results. Key considerations include:

  • Storage: Store samples at -80°C to minimize degradation.[18]

  • Extraction: Use a reliable lipid extraction method to efficiently isolate glycolipids.[1][20]

  • Handling: Use glass or Teflon-coated labware to prevent contamination from plastics.[20]

Q4: Can I use fluorescently labeled lactosylceramide for live-cell imaging?

A4: Yes, fluorescently labeled lactosylceramide analogs, such as those conjugated with BODIPY, are commonly used to study the intracellular trafficking and localization of lactosylceramide in living cells using fluorescence microscopy.[16][17] These probes allow for the real-time visualization of lactosylceramide dynamics.

Experimental Protocols

Protocol 1: Lipid Extraction for Lactosylceramide Analysis

This protocol is a general guideline for the extraction of lipids, including lactosylceramide, from cultured cells.

  • Cell Harvesting: Harvest cells by trypsinization, wash twice with phosphate-buffered saline (PBS), and pellet the cells.

  • Homogenization: Resuspend the cell pellet in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a detergent like 0.5% Triton X-100.[18] Vortex to ensure homogeneity.[18]

  • Protein Quantification: Take an aliquot of the homogenate for protein content determination using a method like the bicinchoninic acid (BCA) assay.[18]

  • Lipid Extraction:

    • To the remaining homogenate, add a mixture of chloroform (B151607) and methanol (typically 2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Re-extract the upper aqueous phase and the protein pellet with chloroform, vortex, and centrifuge again.

    • Combine the organic phases.[2]

  • Drying and Reconstitution: Evaporate the solvent from the combined organic phases under a stream of nitrogen or using a speed vacuum. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of mobile phase components).

Protocol 2: LC-MS/MS Analysis of Lactosylceramide

This protocol provides a general framework for the analysis of lactosylceramide by LC-MS/MS.

  • Chromatographic Separation:

    • Column: Use a column suitable for lipid separation, such as a C18 reversed-phase column or a HILIC column.

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing an additive like ammonium formate to improve ionization.

    • Gradient: Develop a gradient elution program that effectively separates lactosylceramide from other lipids in the sample.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative ion mode. Positive mode is common for lactosylceramide.

    • Scan Mode: Operate the mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode for targeted quantification.[3]

    • Transitions: Determine the specific precursor-to-product ion transitions for the different lactosylceramide species you want to quantify.

    • Parameter Optimization: Optimize source parameters (e.g., gas temperatures, flow rates, capillary voltage) and compound-specific parameters (e.g., collision energy) to maximize the signal-to-noise ratio.[7][21]

Quantitative Data Summary

Table 1: Key Parameters for Lactosylceramide Detection Methods

ParameterLC-MS/MSHPLC-UVFluorescence Microscopy
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceVisualization of fluorescently labeled molecules
Sensitivity High (picomole to femtomole)Moderate (nanomole to picomole)High (single-molecule detection possible)
Specificity High (based on mass and fragmentation)Low (requires derivatization)Moderate (depends on probe specificity)
Quantification Absolute and relativeRelative (requires standards)Semi-quantitative
Sample Prep Lipid extraction, derivatization (optional)Lipid extraction, derivatization (required)Cell culture, probe incubation
Throughput ModerateHighLow

Visualizations

Lactosylceramide_Signaling_Pathway Agonists External Stimuli (PDGF, VEGF, TNF-α, ox-LDL) LacCer_Synthase Lactosylceramide Synthase (β-1,4 Galactosyltransferase) Agonists->LacCer_Synthase Activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide (GlcCer) GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation cPLA2->Inflammation Leads to Pathologies Diverse Pathologies (Atherosclerosis, Diabetes, etc.) Oxidative_Stress->Pathologies Inflammation->Pathologies Lactosylceramide_Detection_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction Cleanup Sample Cleanup (optional) (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS Mass Spectrometry (MS) Detection and Quantification LC->MS Data_Analysis Data Analysis MS->Data_Analysis Troubleshooting_Logic Problem Low Signal-to-Noise Sample_Prep Check Sample Preparation - Extraction Efficiency - Contamination Problem->Sample_Prep Chromatography Optimize Chromatography - Column Selection - Mobile Phase - Gradient Problem->Chromatography MS_Settings Optimize MS Settings - Ion Source - Voltages - Gas Flows Problem->MS_Settings Solution Improved Signal Sample_Prep->Solution Chromatography->Solution MS_Settings->Solution

References

Technical Support Center: Quality Control of Commercial Lactosylceramide (Porcine RBC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of commercial lactosylceramide (B164483) derived from porcine red blood cells (RBC). Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual workflows to ensure the integrity and successful application of lactosylceramide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is commercial lactosylceramide (porcine RBC) and what are its common applications?

A1: Commercial lactosylceramide (LacCer) from porcine red blood cells is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[1] The ceramide portion contains a sphingosine (B13886) long-chain base and a fatty acid. In the case of porcine RBC-derived LacCer, the fatty acid composition is heterogeneous, primarily consisting of C22:0 and C24:0 chains. Lactosylceramide is a crucial component of cell membranes and acts as a key intermediate in the biosynthesis of more complex glycosphingolipids.[2] It is widely used in research to study its role in various cellular processes, including signal transduction, cell recognition, immune responses, and inflammation.[2][3][4]

Q2: What are the typical quality control specifications for commercial lactosylceramide (porcine RBC)?

A2: High-quality commercial lactosylceramide should meet specific criteria for purity, identity, and stability. A Certificate of Analysis (CoA) is typically provided by the manufacturer with key quality control parameters. While specific values may vary slightly between batches and suppliers, a representative CoA is provided in the table below.

Q3: How should I properly store and handle lactosylceramide to ensure its stability?

A3: To maintain its integrity, lactosylceramide should be stored at -20°C in a tightly sealed container, protected from light. For experimental use, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: In what solvents is lactosylceramide soluble?

A4: Lactosylceramide is poorly soluble in aqueous solutions. It is typically soluble in organic solvents such as chloroform (B151607), methanol, and mixtures of chloroform and methanol. For cell culture experiments, it is often dissolved in a suitable organic solvent like ethanol (B145695) or DMSO to create a stock solution, which is then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of Lactosylceramide in Experimental Solutions

  • Question: My lactosylceramide is precipitating out of my aqueous experimental buffer/media. What can I do?

  • Answer: This is a common issue due to the lipophilic nature of lactosylceramide.

    • Solution 1: Use of a Carrier. Consider using a carrier molecule such as bovine serum albumin (BSA) to enhance solubility in aqueous solutions. The lactosylceramide can be complexed with fatty acid-free BSA before being added to the experimental system.

    • Solution 2: Solvent Optimization. Ensure that the initial stock solution is fully dissolved in an appropriate organic solvent (e.g., ethanol or DMSO) before further dilution. When diluting into your aqueous buffer, add the stock solution dropwise while vortexing to facilitate dispersion and prevent immediate precipitation.

    • Solution 3: Sonication. Gentle sonication of the final solution can help to disperse the lactosylceramide and form a more stable suspension.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

  • Question: I am observing high variability or unexpected biological effects in my cell-based assays using lactosylceramide. What could be the cause?

  • Answer: Several factors could contribute to these issues.

    • Troubleshooting Step 1: Verify Solvent Toxicity. Prepare a vehicle control with the same final concentration of the organic solvent used to dissolve the lactosylceramide. This will help determine if the observed effects are due to the solvent rather than the lactosylceramide itself.

    • Troubleshooting Step 2: Assess Lot-to-Lot Variability. Commercial lactosylceramide from natural sources like porcine RBC can have slight variations in the fatty acid chain composition between different lots. If you have switched to a new lot, it is advisable to perform a pilot experiment to confirm that it elicits a comparable biological response to the previous lot.

    • Troubleshooting Step 3: Check for Endotoxin (B1171834) Contamination. For experiments involving immune cells or inflammatory responses, endotoxin contamination can lead to significant artifacts. Ensure that the lactosylceramide and all other reagents are low in endotoxins. If suspected, use an endotoxin removal kit or purchase a low-endotoxin certified product.

Issue 3: Suspected Degradation of Lactosylceramide

  • Question: I suspect my lactosylceramide may have degraded. How can I check its integrity?

  • Answer: Degradation can occur due to improper storage or handling.

    • Verification Method 1: HPTLC Analysis. A relatively simple way to check for degradation is by High-Performance Thin-Layer Chromatography (HPTLC). Compare the chromatogram of your sample to a fresh, reliable standard. The presence of additional spots or a smear may indicate degradation.

    • Verification Method 2: Mass Spectrometry. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular species present and detect any degradation products.

Data Presentation

Table 1: Representative Certificate of Analysis for Lactosylceramide (Porcine RBC)

ParameterSpecificationResultMethod
Appearance White to off-white powderConformsVisual Inspection
Purity (by HPTLC) ≥ 98%99.1%HPTLC with primuline (B81338) staining
Identity Conforms to standardConforms¹H-NMR Spectroscopy
Molecular Weight Varies (due to fatty acid heterogeneity)Major peaks consistent with C22:0 and C24:0 fatty acid speciesLC-MS/MS
Fatty Acid Composition Primarily C22:0 and C24:0C22:0 (~45%), C24:0 (~35%), Other (~20%)GC-MS of FAMEs
Storage -20°C--
Retest Date 4 years from date of manufacture--

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To determine the purity of lactosylceramide and detect any contaminants or degradation products.

Materials:

  • HPTLC silica (B1680970) gel 60 plates

  • Lactosylceramide standard and sample solutions (1 mg/mL in chloroform:methanol 2:1, v/v)

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Primuline staining solution (0.05% in acetone:water 8:2, v/v)

  • UV light source (365 nm)

Procedure:

  • Using a capillary tube or automated applicator, spot 1-5 µL of the lactosylceramide standard and sample solutions onto the HPTLC plate, about 1.5 cm from the bottom edge.

  • Allow the spots to dry completely.

  • Place the HPTLC plate in a developing chamber pre-saturated with the developing solvent.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Spray the plate evenly with the primuline staining solution.

  • Allow the plate to dry.

  • Visualize the separated lipid spots under UV light at 365 nm.

  • Assess the purity of the sample by comparing the intensity and number of spots to the standard. A single, well-defined spot corresponding to the standard indicates high purity.

Protocol 2: Identity and Structural Confirmation by LC-MS/MS

Objective: To confirm the identity of lactosylceramide and characterize its fatty acid composition.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reversed-phase column.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Procedure:

  • Prepare a 10 µg/mL solution of lactosylceramide in methanol.

  • Inject an appropriate volume of the sample onto the LC-MS/MS system.

  • Perform a gradient elution, for example, starting with 30% B, increasing to 100% B over 5 minutes, holding for 10 minutes, and then re-equilibrating the column.

  • Acquire mass spectra in positive ion mode. The precursor ions of lactosylceramide will correspond to the [M+H]⁺ adducts.

  • Perform tandem mass spectrometry (MS/MS) on the major precursor ions. Fragmentation will yield characteristic product ions corresponding to the loss of the lactose moiety and the fatty acyl chain, confirming the identity of lactosylceramide and allowing for the determination of the different fatty acid species present.

Mandatory Visualization

lactosylceramide_signaling_pathway extracellular_stimuli External Stimuli (e.g., ox-LDL, TNF-α) lacs_synthase Lactosylceramide Synthase (β-1,4-GalT) extracellular_stimuli->lacs_synthase Activates lactosylceramide Lactosylceramide (LacCer) lacs_synthase->lactosylceramide Synthesizes nadph_oxidase NADPH Oxidase lactosylceramide->nadph_oxidase Activates cpla2 Cytosolic Phospholipase A2 (cPLA2) lactosylceramide->cpla2 Activates ros Reactive Oxygen Species (ROS) nadph_oxidase->ros oxidative_stress Oxidative Stress ros->oxidative_stress arachidonic_acid Arachidonic Acid cpla2->arachidonic_acid Releases prostaglandins Prostaglandins arachidonic_acid->prostaglandins Precursor to inflammation Inflammation prostaglandins->inflammation qc_workflow start Receive Commercial Lactosylceramide visual_inspection Visual Inspection (Appearance) start->visual_inspection solubility_test Solubility Test (in appropriate solvent) visual_inspection->solubility_test hptlc Purity Analysis (HPTLC) solubility_test->hptlc lcms Identity & Fatty Acid Composition (LC-MS/MS) hptlc->lcms fail QC Fail (Contact Supplier) hptlc->fail Impurity detected nmr Structural Confirmation (¹H-NMR) lcms->nmr lcms->fail Incorrect identity pass QC Pass nmr->pass All tests conform nmr->fail Non-conformance storage Store at -20°C (Aliquot for use) pass->storage troubleshooting_guide start Unexpected Experimental Results solubility_issue Is the lactosylceramide fully dissolved? start->solubility_issue solubility_solutions Troubleshoot Solubility: - Use carrier (BSA) - Optimize solvent dilution - Gentle sonication solubility_issue->solubility_solutions No cell_based_issue Are you performing a cell-based assay? solubility_issue->cell_based_issue Yes solubility_solutions->cell_based_issue cell_based_solutions Troubleshoot Cell Assay: - Check vehicle control toxicity - Assess lot-to-lot variability - Test for endotoxins cell_based_issue->cell_based_solutions Yes degradation_issue Do you suspect degradation? cell_based_issue->degradation_issue No cell_based_solutions->degradation_issue degradation_solutions Verify Integrity: - HPTLC analysis - LC-MS analysis degradation_issue->degradation_solutions Yes end Consult further with technical support degradation_issue->end No degradation_solutions->end

References

Lactosylceramide Purity in Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactosylceramide (B164483) (LacCer). This guide provides troubleshooting advice and answers to frequently asked questions regarding LacCer purity to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in lactosylceramide preparations?

A1: Impurities in lactosylceramide can arise from several sources, impacting experimental outcomes. These include:

  • Synthesis Byproducts: Incomplete reactions or side reactions during the chemical synthesis of LacCer can result in related lipid species.

  • Natural Source Heterogeneity: LacCer isolated from natural sources, such as bovine milk, is often a mixture of molecules with varying fatty acid chain lengths and degrees of saturation. This heterogeneity can be a source of variability in experimental results.

  • Structural Isomers: The presence of structural isomers, such as galabiosylceramide (Ga2), can be difficult to separate from LacCer and may interfere with analytical measurements and biological activity. The co-analysis of its structural isomer, lactosylceramide (LacCer), can decrease the sensitivity of the analysis of Ga2.[1][2]

  • Degradation Products: Lactosylceramide can degrade over time, especially if not stored properly. Hydrolysis can break the glycosidic bond or the amide linkage, while oxidation can occur at the double bonds in unsaturated fatty acid chains.

  • External Contaminants: Impurities can be introduced during experimental procedures from sources like solvents, plasticware (e.g., plasticizers), and other reagents used in lipid extraction and analysis.

Q2: What is a generally acceptable purity level for lactosylceramide in research?

A2: The acceptable purity level for lactosylceramide depends on the specific application. For most in vitro cell-based assays and analytical standards, a purity of ≥98% is recommended.[3][4] For more sensitive applications, such as in vivo studies or drug formulation, higher purity may be required, and it is crucial to characterize any minor impurities present. A certificate of analysis should always be consulted for detailed information on the purity and composition of commercially available lactosylceramide.[5]

Q3: How can I assess the purity of my lactosylceramide sample?

A3: Several analytical techniques can be used to assess the purity of a lactosylceramide sample:

  • Thin-Layer Chromatography (TLC): A straightforward and cost-effective method for qualitatively assessing purity and identifying major contaminants.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate different LacCer species based on their acyl chain composition. Normal-phase or HILIC HPLC is often used for this purpose.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that can identify and quantify LacCer and its impurities, including structural isomers and different acyl chain variants.[1][2][7][8][9]

Troubleshooting Guides

Troubleshooting Inconsistent Experimental Results

Problem: You are observing high variability in your experimental results when using lactosylceramide.

Possible Cause Troubleshooting Step
Heterogeneity of LacCer The bioactivity of LacCer can be influenced by its acyl chain length and saturation. Ensure you are using a LacCer preparation with a well-defined acyl chain composition for your experiments. If using a natural mixture, be aware of potential lot-to-lot variability.
LacCer Degradation Lactosylceramide is susceptible to hydrolysis and oxidation. Store LacCer in a tightly sealed container at -20°C or lower, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Contamination from Labware Plasticizers and other contaminants can leach from plastic tubes and pipette tips, interfering with cell signaling pathways. Use glass or high-quality polypropylene (B1209903) labware whenever possible.
Cell Culture Contamination Mycoplasma or other microbial contamination in cell cultures can alter cellular responses to LacCer. Regularly test your cell lines for contamination.
Troubleshooting Analytical Issues

Problem: You are encountering issues with the analysis of lactosylceramide purity by HPLC or LC-MS.

Possible Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) in HPLC This can be due to interactions with the stationary phase or issues with the mobile phase. Ensure the mobile phase pH is appropriate for the column and consider using additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. For HILIC separations, ensure proper column equilibration.
Co-elution of Isomers Lactosylceramide and its isomers can be difficult to separate. A normal-phase or HILIC column with a carefully optimized gradient may be necessary for baseline separation.[1][2]
Ghost Peaks in Chromatogram These can arise from contaminants in the mobile phase, sample carryover from previous injections, or bleed from the column. Use high-purity solvents and flush the system thoroughly between runs.
Low Signal Intensity in MS This could be due to ion suppression from contaminants in the sample or mobile phase. Ensure proper sample clean-up and use LC-MS grade solvents. Optimize the electrospray ionization (ESI) source parameters for LacCer.

Data Presentation

Table 1: Common Purity Specifications for Commercial Lactosylceramide

Parameter Specification Method
Purity ≥98%TLC
Appearance White to off-white solidVisual
Solubility Soluble in chloroform/methanol mixturesVisual
Identity Conforms to standard on TLC or by MSTLC/MS

Data compiled from publicly available information from various suppliers.

Experimental Protocols

Protocol 1: Purity Assessment of Lactosylceramide by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of a lactosylceramide sample.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Lactosylceramide sample and standard

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)

  • UV lamp

Procedure:

  • Prepare the developing chamber by adding the solvent system and allowing it to equilibrate.

  • Dissolve the lactosylceramide sample and standard in a suitable solvent (e.g., chloroform:methanol, 2:1).

  • Spot a small amount of the sample and standard onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to migrate up the plate.

  • Once the solvent front is near the top of the plate, remove the plate and let it dry.

  • Visualize the spots using the appropriate reagent and a UV lamp.

  • Assess the purity by comparing the sample lane to the standard lane. The presence of additional spots in the sample lane indicates impurities.

Mandatory Visualizations

Lactosylceramide_Signaling_Pathway cluster_stimuli External Stimuli Ox-LDL Ox-LDL LacCer_Synthase Lactosylceramide Synthase Ox-LDL->LacCer_Synthase TNF-alpha TNF-alpha TNF-alpha->LacCer_Synthase PDGF PDGF PDGF->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer Activation NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: LacCer-centric signaling pathway in inflammation and oxidative stress.

Experimental_Workflow_Purity_Assessment Sample Lactosylceramide Sample Dissolution Dissolve in Chloroform:Methanol Sample->Dissolution TLC TLC Analysis Dissolution->TLC HPLC HPLC/LC-MS Analysis Dissolution->HPLC Visualization Visualize Spots TLC->Visualization Data_Analysis Analyze Chromatogram and Mass Spectra HPLC->Data_Analysis Purity_Check Purity > 98%? Visualization->Purity_Check Data_Analysis->Purity_Check Proceed Proceed with Experiment Purity_Check->Proceed Yes Repurify Repurify or Source New Sample Purity_Check->Repurify No

Caption: Workflow for assessing the purity of lactosylceramide samples.

References

storage conditions for long-term stability of lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and experimental use of lactosylceramide (B164483).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lactosylceramide?

For optimal long-term stability, lactosylceramide should be stored as a solid or in a suitable organic solvent at low temperatures. Based on available data for lactosylceramide and related sphingolipids, storage at -20°C is recommended. Some suppliers indicate a stability of at least one year at this temperature for specific lactosylceramide species[1]. For even longer-term storage, -80°C is a common practice for various lipids to minimize degradation. It is crucial to store the compound in a tightly sealed container to prevent oxidation and moisture absorption.

Q2: In what solvents should I dissolve and store lactosylceramide?

Lactosylceramide is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and mixtures of chloroform (B151607) and methanol[2][3]. The choice of solvent will depend on the specific experimental application. For cell-based assays, ethanol and DMSO are common choices. It is advisable to prepare a concentrated stock solution in an appropriate organic solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How do I prepare an aqueous solution of lactosylceramide for cell culture experiments?

Lactosylceramide is sparingly soluble in aqueous buffers. To prepare a working solution for cell culture, it is recommended to first dissolve the lactosylceramide in a water-miscible organic solvent like ethanol at a high concentration. This stock solution can then be diluted with the aqueous buffer or cell culture medium to the desired final concentration[3]. It is important to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dispersion and minimize precipitation. We do not recommend storing the aqueous solution for more than one day[3].

Q4: How many times can I freeze and thaw my lactosylceramide stock solution?

While specific data on the effects of multiple freeze-thaw cycles on lactosylceramide are limited, it is a general best practice for lipids and other biochemicals to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can potentially lead to degradation, aggregation, and changes in the physical state of the lipid solution[4][5]. It is highly recommended to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving lactosylceramide Lactosylceramide has low solubility in aqueous solutions.First, dissolve the lactosylceramide in an organic solvent such as ethanol or DMSO to create a stock solution. Then, slowly add the stock solution to your aqueous buffer or media while vortexing. Gentle warming may also aid in dissolution, but be cautious of potential degradation at high temperatures.
Precipitation of lactosylceramide in cell culture media The concentration of lactosylceramide exceeds its solubility limit in the aqueous media. The organic solvent concentration from the stock solution is too high.Decrease the final concentration of lactosylceramide in your experiment. Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the cell culture media. Ensure the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO and ethanol).
Inconsistent experimental results Degradation of lactosylceramide due to improper storage or handling. Variability introduced by multiple freeze-thaw cycles.Store lactosylceramide at -20°C or -80°C as a solid or in an organic solvent. Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. Always use freshly prepared working solutions for your experiments.
Unexpected cellular responses Contamination of the lactosylceramide stock. The acyl chain length of the lactosylceramide has different biological effects.Use high-purity lactosylceramide from a reputable supplier. Ensure the specific lactosylceramide (e.g., C16, C18) is appropriate for your experimental model, as the fatty acid chain length can influence its physical and biological properties[6].

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Lactosylceramide

Form Temperature Duration Notes
Solid (Lyophilized Powder)-20°C or colder≥ 1 year[1]Store in a desiccator to protect from moisture.
In Organic Solvent (e.g., Ethanol, DMSO, Chloroform/Methanol)-20°C or colderNot definitively established, but expected to be stable for months.Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge with an inert gas like nitrogen or argon to prevent oxidation.

Experimental Protocols

Protocol: Preparation and Application of Lactosylceramide for Cell Culture Treatment

This protocol provides a general guideline for dissolving lactosylceramide and treating adherent mammalian cells in culture.

Materials:

  • Lactosylceramide (lyophilized powder)

  • Ethanol (200 proof, sterile)

  • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

  • Adherent cells in culture

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of Lactosylceramide Stock Solution (e.g., 10 mM in Ethanol):

    • Allow the vial of lyophilized lactosylceramide to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of ethanol required to achieve a 10 mM stock solution.

    • Add the appropriate volume of sterile ethanol to the lactosylceramide powder.

    • Vortex thoroughly until the lactosylceramide is completely dissolved. A brief sonication in a water bath may assist in dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solution and Cell Treatment:

    • Thaw a single aliquot of the lactosylceramide stock solution at room temperature.

    • Dilute the stock solution in your desired cell culture medium to the final working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1:1000.

    • It is critical to add the ethanol stock solution dropwise to the culture medium while gently vortexing or swirling to ensure proper mixing and to prevent precipitation.

    • Prepare a vehicle control by adding the same volume of ethanol to the culture medium. The final ethanol concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the existing medium from your cultured cells and replace it with the medium containing lactosylceramide or the vehicle control.

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Post-Treatment Analysis:

    • After the incubation period, proceed with your planned downstream analysis (e.g., cell lysis for protein analysis, RNA extraction, or imaging).

Mandatory Visualization

Lactosylceramide_Signaling_Pathway Lactosylceramide Signaling Pathways Agonists Diverse Agonists (e.g., oxLDL, TNF-α, VEGF) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT-V/VI) Agonists->LacCer_Synthase activate Lactosylceramide Lactosylceramide (LacCer) LacCer_Synthase->Lactosylceramide generates NADPH_Oxidase NADPH Oxidase Lactosylceramide->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) Lactosylceramide->cPLA2 activates ROS Reactive Oxygen Species (ROS) (Superoxides) NADPH_Oxidase->ROS produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Phenotypic_Outcomes Phenotypic Outcomes (Cell Proliferation, Adhesion, Angiogenesis) Oxidative_Stress->Phenotypic_Outcomes Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Inflammation Inflammation Arachidonic_Acid->Inflammation precursor to pro-inflammatory mediators Inflammation->Phenotypic_Outcomes Lactosylceramide_Workflow Experimental Workflow for Lactosylceramide Cell Treatment Start Start Dissolve_LacCer Dissolve Lyophilized LacCer in Ethanol (Stock Solution) Start->Dissolve_LacCer Store_Aliquots Aliquot and Store Stock at -20°C/-80°C Dissolve_LacCer->Store_Aliquots Thaw_Aliquot Thaw Single Aliquot Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Working Solution in Cell Culture Medium Thaw_Aliquot->Prepare_Working Prepare_Vehicle Prepare Vehicle Control (Ethanol in Medium) Thaw_Aliquot->Prepare_Vehicle Treat_Cells Treat Cells Prepare_Working->Treat_Cells Prepare_Vehicle->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Downstream Analysis Incubate->Analyze

References

avoiding non-specific effects of lactosylceramide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactosylceramide (B164483) (LacCer) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with lactosylceramide and avoid non-specific effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is lactosylceramide and what is its primary role in the cell?

Lactosylceramide (LacCer), also known as CD17/CDw17, is a glycosphingolipid that serves as a crucial precursor for the biosynthesis of most major glycosphingolipids, including gangliosides and sulfatides.[1][2] It is an integral component of lipid rafts in the cell membrane, acting as a conduit to translate external signals into cellular responses.[1][2]

Q2: What are the main signaling pathways activated by lactosylceramide?

Lactosylceramide functions as a lipid second messenger.[1][3] Upon stimulation by various agonists like platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), or oxidized low-density lipoprotein (ox-LDL), LacCer synthase is activated, leading to an increase in LacCer levels.[1][2] This newly synthesized LacCer can then activate downstream pathways, primarily:

  • NADPH Oxidase Activation: LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[1][2]

  • cPLA2 Activation: LacCer can directly bind to and activate cytosolic phospholipase A2 (cPLA2), which in turn cleaves arachidonic acid from phospholipids.[4] Arachidonic acid is a precursor for eicosanoids and prostaglandins, which are potent inflammatory mediators.[1][2]

Q3: What are the downstream cellular effects of LacCer signaling?

The signaling cascades initiated by LacCer can lead to a wide range of cellular phenotypes, including inflammation, cell proliferation, migration, adhesion, and apoptosis.[1][5][6] Due to its role in these fundamental processes, aberrant LacCer metabolism has been implicated in various diseases, including atherosclerosis, diabetes, and cancer.[2][7]

Q4: How can I study the effects of lactosylceramide in my experimental system?

There are two main approaches to studying LacCer's effects:

  • Exogenous Application: Applying purified LacCer directly to cells in culture. This allows for the direct observation of its effects but comes with challenges related to solubility and potential artifacts.

  • Modulation of Endogenous Levels: Using pharmacological inhibitors to block the synthesis of endogenous LacCer. This helps to understand the role of endogenously produced LacCer in response to a stimulus. A commonly used inhibitor is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), which targets glucosylceramide synthase, the enzyme responsible for producing the precursor to LacCer.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect with Exogenous Lactosylceramide

You are treating your cells with commercially available LacCer, but you observe high variability between experiments or no effect at all.

Potential Cause Recommended Solution & Rationale
LacCer Aggregation Lipids like LacCer are poorly soluble in aqueous media and can form micelles or aggregates, reducing their bioavailability. Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO. For cell treatment, complex the LacCer with a carrier molecule like bovine serum albumin (BSA). This mimics its natural presentation and improves delivery to cells.
Incorrect Dosage The effective concentration of LacCer can be highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a range of concentrations (e.g., 1 µM to 50 µM).
Cell Health Poor cell health can lead to inconsistent responses. Ensure your cells are healthy, within a low passage number, and free of contamination. Perform a cytotoxicity assay (e.g., MTT or LDH) to ensure the concentrations of LacCer and any solvent used are not toxic.
Inappropriate Controls The solvent used to dissolve LacCer (e.g., ethanol or DMSO) or the carrier molecule (e.g., BSA) can have effects on their own. Always include a vehicle control (media with the same concentration of solvent and/or BSA) in your experimental design.
Issue 2: How to Confirm the Observed Effect is Specific to Lactosylceramide

You observe a cellular response after treatment with LacCer, but you need to rule out off-target or non-specific effects.

Potential Cause Recommended Solution & Rationale
Contaminants in LacCer Prep Commercially prepared lipids may contain impurities. If possible, obtain LacCer from multiple suppliers to see if the effect is consistent. High-purity synthetic LacCer is recommended.
Metabolism to Other Bioactive Lipids Cells can metabolize the exogenously added LacCer into other bioactive sphingolipids. To confirm the effect is from LacCer itself, use inhibitors of downstream enzymes. For example, use an inhibitor of cPLA2 to see if this blocks the observed effect, which would suggest the effect is mediated through the LacCer-cPLA2 axis.
Non-specific Membrane Effects High concentrations of lipids can alter membrane fluidity and other physical properties, leading to artifacts. Use the lowest effective concentration of LacCer determined from your dose-response studies. As a negative control, use a structurally similar but biologically less active lipid, such as galactosylceramide in some contexts, to see if it produces the same effect.[3]
Lack of Endogenous Confirmation The effect of exogenous LacCer should be confirmed by studying the endogenous pathway. Use a relevant stimulus (e.g., TNF-α) to induce endogenous LacCer synthesis. Then, use an inhibitor of LacCer synthesis (like D-PDMP) to see if the stimulus-induced effect is blocked.[9] Reversing this inhibition by adding back exogenous LacCer provides strong evidence for its specific role.[4][9]
Issue 3: Cytotoxicity Observed in Experiments

You are observing increased cell death or other signs of toxicity in your experiments involving LacCer or its inhibitors.

Potential Cause Recommended Solution & Rationale
Solvent Toxicity High concentrations of solvents like DMSO or ethanol can be toxic to cells. Keep the final solvent concentration in the culture medium below 0.1% (v/v) and include a vehicle control.
Inhibitor Off-Target Effects Inhibitors like D-PDMP can have off-target effects, especially at high concentrations or with long incubation times. Perform a dose-response and time-course experiment to find the optimal concentration and duration that effectively inhibits LacCer synthesis without causing significant toxicity.
Depletion of Essential Glycosphingolipids Inhibiting glucosylceramide synthase with D-PDMP will not only block LacCer synthesis but also the synthesis of all downstream glycosphingolipids.[8] This can lead to cytotoxicity if essential lipids are depleted. Consider using siRNA against LacCer synthase (β-1,4-GalT-V) for a more targeted approach to reducing LacCer levels.
LacCer-Induced Apoptosis Lactosylceramide itself can induce apoptosis in some cell types. If apoptosis is not your endpoint of interest, you may need to adjust the concentration or incubation time. Confirm apoptosis using standard assays like TUNEL or caspase activation assays.

Experimental Protocols

Protocol 1: Preparation and Application of Exogenous Lactosylceramide

This protocol describes how to prepare LacCer complexed with fatty acid-free BSA for improved solubility and delivery to cultured cells.

Materials:

  • Lactosylceramide (powder)

  • Ethanol, 200 proof

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

Procedure:

  • Prepare LacCer Stock Solution: Dissolve LacCer powder in 200 proof ethanol to make a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS to a concentration of 10% (w/v).

  • Complex LacCer with BSA: a. In a sterile microfuge tube, add the desired amount of LacCer stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Add the appropriate volume of the 10% BSA solution to the tube to achieve the desired final molar ratio (a 1:1 molar ratio of LacCer to BSA is a good starting point). d. Vortex vigorously for 2 minutes. e. Incubate at 37°C for 30 minutes with occasional vortexing to allow for complex formation.

  • Prepare Working Solution: Dilute the LacCer-BSA complex in serum-free cell culture medium to the desired final concentration for treating cells.

  • Controls: Prepare a vehicle control by performing the same procedure without LacCer (i.e., evaporating an equivalent volume of ethanol and adding the BSA solution).

Protocol 2: Using D-PDMP to Inhibit Endogenous LacCer Synthesis

This protocol provides a general guideline for using D-PDMP to study the effects of depleting endogenous glycosphingolipids.

Materials:

  • D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)

  • DMSO

  • Cultured cells and appropriate growth medium

  • Stimulus of interest (e.g., TNF-α)

Procedure:

  • Prepare D-PDMP Stock Solution: Dissolve D-PDMP in DMSO to a concentration of 10-20 mM. Store at -20°C.

  • Determine Optimal D-PDMP Concentration: a. Plate cells and allow them to adhere overnight. b. Treat cells with a range of D-PDMP concentrations (e.g., 1 µM to 50 µM) for 24-48 hours. c. Assess cell viability using an MTT or similar assay to determine the highest non-toxic concentration. d. (Optional) Measure the levels of glucosylceramide or lactosylceramide via LC-MS/MS to confirm inhibitory activity at these concentrations.

  • Experimental Protocol: a. Plate cells and allow them to adhere. b. Pre-treat the cells with the determined optimal concentration of D-PDMP for 24-48 hours to deplete the glycosphingolipid pool. c. After pre-treatment, stimulate the cells with your agonist of interest (e.g., 10 ng/mL TNF-α) for the desired time period, in the continued presence of D-PDMP. d. Perform your downstream assay (e.g., measure ROS production, gene expression, etc.).

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO.

    • Stimulus Only: Cells treated with the stimulus but not D-PDMP.

    • D-PDMP Only: Cells treated with D-PDMP but not the stimulus.

    • (Optional) Rescue Experiment: In a parallel well pre-treated with D-PDMP and then stimulated, add back exogenous LacCer (as prepared in Protocol 1) to see if the phenotype is restored.[4][9]

Visualizations

Signaling Pathways and Experimental Logic

Lactosylceramide Signaling Pathway cluster_stimulus External Stimuli cluster_downstream Downstream Effectors TNFa TNF-α LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT-V) TNFa->LacCer_Synthase activate oxLDL ox-LDL oxLDL->LacCer_Synthase activate PDGF PDGF PDGF->LacCer_Synthase activate LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation ROS->Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide signaling cascade.

Troubleshooting_Workflow_Specificity Q1 Is the effect reproducible with LacCer from another supplier? A1_No Potential impurity issue. Consider source purity. Q1->A1_No No Q2 Does a structurally similar lipid (negative control) cause the same effect? Q1->Q2 Yes A2_Yes Likely a non-specific membrane perturbation effect. Q2->A2_Yes Yes Q3 Does inhibiting endogenous LacCer synthesis (e.g., with D-PDMP) block the effect from a known stimulus (e.g., TNF-α)? Q2->Q3 No A3_No The endogenous pathway may differ, or LacCer is not involved. Q3->A3_No No Q4 Can the inhibitory effect of D-PDMP be rescued by adding back exogenous LacCer? Q3->Q4 Yes A4_No Effect may be due to depletion of other glycosphingolipids, not just LacCer. Q4->A4_No No End Effect is likely specific to LacCer Q4->End Yes

Caption: Logic diagram for confirming LacCer specificity.

Experimental_Workflow_Inhibitor cluster_controls Required Control Groups Step2 2. Pre-treat with D-PDMP (24-48h) to deplete GSLs Step3 3. Add Stimulus (e.g., TNF-α) in the presence of D-PDMP Step2->Step3 Step4 4. Incubate for desired time Step3->Step4 C4 Rescue: D-PDMP + Stimulus + Exo-LacCer Step3->C4 Rescue Group Step5 5. Perform Downstream Assay (e.g., qPCR, Western, ROS measurement) Step4->Step5 C1 Vehicle Only (No D-PDMP, No Stimulus) C2 Stimulus Only C3 D-PDMP Only

Caption: Workflow for using a LacCer synthesis inhibitor.

References

Validation & Comparative

A Comparative Guide to Porcine RBC and Synthetic Lactosylceramide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between naturally derived and synthetically produced lactosylceramide (B164483) (LacCer) is critical. This guide provides an objective comparison of lactosylceramide sourced from porcine red blood cells (RBCs) and its synthetic counterparts, supported by experimental data and detailed methodologies to aid in informed decision-making for future research.

Lactosylceramide, a glycosphingolipid, is a key intermediate in the biosynthesis of more complex glycosphingolipids and a bioactive molecule in its own right, playing a significant role in cellular signaling, particularly in inflammation and oxidative stress.[1][2][3] The selection of either porcine RBC-derived or synthetic LacCer can impact experimental outcomes due to differences in composition and purity.

Compositional Analysis: A Tale of Two Sources

The primary distinction between porcine RBC LacCer and synthetic versions lies in the composition of the fatty acid chain attached to the sphingosine (B13886) base. Porcine RBC LacCer is a heterogeneous mixture of various fatty acid species, whereas synthetic LacCer is typically a single, well-defined molecular species.

Recent analysis of porcine blood cell-derived lactosylceramides using Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (LC-ESI-MSn) has revealed a complex mixture of over 33 molecular species.[1] The predominant species identified include those with C24:0, C24:1, and C22:0 fatty acyl chains, along with hydroxylated versions of these.[1] In contrast, synthetic lactosylceramides are produced with a single, specific fatty acid, such as C12:0, C16:0, C18:0, or C24:0, allowing for the study of the effects of a single, defined molecular species.[4]

FeaturePorcine RBC LactosylceramideSynthetic Lactosylceramide
Source Naturally derived from porcine red blood cellsChemically synthesized
Fatty Acid Composition Heterogeneous mixture (predominantly C22:0, C24:0, C24:1, and hydroxylated forms)[1]Homogeneous, single defined fatty acid (e.g., C12:0, C16:0, C18:0, C24:0)[4]
Purity May contain other lipid contaminants requiring extensive purificationHigh purity (typically ≥98%)[5]
Application Studying the effects of a physiologically relevant mixtureInvestigating the activity of a specific molecular species, use as an internal standard[4]

Performance Comparison in Biological Systems

While direct, head-to-head quantitative comparisons of the biological activity of porcine RBC LacCer and specific synthetic LacCer species in the same experimental system are limited in published literature, inferences can be drawn from studies using each type.

Porcine RBC-derived LacCer has been instrumental in studies demonstrating its role in endothelial dysfunction. For instance, in porcine coronary arteries, commercially sourced porcine LacCer was shown to decrease endothelium-dependent vasorelaxation in a concentration-dependent manner.[6] It also stimulated superoxide (B77818) anion production, indicating a role in inducing oxidative stress.[6]

Synthetic lactosylceramide analogs, on the other hand, are crucial for elucidating the specific roles of different fatty acid chains and for use as standards in quantitative assays.[4] Studies on synthetic ceramides, the backbone of lactosylceramide, have shown that the length of the fatty acid chain can significantly influence biological activity. While this has not been extensively studied with lactosylceramide itself, it is a critical consideration for researchers.

Experimental Protocols

To aid researchers in their studies, detailed methodologies for key experiments involving lactosylceramide are provided below.

Protocol 1: Isolation and Purification of Lactosylceramide from Porcine Erythrocytes

This protocol outlines a general procedure for the extraction and separation of glycosphingolipids from porcine red blood cells.

Materials:

  • Porcine red blood cells

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Saline (0.9% NaCl)

  • DEAE-Sephadex A-25

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • Developing solvents for TLC (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Orcinol (B57675) spray reagent (for visualization)

Procedure:

  • Wash Erythrocytes: Wash porcine RBCs three times with 5 volumes of PBS, centrifuging at 1,500 x g for 10 minutes at 4°C after each wash to remove plasma proteins and buffy coat.

  • Lipid Extraction: Extract total lipids from the packed RBCs by adding 20 volumes of chloroform:methanol (2:1, v/v) and stirring for 24 hours at room temperature.

  • Filter and Partition: Filter the extract through a glass funnel with a sintered glass filter. Add 0.2 volumes of 0.9% saline to the filtrate to partition the lipids. The lower phase will contain the total lipids.

  • DEAE-Sephadex Chromatography: Apply the dried total lipid extract to a DEAE-Sephadex A-25 column (acetate form) to separate neutral and acidic lipids. Elute the neutral glycosphingolipids with methanol.

  • Silica Gel Column Chromatography: Further purify the neutral glycosphingolipid fraction on a silica gel column. Elute with a stepwise gradient of chloroform and methanol.

  • Thin-Layer Chromatography (TLC): Analyze the fractions from the silica gel column by TLC. Spot the fractions on a silica gel 60 plate and develop the chromatogram using a suitable solvent system.

  • Visualization: Visualize the separated lipids by spraying the TLC plate with an orcinol spray reagent and heating at 100°C for 10-15 minutes. Lactosylceramide will appear as a purple band.

  • Scraping and Elution: Scrape the silica gel corresponding to the lactosylceramide band and elute the lipid from the silica with chloroform:methanol (1:1, v/v).

Protocol 2: In Vitro Vasorelaxation Assay in Porcine Coronary Arteries

This protocol is adapted from studies investigating the effect of lactosylceramide on endothelial function.[6]

Materials:

  • Fresh porcine hearts

  • Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • Lactosylceramide (porcine RBC or synthetic)

  • Phenylephrine (B352888) or U46619 (thromboxane A2 analog) for pre-constriction

  • Bradykinin (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • Myograph system for measuring isometric tension

Procedure:

  • Artery Preparation: Dissect the left anterior descending coronary artery from a fresh porcine heart and place it in ice-cold Krebs-Ringer solution. Cut the artery into 3-4 mm rings.

  • Mounting: Mount the arterial rings in a myograph chamber filled with Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 g.

  • Pre-constriction: Constrict the arterial rings with phenylephrine or U46619 to achieve a stable contraction.

  • Vasorelaxation Response:

    • Once a stable plateau is reached, add cumulative concentrations of lactosylceramide to the chamber and record the changes in tension.

    • To assess endothelium-dependent relaxation, pre-treat rings with lactosylceramide for a specified time (e.g., 30 minutes) and then induce relaxation with cumulative concentrations of bradykinin.

    • To assess endothelium-independent relaxation, use sodium nitroprusside.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine or U46619.

Protocol 3: Quantification of Lactosylceramide by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of lactosylceramide in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., a synthetic lactosylceramide with a unique fatty acid chain not present in the sample)

  • Chloroform, methanol, and water for lipid extraction

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known amount of the biological sample, add a known amount of the internal standard.

    • Perform a Bligh and Dyer extraction by adding chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the lipids using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • MS/MS Detection:

    • Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the endogenous lactosylceramide species and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a lactosylceramide standard.

    • Quantify the amount of lactosylceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing Lactosylceramide's Role: Signaling Pathways and Workflows

To better understand the context in which these molecules are studied, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

lactosylceramide_signaling cluster_stimuli External Stimuli cluster_synthesis Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT) PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase GlcCer Glucosylceramide GlcCer->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide-centric signaling pathway.

experimental_workflow cluster_source Lactosylceramide Source cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Porcine_RBC Porcine RBCs Extraction Extraction & Purification Porcine_RBC->Extraction Synthetic Chemical Synthesis Characterization Physicochemical Characterization Synthetic->Characterization Extraction->Characterization Cell_Culture Cell-based Assays (e.g., Endothelial Cells) Characterization->Cell_Culture Animal_Model In Vivo Models (e.g., Porcine Arteries) Characterization->Animal_Model LC_MS LC-MS/MS Quantification Cell_Culture->LC_MS Functional_Assay Functional Assays (e.g., Vasorelaxation) Animal_Model->Functional_Assay Data_Comparison Comparative Analysis LC_MS->Data_Comparison Functional_Assay->Data_Comparison

References

Lactosylceramide vs. Glucosylceramide: A Comparative Guide to Their Roles in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of two closely related glycosphingolipids, lactosylceramide (B164483) (LacCer) and glucosylceramide (GlcCer), in cellular signaling. While structurally similar, these molecules exhibit distinct and sometimes opposing functions, making them critical players in a variety of physiological and pathological processes. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and provides visual representations of their signaling pathways.

Core Functional Differences

Lactosylceramide and glucosylceramide are both derived from ceramide but differ by a single sugar moiety. GlcCer is formed by the addition of a glucose molecule to ceramide, and the subsequent addition of a galactose molecule to GlcCer forms LacCer.[1][2] This seemingly minor structural difference leads to vastly different roles in cell signaling.

Lactosylceramide primarily acts as a pro-inflammatory and pro-oxidative signaling lipid.[1][3] It is a key component of lipid rafts, where it transduces external stimuli into intracellular signals that can lead to inflammation, oxidative stress, and cell proliferation.[1][4]

Glucosylceramide , in contrast, serves a more foundational role as the precursor for the synthesis of most complex glycosphingolipids, including LacCer.[5][6] Its direct signaling functions are often linked to its ability to modulate the levels of ceramide, a potent inducer of apoptosis and cell cycle arrest.[5][7] By converting ceramide to GlcCer, glucosylceramide synthase (GCS) can promote cell survival and proliferation.[8]

Quantitative Comparison of Signaling Effects

The following tables summarize quantitative data from various studies, highlighting the differential effects of LacCer and GlcCer on key cellular processes.

ParameterLactosylceramideGlucosylceramideCell TypeReference
Induction of Pro-inflammatory Mediators Bypasses inhibition of cytokine and iNOS inductionDoes not bypass inhibitionGlial cells[9]
Mitochondrial Respiration (State 3) Potent suppressionNo effectIsolated mitochondria
Arterial Smooth Muscle Cell Proliferation ~5-fold increaseNo significant effectHuman aortic smooth muscle cells[1]
Neuronal Axon Growth Small amounts formed, but not the primary driverRequired to sustain growthHippocampal neurons[10]

Table 1: Comparison of Lactosylceramide and Glucosylceramide in Cellular Signaling. This table provides a summary of the differential effects of LacCer and GlcCer on various cellular processes as observed in different experimental models.

Signaling Pathways

The distinct signaling roles of Lactosylceramide and Glucosylceramide are rooted in their unique downstream effector molecules and pathways.

Lactosylceramide Signaling Pathway

Lactosylceramide acts as a second messenger that can be generated in response to various stimuli, including growth factors and inflammatory cytokines.[1] Its primary signaling cascades involve the activation of NADPH oxidase and cytosolic phospholipase A2 (cPLA2), leading to oxidative stress and inflammation.

Lactosylceramide_Signaling cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Growth Factors Growth Factors LacCer_Synthase Lactosylceramide Synthase Growth Factors->LacCer_Synthase Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase Galactose NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 Cell_Proliferation Cell Proliferation LacCer->Cell_Proliferation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Glucosylceramide_Signaling cluster_synthesis Sphingolipid Metabolism cluster_effects Cellular Outcomes Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Cell_Survival Cell Survival GlcCer->Cell_Survival Reduces Ceramide levels Proliferation Proliferation GlcCer->Proliferation Reduces Ceramide levels

References

Confirming the Role of Lactosylceramide with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid, acts as a precursor for a wide array of complex gangliosides and functions as a critical lipid second messenger in various cellular processes. Its involvement in signaling pathways governing inflammation, oxidative stress, and neuronal function has made it a subject of intense research. The development of knockout mouse models targeting the enzymes responsible for LacCer synthesis has been instrumental in elucidating its physiological and pathological roles. This guide provides a comprehensive comparison of these knockout models, presenting key experimental data, detailed methodologies, and visual representations of the associated signaling pathways.

Performance Comparison of Lactosylceramide Synthase Knockout Models

The biosynthesis of LacCer from glucosylceramide (GlcCer) is catalyzed by lactosylceramide synthase, which is encoded by two genes: β-1,4-galactosyltransferase 5 (B4galt5) and β-1,4-galactosyltransferase 6 (B4galt6). Studies utilizing single and double knockout (DKO) mice for these genes have revealed their distinct and overlapping functions.

Phenotypic and Biochemical Characteristics
CharacteristicWild-Type (WT)B4galt5 cKO (CNS)B4galt6 KOB4galt5 cKO / B4galt6 KO (DKO)Reference
Viability Viable and fertileViable and fertileViable and fertilePostnatal lethality (by 4 weeks)[1](2--INVALID-LINK--
Body Weight at 3 weeks NormalNormalNormalSignificantly reduced[3](--INVALID-LINK--)
Gross Phenotype NormalNo apparent abnormalitiesNo apparent abnormalitiesGrowth retardation, motor deficits[1](2--INVALID-LINK--
Brain LacCer Synthase Activity ~100%~38% of WT~52% of WTCompletely absent[1](--INVALID-LINK--)
Brain GlcCer Synthase Activity NormalNormalNormalIncreased (~1.5-fold)[1](4--INVALID-LINK--
Brain Glucosylceramide (GlcCer) Levels NormalNormalNormalIncreased (~3-fold)[1](--INVALID-LINK--)
Brain Galactosylceramide (GalCer) Levels NormalNormalNormalComparable to WT[1](--INVALID-LINK--)
Major Brain Gangliosides (GM1a, GD1a, GT1b) PresentPresentPresentNot detected[1](--INVALID-LINK--)
Myelination in CNS NormalNormalNormalSeverely impaired[1](2--INVALID-LINK--

Note: B4galt5 knockout is embryonic lethal; therefore, a conditional knockout (cKO) in the central nervous system (CNS) using Nestin-Cre mice was generated for these studies.

Experimental Protocols

Generation of Conditional Knockout Mice

The generation of B4galt5 conditional knockout (cKO) mice involves a multi-step process utilizing the Cre-loxP system.[5](6--INVALID-LINK-- A targeting vector is designed to flank critical exons of the B4galt5 gene with loxP sites.[7](--INVALID-LINK--) This vector is then introduced into embryonic stem (ES) cells, and successfully targeted clones are selected. These ES cells are injected into blastocysts to generate chimeric mice, which are then bred to establish a floxed (B4galt5flox/flox) mouse line. To achieve CNS-specific knockout, these mice are crossed with a transgenic line expressing Cre recombinase under the control of a neuron-specific promoter, such as Nestin.[1](2--INVALID-LINK-- The B4galt5 cKO / B4galt6 KO double knockout (DKO) mice are generated by intercrossing the B4galt5 cKO mice with B4galt6 null mice.[1](--INVALID-LINK--)

G cluster_0 Generation of B4galt5 floxed mice cluster_1 Generation of CNS-specific Knockout cluster_2 Generation of Double Knockout Targeting Vector Targeting Vector ES Cells ES Cells Targeting Vector->ES Cells Electroporation Blastocyst Injection Blastocyst Injection ES Cells->Blastocyst Injection Chimeric Mouse Chimeric Mouse Blastocyst Injection->Chimeric Mouse B4galt5 flox/flox Mouse B4galt5 flox/flox Mouse Chimeric Mouse->B4galt5 flox/flox Mouse Breeding B4galt5 cKO Mouse B4galt5 cKO Mouse B4galt5 flox/flox Mouse->B4galt5 cKO Mouse Cross Nestin-Cre Mouse Nestin-Cre Mouse Nestin-Cre Mouse->B4galt5 cKO Mouse DKO Mouse DKO Mouse B4galt5 cKO Mouse->DKO Mouse Cross B4galt6 KO Mouse B4galt6 KO Mouse B4galt6 KO Mouse->DKO Mouse

Fig. 1: Workflow for generating conditional and double knockout mice.
Lactosylceramide Synthase Activity Assay

The activity of LacCer synthase in brain homogenates can be measured using high-performance liquid chromatography (HPLC).[1](--INVALID-LINK--) The assay mixture typically contains the brain homogenate as the enzyme source, a fluorescently labeled or radiolabeled glucosylceramide as the substrate, and UDP-galactose as the galactose donor. The reaction is incubated at 37°C and then stopped. The lipids are extracted, and the product, lactosylceramide, is separated and quantified by HPLC.[1](--INVALID-LINK--) A more recent method utilizes deuterated glucosylceramide and mass spectrometry for a non-radioactive, sensitive assay.[8](--INVALID-LINK--)

Lipid Analysis by Mass Spectrometry

A comprehensive analysis of sphingolipids is crucial for understanding the metabolic consequences of LacCer synthase knockout. This is typically performed using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS).[1](--INVALID-LINK--) Brain tissue is homogenized, and lipids are extracted using a solvent system like chloroform/methanol. The extracted lipids are then separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify different lipid species, including ceramides, sphingomyelin, sphingosine, and various gangliosides.[1](9--INVALID-LINK--

Immunohistochemistry for Myelination

To assess the extent of myelination in the central nervous system, immunohistochemistry is performed on brain sections.[7](--INVALID-LINK--) Mice are perfused, and the brains are fixed, sectioned, and stained with antibodies against myelin-specific proteins such as Myelin Basic Protein (MBP).[7](--INVALID-LINK--) Fluorescently labeled secondary antibodies are then used for visualization by microscopy. The intensity and distribution of the staining provide a qualitative and semi-quantitative measure of myelination.[7](--INVALID-LINK--)

Signaling Pathways Involving Lactosylceramide

Knockout model studies, complemented by in vitro experiments, have implicated LacCer in several key signaling cascades, particularly those related to inflammation and oxidative stress.

LacCer-Mediated Inflammatory Signaling

Upon stimulation by various agonists such as oxidized LDL or inflammatory cytokines, LacCer synthase is activated, leading to an increase in LacCer levels within lipid rafts.[1](--INVALID-LINK--) This accumulation of LacCer can trigger a cascade of inflammatory events. One major pathway involves the activation of NADPH oxidase, which generates reactive oxygen species (ROS), creating a state of oxidative stress.[1](--INVALID-LINK--) LacCer also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Furthermore, LacCer-mediated signaling can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

G cluster_0 Stimuli Ox-LDL Ox-LDL LacCer Synthase LacCer Synthase Ox-LDL->LacCer Synthase activate Cytokines Cytokines Cytokines->LacCer Synthase activate GlcCer GlcCer LacCer LacCer GlcCer->LacCer LacCer Synthase NADPH Oxidase NADPH Oxidase LacCer->NADPH Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates NF-kB NF-kB LacCer->NF-kB activates ROS ROS NADPH Oxidase->ROS ROS->NF-kB activates Arachidonic Acid Arachidonic Acid cPLA2->Arachidonic Acid Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression

Fig. 2: LacCer-mediated inflammatory signaling pathway.
Role of LacCer Downstream Products in Neuronal Function

The complete absence of LacCer in the DKO mice leads to a lack of all downstream gangliosides.[1](--INVALID-LINK--) Gangliosides are crucial for proper neuronal function, including neurite outgrowth, synaptogenesis, and the formation and maintenance of myelin sheaths. The severe neurological phenotype observed in the DKO mice, including impaired axonal and myelin formation, underscores the essential role of the LacCer-ganglioside axis in the development and function of the central nervous system.[1](2--INVALID-LINK--

G cluster_0 Key Functions Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer GlcCer Synthase LacCer LacCer GlcCer->LacCer LacCer Synthase (B4GALT5/6) Gangliosides Gangliosides LacCer->Gangliosides Neuronal Function Neuronal Function Gangliosides->Neuronal Function Essential for Myelination Myelination Neuronal Function->Myelination Neurite Outgrowth Neurite Outgrowth Neuronal Function->Neurite Outgrowth Synaptogenesis Synaptogenesis Neuronal Function->Synaptogenesis

Fig. 3: The central role of LacCer in ganglioside synthesis and neuronal function.

Conclusion

The use of knockout mouse models for the lactosylceramide synthase genes B4galt5 and B4galt6 has been pivotal in confirming the multifaceted roles of lactosylceramide. The severe phenotype of the double knockout mice highlights the non-redundant and essential function of LacCer as a precursor for vital gangliosides required for proper neurological development and function. Furthermore, these models provide a valuable platform for dissecting the intricate signaling pathways in which LacCer acts as a second messenger, particularly in the context of neuroinflammation and oxidative stress. Future studies with these models, potentially incorporating more detailed behavioral and neuroinflammatory analyses, will undoubtedly continue to unravel the complex biology of lactosylceramide and its potential as a therapeutic target in a range of diseases.

References

A Researcher's Guide to Alternative Compounds for Studying Glycosphingolipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of glycosphingolipid (GSL) signaling pathways is crucial for understanding a myriad of cellular processes and disease states. The targeted inhibition of GSL synthesis is a powerful tool in this endeavor. This guide provides a comparative analysis of key alternative compounds used to modulate GSL signaling, offering insights into their efficacy, specificity, and practical application in experimental settings.

This guide focuses on four prominent inhibitors of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in the biosynthesis of most GSLs. By inhibiting GCS, these compounds effectively reduce the cellular levels of downstream GSLs, allowing for the investigation of their roles in signaling cascades. The compounds covered are:

  • PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): A pioneering synthetic ceramide analog.

  • Miglustat (N-butyldeoxynojirimycin or NB-DNJ): An iminosugar-based inhibitor.

  • Genz-123346: A potent and specific ceramide analog.

  • Eliglustat: A highly specific and potent ceramide analog approved for the treatment of Gaucher disease.

Comparative Performance of Glucosylceramide Synthase Inhibitors

The selection of an appropriate GCS inhibitor is critical and depends on the specific experimental goals, including the desired potency, specificity, and cell or animal model being used. The following table summarizes the available quantitative data on the inhibitory potency of these compounds.

CompoundTarget EnzymeIC50 ValueCell Type / ConditionsReference
PDMP Glucosylceramide Synthase (GCS)~20 µMMDCK cell homogenates[1]
4 µMMurine myeloma cells[2]
Miglustat (NB-DNJ) Glucosylceramide Synthase (GCS)5-50 µMNot specified[3]
Genz-123346 Glucosylceramide Synthase (GCS)Not explicitly found in a direct comparative studySpecific GlcCer synthase inhibitor[4]
Eliglustat Glucosylceramide Synthase (GCS)~24 nMNot specified[5]
115 nMMDCK cell homogenates[1]
20 nMIntact MDCK cells[1]

Specificity and Off-Target Effects

A crucial consideration when selecting a GCS inhibitor is its specificity for the target enzyme and potential off-target effects that could confound experimental results.

  • PDMP: While a widely used tool, PDMP has been reported to have off-target effects, including the potential to influence sphingomyelin (B164518) metabolism and induce lysosomal lipid accumulation independent of GCS inhibition.[6] Some studies have also shown that different enantiomers of PDMP can have varying effects.[2]

  • Miglustat (NB-DNJ): As an iminosugar, Miglustat can inhibit other glycosidases, which may lead to broader biological effects beyond GCS inhibition.[7]

  • Genz-123346: This compound is described as a specific inhibitor of GlcCer synthase, with studies indicating it does not inhibit other enzymes like non-lysosomal glucocerebrosidase, acid β-glucosidase, digestive saccharases, and debranching enzyme at concentrations that effectively inhibit GCS.[4]

  • Eliglustat: It is a highly specific inhibitor of GCS with limited or no activity against a variety of other glycosidases, including β-glucosidase I and II, lysosomal glucocerebrosidase, and non-lysosomal glycosylceramidase.[1]

Signaling Pathways and Experimental Workflows

The inhibition of GCS provides a valuable method for dissecting the roles of GSLs in various signaling pathways. Below are diagrams illustrating the GSL biosynthetic pathway and a typical experimental workflow for evaluating GCS inhibitors.

Glycosphingolipid Biosynthesis Pathway cluster_inhibitors GCS Inhibitors Ceramide Ceramide GlcCer GlcCer Ceramide->GlcCer Glucosylceramide Synthase (GCS) Target of Inhibitors LacCer LacCer GlcCer->LacCer Globo_series Globo_series LacCer->Globo_series Ganglio_series Ganglio_series LacCer->Ganglio_series PDMP PDMP Miglustat Miglustat Genz_123346 Genz_123346 Eliglustat Eliglustat Experimental Workflow for GCS Inhibitor Evaluation start Cell Culture treatment Treat cells with GCS Inhibitor (e.g., PDMP, Eliglustat) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis gcs_assay Glucosylceramide Synthase Activity Assay lysis->gcs_assay gsl_analysis Glycosphingolipid Profile Analysis (Mass Spectrometry / HPLC) lysis->gsl_analysis data_analysis Data Analysis and Comparison gcs_assay->data_analysis gsl_analysis->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

References

Lactosylceramide: A Comparative Guide to its Validation as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in cell membranes, is emerging as a significant biomarker in a variety of diseases, ranging from cancers to neurodegenerative disorders.[1][2] Its involvement in crucial cellular processes such as cell growth, signaling, and inflammation positions it as a key indicator of pathological changes.[1][3] This guide provides a comparative analysis of lactosylceramide's performance against other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their validation efforts.

Performance of Lactosylceramide as a Biomarker Across Diseases

Lactosylceramide levels have been shown to be altered in several disease states, making it a promising candidate for diagnosis, prognosis, and therapeutic monitoring.

1. Colorectal Cancer:

Studies have identified increased expression of the enzyme responsible for LacCer synthesis, β-1,4-galactosyltransferase-V (β-1,4-GalT-V), and a subsequent increase in lactosylceramide in human colorectal cancer tumors compared to normal tissue.[4][5] This suggests that lactosylceramide could be a valuable addition to the existing panel of biomarkers for early detection.[6]

BiomarkerMethod of DetectionPerformance MetricFinding in Colorectal CancerReferences
Lactosylceramide LC-MS/MS, ELISAExpression LevelIncreased expression in tumor cells compared to normal tissue.[4][5] Inhibition of its synthesis halted colorectal cancer cell proliferation.[4][4][5]
β-1,4-GalT-VqRT-PCR, IHC, ELISAExpression LevelIncreased gene and protein expression in human colorectal cancer tumors compared to normal tissue.[4][7][4][7]
NMT1, APC, TP53Blood tests, DNA sequencingMutation AnalysisEstablished biomarkers used for colorectal cancer screening and diagnosis.[6][6]

2. Neurodegenerative Diseases:

Elevated plasma levels of lactosylceramide have been observed in various neurodegenerative diseases, including Parkinson's disease, dementia with Lewy bodies, multiple system atrophy, Alzheimer's disease, and progressive supranuclear palsy, suggesting its role in neuroinflammation and neurodegeneration.[8][9]

BiomarkerMethod of DetectionPerformance MetricFinding in Neurodegenerative DiseasesReferences
Lactosylceramide LC-MS/MSPlasma LevelsSignificantly higher in all tested neurodegenerative disease groups compared to the control group.[8][9] Levels were highest in Parkinson's disease patients with cognitive impairment.[2][2][8][9]
Monohexosylceramide (GlcCer)LC-MS/MSPlasma LevelsSignificantly higher in all neurodegenerative disease groups compared to the control group.[8][9][8][9]
Sphingosine-1-phosphate (S1P)LC-MS/MSPlasma LevelsSignificantly lower in all neurodegenerative disease groups compared to the control group.[8][9][8][9]
GM3 and GD3 gangliosidesLC-MS/MSPlasma LevelsSignificantly higher in neurodegenerative disease groups compared to the control group.[8][8]

3. Metabolic and Cardiovascular Diseases:

The role of lactosylceramide in metabolic and cardiovascular diseases is complex, with studies showing both positive and negative associations with disease risk factors. While some studies link higher lactosylceramide levels to inflammation and cardiovascular risk in patients with metabolic syndrome, others show an inverse relationship with insulin (B600854) resistance and the incidence of type 2 diabetes.[10][11][12]

BiomarkerMethod of DetectionPerformance MetricFinding in Metabolic/Cardiovascular DiseaseReferences
Lactosylceramide LC-MS/MSSerum/Plasma LevelsInversely associated with most dysmetabolic biomarkers.[10][12] However, positively linked with inflammatory and vascular damage-associated biomarkers in subjects with Metabolic Syndrome.[10][12] Some lactosylceramide species showed a strong inverse relationship with insulin resistance and Type 2 Diabetes.[11] More abundant in arterial tissue with discernible plaque development.[13][10][11][12][13]
Ceramides (B1148491)LC-MS/MSSerum/Plasma LevelsPositively associated with obesity, atherogenic dyslipidemia, impaired glucose metabolism, and Metabolic Syndrome prevalence.[10][12] Elevated concentrations correlate strongly with the onset of type 2 diabetes, hepatic steatosis, and cardiovascular diseases.[13][10][12][13]

4. Inflammatory Bowel Disease (IBD):

In pediatric inflammatory bowel disease, specific lactosylceramide species have shown promise in distinguishing between Crohn's disease (CD) and ulcerative colitis (UC), as well as from healthy controls.

BiomarkerMethod of DetectionPerformance MetricFinding in Inflammatory Bowel DiseaseReferences
C16:0-Lactosylceramide UPLC-MS/MSSerum LevelsSignificantly higher in children with Crohn's disease compared to ulcerative colitis and healthy controls.[14][15][16] Showed the highest area under the curve (AUC), specificity, and sensitivity for CD diagnosis.[15][16][14][15][16]
C20:0-CeramideUPLC-MS/MSSerum LevelsSignificantly increased in both Crohn's disease and ulcerative colitis groups compared to controls.[14][15][16][14][15][16]
C18:1-CeramideUPLC-MS/MSSerum LevelsSignificantly increased in both Crohn's disease and ulcerative colitis groups compared to controls.[14][15][16][14][15][16]
C18:0-CeramideUPLC-MS/MSSerum LevelsSignificantly increased only in the Crohn's disease group.[14][15][16][14][15][16]
C24:0-CeramideUPLC-MS/MSSerum LevelsSignificantly increased only in the ulcerative colitis group.[14][15][16][14][15][16]

Experimental Protocols

The primary method for the quantitative analysis of lactosylceramide and other sphingolipids is Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants like UPLC-MS/MS.[1][17]

General Protocol for Sphingolipid Analysis by LC-MS/MS:
  • Sample Preparation:

    • Biological samples (serum, plasma, tissue homogenates) are subjected to lipid extraction, typically using a solvent mixture like chloroform/methanol.

    • Internal standards (e.g., deuterated versions of the lipids of interest) are added to the sample prior to extraction for accurate quantification.[17]

    • The lipid-containing organic phase is separated, dried down, and then reconstituted in a solvent compatible with the LC system.

  • Liquid Chromatography (LC) Separation:

    • The reconstituted lipid extract is injected into an LC system.

    • A chromatographic column (e.g., a C18 reversed-phase column) is used to separate the different lipid species based on their physicochemical properties.

    • A gradient of mobile phases is employed to elute the lipids from the column over a specific time period.

  • Mass Spectrometry (MS) Detection and Quantification:

    • The eluate from the LC column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique used for sphingolipids.

    • The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), for targeted quantification of specific lipid species. This involves selecting a precursor ion (the intact lipid molecule) and one or more specific product ions (fragments of the lipid).

    • The abundance of the product ions is measured and used to determine the concentration of the target lipid in the sample by comparing its signal to that of the internal standard.

Signaling Pathways and Experimental Workflows

Lactosylceramide-Centric Signaling Pathway in Inflammation and Oxidative Stress

External stimuli can activate lactosylceramide synthase, leading to the production of lactosylceramide. This, in turn, activates NADPH oxidase, generating reactive oxygen species (ROS) and creating an oxidative stress environment that triggers inflammatory pathways.[3]

Lactosylceramide_Signaling cluster_stimuli External Stimuli cluster_cellular_response Cellular Response PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Atherosclerosis Atherosclerosis ROS->Atherosclerosis

Caption: Lactosylceramide signaling cascade in inflammation.

Experimental Workflow for Biomarker Validation

The process of validating a biomarker like lactosylceramide involves several key stages, from initial discovery in patient samples to robust analytical quantification.

Biomarker_Validation_Workflow cluster_workflow Biomarker Validation Workflow Sample_Collection Patient Sample Collection (e.g., Serum, Plasma) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis Biomarker_Comparison Comparison with Alternative Biomarkers Data_Analysis->Biomarker_Comparison Clinical_Correlation Correlation with Clinical Outcomes Biomarker_Comparison->Clinical_Correlation

Caption: Workflow for lactosylceramide biomarker validation.

Sphingolipid Metabolism Pathway

Lactosylceramide is a key intermediate in the broader sphingolipid metabolic pathway, which involves the synthesis and interconversion of various bioactive lipids.

Sphingolipid_Metabolism cluster_pathway Sphingolipid Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Gangliosides Gangliosides Lactosylceramide->Gangliosides ...

Caption: Key steps in the sphingolipid biosynthesis pathway.

References

Comparative Analysis of Anti-Lactosylceramide Antibody Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profiles of anti-lactosylceramide (anti-LacCer) antibodies, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the specificity of these antibodies is crucial due to the structural similarity among various glycosphingolipids (GSLs) and the pivotal role of lactosylceramide (B164483) in diverse cellular signaling pathways. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and visualizes relevant biological pathways and experimental workflows.

Understanding Lactosylceramide and its Signaling Role

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone with a lactose (B1674315) headgroup, is a key intermediate in the biosynthesis of a wide array of more complex GSLs, including gangliosides and globosides. Beyond its structural role, LacCer functions as a lipid second messenger in various signaling cascades, particularly those involved in inflammation and oxidative stress.[1][2][3] External stimuli such as pro-inflammatory cytokines can trigger the synthesis of LacCer, which in turn can activate downstream pathways leading to inflammatory responses.[4] Given its central role in these pathways, the specific targeting of LacCer by antibodies holds significant therapeutic and diagnostic potential.

Comparison of Anti-Lactosylceramide Antibody Cross-Reactivity

A critical aspect of utilizing anti-LacCer antibodies is their specificity. Cross-reactivity with other structurally similar GSLs can lead to off-target effects and confounding results in experimental and clinical settings. The following table summarizes the known cross-reactivity data for the well-characterized anti-LacCer monoclonal antibody, T5A7.

Target GlycosphingolipidAntibodyReported Cross-ReactivityReference
Lactosylceramide (LacCer) T5A7 (IgM) High [5]
LactoneotetraosylceramideT5A7 (IgM)No[5]
Lactonorhexaosylceramide (i antigen)T5A7 (IgM)No[5]
Lactoisooctaosylceramide (I antigen)T5A7 (IgM)No[5]

Note: This table is based on available data for the T5A7 antibody. Further quantitative data for a broader range of anti-LacCer antibodies and structurally related GSLs is needed for a more comprehensive comparison. A separate study noted that the monoclonal antibody FMC 34 exhibits reactivity with both X-hapten and lactose-bearing glycolipids, and its binding to granulocytes was inhibited by preincubation with T5A7, suggesting a potential overlap in recognized epitopes.[6]

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is paramount. The following sections detail the methodologies for key experiments used to evaluate the binding specificity of anti-LacCer antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipid Antigens

ELISA is a widely used method to screen and quantify antibody binding to immobilized antigens. For glycolipids, which are amphipathic molecules, proper plate coating is crucial for presenting the carbohydrate epitope for antibody recognition.

Protocol for Direct ELISA with Glycolipid Coating:

  • Plate Preparation: Use high-binding polystyrene 96-well microtiter plates.

  • Glycolipid Coating:

    • Dissolve the purified glycolipids (Lactosylceramide and a panel of other GSLs) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

    • Aliquot 50 µL of each glycolipid solution (typically 1-10 µg/mL) into the wells of the microtiter plate.

    • Allow the solvent to evaporate completely by air-drying in a fume hood or by incubation at room temperature, leaving the glycolipid adsorbed to the well surface.[7]

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Primary Antibody Incubation:

    • Dilute the anti-LacCer antibody to the desired concentration in blocking buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 4.

  • Secondary Antibody Incubation:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 4.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for a specified time until color develops.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Antibody-Glycolipid Interaction Analysis

SPR provides real-time, label-free detection of binding events, allowing for the determination of association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D). For glycolipid-antibody interactions, the glycolipid is typically incorporated into a lipid bilayer on the sensor chip surface.

Protocol for SPR Analysis using Glycolipid-Containing Liposomes:

  • Sensor Chip Preparation: Use a sensor chip suitable for lipid analysis (e.g., a Pioneer L1 chip or a hydrophobic HPA chip).

  • Liposome (B1194612) Preparation:

    • Prepare liposomes composed of a carrier lipid (e.g., phosphatidylcholine) and the glycolipid of interest (e.g., Lactosylceramide) at a specific molar ratio. A panel of liposomes containing different GSLs should be prepared.

    • The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and then rehydrated with buffer followed by sonication or extrusion to form unilamellar vesicles.

  • Liposome Immobilization:

    • Inject the prepared liposome suspension over the sensor chip surface. The liposomes will fuse to form a lipid bilayer on the chip.

  • Antibody Binding Analysis:

    • Inject a series of concentrations of the anti-LacCer antibody over the immobilized lipid bilayer surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to dissociate the bound antibody from the lipid surface, preparing the chip for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic and affinity constants.[8]

Glycan Array Analysis

Glycan arrays provide a high-throughput platform to screen the binding of antibodies against a large library of diverse glycan structures, including various GSLs. This allows for a broad assessment of cross-reactivity.

General Workflow for Glycan Array Analysis:

  • Array Blocking: The glycan array, with a variety of immobilized glycans, is incubated with a blocking buffer to prevent non-specific binding.

  • Antibody Incubation: The array is incubated with the anti-LacCer antibody at a specified concentration.

  • Washing: The array is washed to remove unbound antibody.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added to detect the bound primary antibody.

  • Washing: The array is washed to remove unbound secondary antibody.

  • Scanning and Data Analysis: The array is scanned using a microarray scanner, and the fluorescence intensity for each glycan spot is quantified. The binding profile is then analyzed to identify which glycans the antibody binds to.[9][10]

Visualizing Biological and Experimental Contexts

To aid in the understanding of the role of lactosylceramide and the methods used to study its interactions, the following diagrams have been generated using the Graphviz DOT language.

Lactosylceramide_Signaling_Pathway Lactosylceramide-Mediated Inflammatory Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Cytokines Pro-inflammatory Cytokines LacCer Synthase LacCer Synthase Pro-inflammatory Cytokines->LacCer Synthase activates Oxidized LDL Oxidized LDL Oxidized LDL->LacCer Synthase activates Lactosylceramide Lactosylceramide NADPH Oxidase NADPH Oxidase Lactosylceramide->NADPH Oxidase activates cPLA2 cPLA2 Lactosylceramide->cPLA2 activates Glucosylceramide Glucosylceramide Glucosylceramide->Lactosylceramide converted by LacCer Synthase ROS ROS NADPH Oxidase->ROS produces Inflammatory Response Inflammatory Response ROS->Inflammatory Response induces Arachidonic Acid Arachidonic Acid cPLA2->Arachidonic Acid releases Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins precursor to Prostaglandins->Inflammatory Response mediates

Caption: Lactosylceramide-Mediated Inflammatory Signaling Pathway.

ELISA_Workflow ELISA Workflow for Antibody Cross-Reactivity Start Start Coat Plate with Glycolipids Coat Plate with Glycolipids Start->Coat Plate with Glycolipids Block Non-specific Sites Block Non-specific Sites Coat Plate with Glycolipids->Block Non-specific Sites Wash Plate Wash Plate Block Non-specific Sites->Wash Plate Add Anti-LacCer Antibody Add Anti-LacCer Antibody Wash Plate->Add Anti-LacCer Antibody Incubate_1 Incubate Add Anti-LacCer Antibody->Incubate_1 Wash_2 Wash Plate Incubate_1->Wash_2 Add Secondary Antibody Add Secondary Antibody Wash_2->Add Secondary Antibody Incubate_2 Incubate Add Secondary Antibody->Incubate_2 Wash_3 Wash Plate Incubate_2->Wash_3 Add Substrate Add Substrate Wash_3->Add Substrate Incubate_3 Incubate (in dark) Add Substrate->Incubate_3 Add Stop Solution Add Stop Solution Incubate_3->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance End End Read Absorbance->End Cross_Reactivity_Logic Logical Relationship of Cross-Reactivity Anti-LacCer Antibody Anti-LacCer Antibody Binding Binding Anti-LacCer Antibody->Binding binds to Cross-Reactivity Cross-Reactivity Anti-LacCer Antibody->Cross-Reactivity may exhibit Specificity Specificity Anti-LacCer Antibody->Specificity ideally shows high Lactosylceramide Lactosylceramide Lactosylceramide->Binding Lactosylceramide->Specificity Structurally Similar GSLs Structurally Similar GSLs No Binding No Binding Structurally Similar GSLs->No Binding Structurally Similar GSLs->Cross-Reactivity Specificity->No Binding results in

References

Sphingolipid Showdown: Lactosylceramide vs. Ceramide in Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the sphingolipids lactosylceramide (B164483) and ceramide have emerged as critical regulators of endothelial cell function. While structurally related, these two molecules often elicit distinct and sometimes opposing effects on vascular health and disease. This guide provides a comprehensive comparison of their impacts on endothelial cells, supported by experimental data, detailed protocols, and visual representations of their signaling pathways.

At a Glance: Key Differences in Endothelial Cell Responses

FeatureLactosylceramideCeramide
Apoptosis Can induce apoptosis, particularly in the context of cigarette smoke exposure.[1]A well-established pro-apoptotic molecule, often induced by stimuli like oxidized LDL and inflammatory cytokines.[2][3][4][5]
Inflammation Promotes inflammation by inducing the expression of adhesion molecules like ICAM-1.[6][7]Implicated in inflammatory responses and can mediate the effects of pro-inflammatory cytokines like TNF-α.[3][4]
Oxidative Stress Induces oxidative stress through the activation of NADPH oxidase, leading to superoxide (B77818) production.[2][6][8][9]Can induce oxidative stress, in part by promoting the uncoupling of eNOS to produce superoxide instead of nitric oxide.[3][10]
Angiogenesis Plays a crucial role in VEGF-mediated angiogenesis by promoting endothelial cell proliferation and tube formation.[7][11][12][13]Generally considered anti-angiogenic due to its pro-apoptotic and anti-proliferative effects.
Endothelial Dysfunction Causes endothelial dysfunction by decreasing eNOS expression and promoting oxidative stress.[2][8]Contributes to endothelial dysfunction by increasing endothelial permeability and reducing bioactive nitric oxide.[10][14]

Delving Deeper: Experimental Evidence

Lactosylceramide's Pro-Inflammatory and Pro-Angiogenic Profile

Lactosylceramide (LacCer) has been identified as a key player in inflammatory and angiogenic processes within the endothelium. Studies have shown that LacCer mediates the shear-stress-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule crucial for leukocyte adhesion and inflammatory responses.[6] This effect is linked to LacCer's ability to activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[2][6][8][9]

Furthermore, LacCer is an essential downstream mediator of Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis.[7][11][12][13] Inhibition of LacCer synthesis has been shown to block VEGF-induced tube formation and the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), another critical molecule in angiogenesis.[7][11]

Ceramide's Role as a Pro-Apoptotic and Permeability-Inducing Factor

Ceramide is widely recognized for its role in inducing programmed cell death, or apoptosis, in endothelial cells.[3][5] Stimuli such as oxidized low-density lipoprotein (oxLDL) can trigger an increase in intracellular ceramide levels, leading to apoptosis.[2] This pro-apoptotic function is a key contributor to the development of atherosclerosis.[4]

In addition to its role in cell death, ceramide can also disrupt the endothelial barrier function. Studies have demonstrated that ceramide increases the permeability of endothelial cell monolayers in a dose-dependent manner, an effect that is not directly linked to apoptosis.[14] This increased permeability can contribute to vascular leakage and edema.

Signaling Pathways Unraveled

The distinct effects of lactosylceramide and ceramide on endothelial cells are a result of their engagement with different signaling cascades.

Lactosylceramide Signaling Pathway

Lactosylceramide_Pathway Ext_Stimuli External Stimuli (e.g., Shear Stress, VEGF, ox-LDL) LacCer_Synthase Lactosylceramide Synthase (GalT) Ext_Stimuli->LacCer_Synthase Activates LacCer Lactosylceramide LacCer_Synthase->LacCer Synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates PKC_PLA2 PKC / PLA2 LacCer->PKC_PLA2 Activates ROS ROS (Superoxide) NADPH_Oxidase->ROS Generates ICAM1 ICAM-1 Expression (Inflammation) ROS->ICAM1 PECAM1 PECAM-1 Expression (Angiogenesis) PKC_PLA2->PECAM1

Caption: Lactosylceramide signaling cascade in endothelial cells.

External stimuli such as shear stress, VEGF, and oxidized LDL can activate lactosylceramide synthase, leading to the production of lactosylceramide.[4][9] Lactosylceramide then activates NADPH oxidase to generate ROS, which in turn upregulates ICAM-1 expression, promoting inflammation.[6] Lactosylceramide also activates Protein Kinase C (PKC) and Phospholipase A2 (PLA2) to induce PECAM-1 expression, driving angiogenesis.[7][11]

Ceramide Signaling Pathway

Ceramide_Pathway Stress_Stimuli Stress Stimuli (e.g., ox-LDL, TNF-α) Sphingomyelinase Sphingomyelinase Stress_Stimuli->Sphingomyelinase Activates Ceramide Ceramide Sphingomyelinase->Ceramide Generates PP2A_PKC PP2A / PKC Ceramide->PP2A_PKC Activates Caspases Caspases Ceramide->Caspases Activates eNOS eNOS PP2A_PKC->eNOS Inactivates Permeability Increased Permeability PP2A_PKC->Permeability Bioactive_NO Reduced Bioactive NO eNOS->Bioactive_NO Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide-mediated signaling in endothelial cells.

Stress signals like oxidized LDL and TNF-α activate sphingomyelinase, which generates ceramide from sphingomyelin.[4] Ceramide can activate protein phosphatase 2A (PP2A) and atypical protein kinase C (PKC) isoforms, which can lead to the dephosphorylation and inactivation of endothelial nitric oxide synthase (eNOS), reducing the bioavailability of anti-atherosclerotic nitric oxide.[15][16] Ceramide also activates caspase cascades, leading to apoptosis.[2] Furthermore, ceramide signaling can lead to an increase in endothelial permeability through pathways involving Ser/Thr protein kinases.[14]

Experimental Protocols

Measurement of Endothelial Permeability

A common method to assess endothelial barrier function is by measuring the electrical resistance across a confluent monolayer of endothelial cells.

Workflow:

Permeability_Assay Step1 Seed Endothelial Cells on Transwell Inserts Step2 Culture to Confluency Step1->Step2 Step3 Treat with Lactosylceramide or Ceramide Step2->Step3 Step4 Measure Transendothelial Electrical Resistance (TEER) Step3->Step4 Step5 Analyze Data (Change in Resistance) Step4->Step5

Caption: Workflow for endothelial permeability assay.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell types are seeded onto porous Transwell inserts and cultured until they form a confluent monolayer.

  • Treatment: The confluent monolayers are treated with varying concentrations of lactosylceramide or ceramide for a specified duration.

  • TEER Measurement: The transendothelial electrical resistance (TEER) is measured at different time points using an epithelial volt-ohm meter. A decrease in TEER indicates an increase in permeability.

In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Workflow:

Angiogenesis_Assay Step1 Coat Plate with Matrigel Step2 Seed Endothelial Cells on Matrigel Step1->Step2 Step3 Treat with VEGF ± Lactosylceramide/Ceramide Step2->Step3 Step4 Incubate and Allow Tube Formation Step3->Step4 Step5 Image and Quantify Tube Length and Branching Step4->Step5

Caption: Workflow for in vitro angiogenesis assay.

  • Plate Coating: A thin layer of Matrigel, a basement membrane extract, is used to coat the wells of a culture plate.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated surface.

  • Treatment: The cells are treated with VEGF in the presence or absence of lactosylceramide, ceramide, or inhibitors of their synthesis.

  • Incubation: The plate is incubated for several hours to allow the cells to form three-dimensional, tube-like structures.

  • Quantification: The formation of these tubes is visualized by microscopy and quantified by measuring parameters such as total tube length and the number of branch points.

Conclusion

Lactosylceramide and ceramide, while closely related biochemically, exert distinct and often contrasting effects on endothelial cells. Lactosylceramide primarily promotes pro-inflammatory and pro-angiogenic responses, making it a potential target for anti-angiogenic therapies in diseases like cancer. Conversely, ceramide is a key mediator of apoptosis and increased endothelial permeability, implicating it in the pathogenesis of atherosclerosis and vascular leakage. A thorough understanding of their individual signaling pathways and cellular effects is paramount for the development of targeted therapies for a range of vascular diseases. Researchers and drug development professionals should consider the specific pathological context when investigating the roles of these potent sphingolipids.

References

Safety Operating Guide

Proper Disposal of Lactosylceramide (from Porcine Red Blood Cells)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of lactosylceramide (B164483) derived from porcine red blood cells, ensuring the safety of laboratory personnel and minimizing environmental impact.

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like lactosylceramide from porcine red blood cells is a critical component of laboratory safety and regulatory compliance. While lactosylceramide itself is not classified as a hazardous substance, its biological origin from porcine red blood cells necessitates specific disposal procedures to mitigate any potential biohazardous risks.

Summary of Key Safety and Disposal Information

The following table summarizes the essential information for the proper disposal of lactosylceramide (porcine RBC).

ParameterGuidelineCitation
Waste Classification Biohazardous Waste (due to porcine origin)
Primary Disposal Method Autoclaving (Steam Sterilization)[1][2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, laboratory coat[5]
Spill Cleanup Absorb with inert material, clean with disinfectant, dispose of as hazardous waste[5]

Step-by-Step Disposal Protocol

This protocol provides a detailed, step-by-step procedure for the safe disposal of lactosylceramide (porcine RBC).

1. Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

2. Waste Segregation and Collection

Proper segregation of waste is crucial to prevent cross-contamination and ensure effective sterilization.

  • Solid Waste:

    • Collect all solid waste contaminated with lactosylceramide (e.g., pipette tips, microfuge tubes, absorbent paper) in a designated, leak-proof biohazard bag.[1]

    • Ensure the bag is clearly labeled as "Biohazardous Waste" and includes the date and the name of the principal investigator or laboratory.

  • Liquid Waste:

    • If the lactosylceramide is in a solvent, it should be disposed of as chemical waste according to your institution's guidelines. Do not autoclave liquid chemical waste unless specifically approved by your Environmental Health and Safety (EHS) office.

    • Aqueous solutions containing lactosylceramide should be collected in a leak-proof, autoclavable container.

3. Autoclaving Procedure

Autoclaving is the recommended method for decontaminating biohazardous waste.

  • Packaging:

    • Place the sealed biohazard bag into a secondary, rigid, and autoclavable container (e.g., a polypropylene (B1209903) or stainless steel pan) to contain any potential leaks.[4]

    • Do not overfill the bag; it should be no more than three-quarters full to allow for steam penetration.[6]

    • Loosen the opening of the bag to allow steam to enter.

    • Apply autoclave indicator tape to the outside of the bag. This tape will change color to indicate that the proper temperature has been reached.[3]

  • Autoclave Settings:

    • Set the autoclave to a temperature of at least 121°C (250°F) and a pressure of 15 psi .[1][3]

    • The cycle time should be a minimum of 30-60 minutes , depending on the size of the load.[1][3][6] Larger loads may require a longer cycle to ensure complete sterilization.

  • Post-Autoclaving:

    • After the cycle is complete, allow the autoclave to cool down before opening the door.

    • Wear heat-resistant gloves to remove the hot container.

    • Once cooled, the autoclaved bag can be placed in the regular laboratory trash, provided the indicator tape has changed color, confirming a successful sterilization cycle.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_autoclave Autoclaving cluster_final Final Disposal A Wear Appropriate PPE B Segregate Waste (Solid vs. Liquid) A->B C Collect in Labeled Biohazard Bag B->C D Place in Secondary Container C->D E Apply Indicator Tape D->E F Autoclave at 121°C, 15 psi for 30-60 min E->F G Verify Indicator Tape Color Change F->G H Dispose in Regular Laboratory Trash G->H

Caption: Workflow for the proper disposal of Lactosylceramide (porcine RBC).

Spill Management

In the event of a spill of lactosylceramide (porcine RBC):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Clean the spill area with a suitable laboratory disinfectant.

  • Collect the absorbent material and cleaning supplies and place them in a sealed, labeled container for disposal as biohazardous waste.[5]

Disclaimer: This document provides general guidance for the proper disposal of Lactosylceramide (porcine RBC) based on its known properties and standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established waste disposal protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

References

Essential Safety and Operational Protocols for Handling Lactosylceramide (Porcine RBC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling biological materials such as Lactosylceramide derived from porcine red blood cells. While Lactosylceramide itself is an endogenous bioactive sphingolipid and not classified as hazardous, its origin necessitates careful handling to mitigate any potential biological risks.[1][2][3] This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to ensure the selection of appropriate PPE for the specific laboratory procedures involving Lactosylceramide (porcine RBC).[4][5] The following table summarizes the recommended PPE to be worn.

Equipment Specification Purpose
Hand Protection Disposable nitrile glovesTo provide a barrier against potential skin contact. Double gloving may be considered for added protection.[6]
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or splash gogglesTo protect against potential splashes of reconstituted solutions.[4][6][7] A face shield should be worn in addition to goggles if there is a significant splash hazard.[6]
Protective Clothing Long-sleeved laboratory coatTo protect skin and personal clothing from contamination.[7][8]
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form to prevent inhalation of aerosols. Work should ideally be conducted in a chemical fume hood or biological safety cabinet.[8]
Footwear Closed-toe shoesTo protect feet from potential spills.[6]

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan minimizes the risk of contamination and exposure.

  • Receiving and Storage:

    • Upon receipt, inspect the package for any signs of damage or leakage.

    • Store the product at the recommended temperature of 2-8°C, away from heat and light.[3]

    • Keep the container tightly closed when not in use.[3]

  • Preparation (Reconstitution):

    • Perform all manipulations of the powdered form within a chemical fume hood or a biological safety cabinet to contain any potential aerosols.[8]

    • Wear all recommended PPE as outlined in the table above.

    • Carefully open the container to avoid creating dust.

    • Use a spatula to handle the solid material.

    • Reconstitute the Lactosylceramide in the appropriate solvent as per the product datasheet. The product is soluble in DMSO and warmed methanol.[9]

  • Use:

    • Handle the reconstituted solution with the same precautions as the powder.

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly with antibacterial soap after handling.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal of waste is crucial to prevent the spread of any potential biological contaminants.

  • Solid Waste:

    • All disposable materials that have come into contact with Lactosylceramide (e.g., gloves, pipette tips, empty containers) should be collected in a biohazard bag.

    • It is recommended to autoclave all solid waste at 121°C (15 lbs) for 30 minutes before disposal.[3]

  • Liquid Waste:

    • Collect all liquid waste containing Lactosylceramide in a clearly labeled, leak-proof container.

    • Decontaminate the liquid waste by autoclaving or by adding a suitable disinfectant (e.g., 10% bleach solution) and allowing for an appropriate contact time before disposing down the drain in accordance with local regulations.

  • Spill Cleanup:

    • In case of a spill, immediately alert others in the area.

    • For a powder spill, gently cover with absorbent paper towels to avoid raising dust. Wet the towels with a disinfectant and wipe the area.

    • For a liquid spill, absorb the spill with absorbent material.

    • Clean the spill area with a laboratory disinfectant.

    • All materials used for cleanup should be disposed of as biohazardous waste.

Experimental Workflow

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of Lactosylceramide (porcine RBC) cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment Don_PPE 1. Don Appropriate PPE Work_in_Hood 2. Work in Fume Hood/BSC Don_PPE->Work_in_Hood Handle_Powder 3. Handle Powder Carefully Work_in_Hood->Handle_Powder Reconstitute 4. Reconstitute in Solvent Handle_Powder->Reconstitute Perform_Experiment 5. Perform Experiment Reconstitute->Perform_Experiment Segregate_Waste 6. Segregate Waste Perform_Experiment->Segregate_Waste Clean_Work_Area 9. Clean and Disinfect Work Area Perform_Experiment->Clean_Work_Area Decontaminate_Waste 7. Decontaminate Waste (Autoclave) Segregate_Waste->Decontaminate_Waste Dispose_Waste 8. Dispose According to Regulations Decontaminate_Waste->Dispose_Waste Dispose_Waste->Clean_Work_Area Doff_PPE 10. Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Handling and Disposal Workflow for Lactosylceramide.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.